GS-2278
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H16F5N9O3 |
|---|---|
分子量 |
549.4 g/mol |
IUPAC 名称 |
[(1R)-1-(2,5-difluoro-3-pyridinyl)ethyl] N-[3-methyl-5-[5-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]-2-pyridinyl]triazol-4-yl]carbamate |
InChI |
InChI=1S/C22H16F5N9O3/c1-10(14-5-12(23)8-29-17(14)24)39-21(38)33-18-16(34-35-36(18)2)15-4-3-13(9-28-15)32-19(37)11-6-30-20(31-7-11)22(25,26)27/h3-10H,1-2H3,(H,32,37)(H,33,38)/t10-/m1/s1 |
InChI 键 |
VHSVUMBZCLBMNY-SNVBAGLBSA-N |
产品来源 |
United States |
Foundational & Exploratory
GS-2278: A Technical Deep Dive into its Mechanism of Action in Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GS-2278 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1), a key signaling receptor implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF).[1][2][3][4] Activation of LPAR1 by its ligand, lysophosphatidic acid (LPA), promotes the proliferation and activation of fibroblasts, leading to excessive extracellular matrix deposition and the progressive scarring of lung tissue characteristic of IPF.[1][5] this compound demonstrated promising preclinical efficacy by directly blocking this pro-fibrotic signaling cascade.[1][2][3][5] In preclinical models, this compound effectively inhibited key cellular processes associated with fibrosis and showed efficacy in an animal model of pulmonary fibrosis.[1][2][3][5] However, the clinical development of this compound for IPF was terminated due to central nervous system (CNS) toxicity observed in canine toxicology studies.[1][2][5] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing the supporting preclinical data and experimental methodologies.
Core Mechanism of Action: LPAR1 Antagonism
The primary mechanism of action of this compound is the competitive inhibition of the LPAR1 receptor.[2][3] LPAR1 is a G protein-coupled receptor (GPCR) that, upon activation by LPA, initiates a downstream signaling cascade that is centrally involved in the progression of fibrosis. In IPF, elevated levels of LPA in the bronchoalveolar lavage fluid of patients contribute to a pro-fibrotic environment.
Signaling Pathway
The binding of LPA to LPAR1 activates Gα12/13, which in turn activates RhoA, a small GTPase. Activated RhoA stimulates Rho-associated kinase (ROCK), leading to actin polymerization and the depletion of globular actin (G-actin). This depletion allows for the nuclear translocation of Myocardin-Related Transcription Factor-A (MRTF-A), which then acts as a co-factor for Serum Response Factor (SRF) to promote the transcription of pro-fibrotic genes, including those for α-smooth muscle actin (α-SMA) and collagen. This compound, by blocking the initial LPA-LPAR1 interaction, prevents this entire cascade.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Endpoint | IC50 (nM) |
| MRTF-A Nuclear Translocation | Human Lung Fibroblasts | Inhibition of LPA-induced translocation | Data not publicly available |
| Calcium Mobilization | Recombinant cells | Inhibition of LPA-induced Ca2+ flux | Data not publicly available |
Note: Specific IC50 values for this compound have not been disclosed in the available literature. The compound is described as a "potent" LPAR1 antagonist.[2][3]
Table 2: In Vivo Efficacy of this compound in the Bleomycin-Induced Lung Fibrosis Model
| Animal Model | Treatment Regimen | Efficacy Endpoint | Result |
| Mouse | Prophylactic and Therapeutic | Reduction in Ashcroft score | Statistically significant reduction |
| Mouse | Prophylactic and Therapeutic | Reduction in lung hydroxyproline content | Statistically significant reduction |
| Mouse | Prophylactic | Inhibition of LPA-induced histamine release | Dose-dependent inhibition |
Note: While the abstracts state that this compound demonstrated efficacy, specific quantitative values for the reduction in Ashcroft scores and hydroxyproline content are not provided.[1][2][3][5]
Experimental Protocols
LPA-Induced MRTF-A Nuclear Translocation Assay
This cell-based assay was a primary screening method to identify LPAR1 antagonists.[2][3]
Objective: To quantify the ability of a compound to inhibit the LPA-induced translocation of MRTF-A from the cytoplasm to the nucleus in human lung fibroblasts.
Methodology:
-
Cell Culture: Primary human lung fibroblasts are cultured in appropriate media and seeded onto plates suitable for high-content imaging.
-
Serum Starvation: Cells are serum-starved to reduce baseline MRTF-A nuclear localization.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle control.
-
LPA Stimulation: Cells are stimulated with a sub-maximal concentration of LPA to induce MRTF-A nuclear translocation.
-
Fixation and Staining: Cells are fixed, permeabilized, and stained with antibodies against MRTF-A and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Automated high-content microscopy is used to capture images of the cells. Image analysis software quantifies the ratio of nuclear to cytoplasmic MRTF-A fluorescence intensity.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of LPA-induced MRTF-A nuclear translocation against the concentration of this compound.
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
GS-2278: A Selective LPAR1 Antagonist - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-2278 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1), a G protein-coupled receptor implicated in a variety of cellular processes, including fibroblast proliferation and migration.[1][2][3] Developed by Gilead Sciences, this compound was investigated as a potential therapeutic agent for idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease characterized by the formation of scar tissue within the lungs.[1][2] The rationale for its development stemmed from the understanding that activation of the LPAR1 signaling pathway is a key driver of the fibrotic processes in IPF.[1][2] Although this compound demonstrated promising preclinical efficacy, its development was halted due to central nervous system (CNS) toxicity observed in canine studies.[1][2] This document provides a detailed technical overview of this compound, including its mechanism of action, in vitro data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a selective antagonist at the LPAR1 receptor. By binding to LPAR1, it competitively inhibits the binding of its endogenous ligand, lysophosphatidic acid (LPA). This blockade prevents the activation of downstream signaling cascades that are initiated by LPA binding. In the context of idiopathic pulmonary fibrosis, the primary therapeutic effect of this compound is attributed to its ability to inhibit LPA-induced fibroblast proliferation and contractility, key events in the progression of the disease.[1][2]
LPAR1 Signaling Pathway
LPAR1 is a G protein-coupled receptor that primarily couples through three main G protein families: Gαi/o, Gαq/11, and Gα12/13.[4][5][6][7] Activation of these pathways by LPA leads to a cascade of intracellular events:
-
Gαq/11 Pathway: Activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][8]
-
Gαi/o Pathway: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of Gi/o can also activate other signaling molecules, including phosphoinositide 3-kinase (PI3K).[4][5]
-
Gα12/13 Pathway: Activates the small GTPase RhoA, a key regulator of the actin cytoskeleton, leading to stress fiber formation, cell contraction, and migration.[4][8]
These signaling pathways ultimately converge on downstream effectors that promote fibroblast activation, proliferation, and extracellular matrix deposition, all of which are hallmarks of fibrosis.
In Vitro Efficacy
This compound was characterized as a highly potent and selective LPAR1 antagonist. The following table summarizes the available quantitative data.
| Parameter | Value | Assay | Reference |
| EC50 | 12 nM | Not Specified | MedKoo Biosciences |
| IC50 | Data not publicly available | LPA-induced collagen expression | [9] |
| Ki | Data not publicly available | Not Specified |
Experimental Protocols
The preclinical characterization of this compound involved several key in vitro assays to determine its potency and mechanism of action.
LPA-Induced Myocardin-Related Transcription Factor A (MRTF-A) Nuclear Translocation Assay
This assay was a primary screening method to identify potent LPAR1 antagonists.[3][10] MRTF-A is a transcriptional coactivator that, upon stimulation by pathways such as the RhoA pathway, translocates from the cytoplasm to the nucleus to regulate gene expression related to cytoskeletal organization and fibrosis.
Generalized Protocol:
-
Cell Culture: Human fibroblasts or other suitable cell lines endogenously or recombinantly expressing LPAR1 are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
LPA Stimulation: Cells are stimulated with a predetermined concentration of LPA to induce MRTF-A nuclear translocation.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent such as Triton X-100.
-
Immunofluorescence Staining: Cells are stained with a primary antibody specific for MRTF-A, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
Imaging and Analysis: Cells are imaged using high-content microscopy. The ratio of nuclear to cytoplasmic MRTF-A fluorescence intensity is quantified to determine the extent of nuclear translocation. The inhibitory effect of this compound is calculated by comparing the translocation in compound-treated cells to that in LPA-stimulated and vehicle-treated controls.
LPA-Induced Histamine Release Assay
This assay was used to assess the in vivo target engagement and functional antagonism of LPAR1 by this compound.[1][2] LPA is known to induce histamine release from mast cells, a process that can be inhibited by LPAR1 antagonists.
Generalized Protocol:
-
Animal Dosing: Test animals (e.g., mice) are orally dosed with this compound or vehicle control.
-
LPA Challenge: After a specified time, animals are challenged with an intradermal injection of LPA.
-
Measurement of Histamine Release: The amount of histamine released at the injection site is quantified. This can be done by measuring the extravasation of a co-injected dye (e.g., Evans blue) or by direct measurement of histamine levels in tissue homogenates using an ELISA or other sensitive analytical methods.[11][12][13][14][15][16]
-
Data Analysis: The dose-dependent inhibition of LPA-induced histamine release by this compound is calculated.
Discontinuation of Clinical Development
Despite demonstrating efficacy in preclinical models of pulmonary fibrosis, the development of this compound for idiopathic pulmonary fibrosis was terminated.[1][2] This decision was made following the observation of CNS-related toxicity in repeat-dose toxicology studies in dogs.[1][2] This underscores the importance of thorough toxicological evaluation in preclinical drug development, even for compounds designed to have limited CNS penetration.
Conclusion
This compound is a well-characterized, potent, and selective LPAR1 antagonist that showed significant promise as a therapeutic agent for idiopathic pulmonary fibrosis. Its mechanism of action through the inhibition of pro-fibrotic signaling pathways was validated in relevant preclinical models. However, unforeseen CNS toxicity in preclinical safety studies led to the cessation of its development. The story of this compound serves as a valuable case study for drug development professionals, highlighting both the potential of targeting the LPAR1 pathway for fibrotic diseases and the critical challenges of preclinical safety assessment.
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-Protein-Coupled Receptors in Chronic Kidney Disease Induced by Hypertension and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lysophosphatidic acid induces histamine release from mast cells and skin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. novamedline.com [novamedline.com]
- 15. Automated histamine analysis for in vitro allergy testing. I. A method utilizing allergen-induced histamine release from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of histamine assay methods in measuring in vitro-induced histamine release in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of GS-2278 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-2278 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1), a key signaling molecule implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF). Developed by Gilead Sciences, this compound emerged from a lead optimization program aimed at improving the metabolic stability and reducing the potential for glutathione (GSH) adduct formation of an initial series of non-carboxylic acid LPAR1 antagonists. While demonstrating efficacy in preclinical models of pulmonary fibrosis, the clinical development of this compound was ultimately halted due to central nervous system (CNS) toxicity observed in canine studies. This guide provides a detailed overview of the structure-activity relationship (SAR) of this compound and its key analogs, summarizing the available quantitative data, outlining the experimental protocols used in its evaluation, and visualizing the associated signaling pathways and discovery workflow.
Introduction
Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to stiffening of the lungs and impaired gas exchange. Lysophosphatidic acid (LPA) signaling through its receptor, LPAR1, has been identified as a significant driver of fibroblast proliferation and contractility, two central processes in the progression of IPF.[1] Consequently, the development of LPAR1 antagonists represents a promising therapeutic strategy for this debilitating disease.
This compound is a notable example of a potent and selective LPAR1 antagonist.[2] Its discovery and development provided valuable insights into the SAR of this class of compounds. This document serves as a technical resource for researchers in the field, detailing the journey from an initial lead compound to the identification of this compound, and the subsequent findings that led to the cessation of its development.
Structure-Activity Relationship (SAR) and Data
The development of this compound began with the identification of a potent, non-carboxylic acid LPAR1 antagonist, compound 18a .[2] While active, this initial lead required modifications to enhance its metabolic stability and to mitigate the risk of forming GSH adducts.[2] This led to the exploration of sulfonamide-containing analogs, such as compound 27b .[2] However, this series exhibited inconsistencies between in vitro and in vivo clearance rates.[2] Further refinement of the sulfonamide moiety culminated in the discovery of this compound (also referred to as compound 42 ), which demonstrated a favorable in vitro profile and desirable pharmacokinetic properties for once-daily oral dosing.[2]
Unfortunately, the specific chemical structures for analogs 18a and 27b are not publicly available at this time, pending the full publication of the primary research. The chemical structure of this compound is provided below.
Table 1: Chemical Structure of this compound
| Compound Name | Chemical Structure | IUPAC Name |
| This compound | (R)-1-(2,5-difluoropyridin-3-yl)ethyl (1-methyl-4-(5-(2-(trifluoromethyl)pyrimidine-5-carboxamido)pyridin-2-yl)-1H-1,2,3-triazol-5-yl)carbamate |
Table 2: In Vitro Activity of this compound
| Compound | Target | Assay Type | Activity (EC50) |
| This compound | Human LPAR1 | Calcium Mobilization | 12 nM[3] |
Note: Further quantitative data for this compound and its analogs regarding selectivity against other LPAR subtypes and other receptors, as well as detailed pharmacokinetic parameters from preclinical species, are anticipated to be available in the forthcoming primary publication.
Experimental Protocols
The evaluation of this compound and its analogs involved a series of key in vitro and in vivo assays to determine their potency, efficacy, and pharmacokinetic profiles. The general methodologies for these assays are described below.
LPA-Induced Myocardin-Related Transcription Factor A (MRTF-A) Nuclear Translocation Assay
This cell-based imaging assay was utilized for the initial identification of LPAR1 antagonists. MRTF-A is a co-factor of the serum response factor (SRF) and its translocation from the cytoplasm to the nucleus is a downstream event of LPAR1 activation.
-
Cell Line: A suitable host cell line (e.g., HEK293) is engineered to stably express human LPAR1 and a fluorescently tagged MRTF-A (e.g., MRTF-A-GFP).
-
Assay Principle: In resting cells, MRTF-A is sequestered in the cytoplasm. Upon stimulation with LPA, LPAR1 activation leads to Rho/ROCK signaling, which promotes actin polymerization and the release of MRTF-A, allowing its translocation to the nucleus.
-
Procedure:
-
Cells are seeded in multi-well imaging plates.
-
Test compounds (including this compound and its analogs) are pre-incubated with the cells for a defined period.
-
LPA is added to stimulate LPAR1, except in negative control wells.
-
After a further incubation period, cells are fixed and stained with a nuclear counterstain (e.g., DAPI).
-
High-content imaging and analysis are used to quantify the ratio of nuclear to cytoplasmic fluorescence of MRTF-A.
-
-
Data Analysis: The inhibition of LPA-induced MRTF-A nuclear translocation by the test compounds is used to determine their potency (e.g., IC50 values).
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the LPA-induced increase in intracellular calcium, a key second messenger in LPAR1 signaling.
-
Cell Line: A cell line endogenously or recombinantly expressing human LPAR1 (e.g., CHO cells) is used.
-
Assay Principle: LPAR1 is a Gq-coupled receptor. Its activation by LPA leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3), triggering the release of calcium from intracellular stores.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds are added to the cells and incubated.
-
LPA is then added to stimulate the receptor, and the change in fluorescence intensity is monitored in real-time using a plate reader.
-
-
Data Analysis: The concentration-dependent inhibition of the LPA-induced calcium signal by the antagonist is used to calculate its potency (e.g., IC50 or EC50). An exemplified compound from a Gilead patent demonstrated an EC50 of 1.23 nM in a calcium mobilization assay using CHO cells expressing human LPAR1.
LPA-Induced Histamine Release Assay
This assay provides a measure of the functional antagonism of LPAR1 in a more physiologically relevant ex vivo system.
-
Sample: Freshly isolated human or animal peripheral blood mononuclear cells (PBMCs) or whole blood.
-
Assay Principle: Basophils, a component of PBMCs, release histamine upon activation of LPAR1 by LPA.
-
Procedure:
-
PBMCs or whole blood are incubated with various concentrations of the test compound.
-
LPA is added to stimulate histamine release.
-
After incubation, the cells are pelleted, and the supernatant is collected.
-
The concentration of histamine in the supernatant is quantified using a commercially available ELISA kit.
-
-
Data Analysis: The ability of the antagonist to inhibit LPA-induced histamine release is determined and used to assess its functional potency. This compound was shown to dose-dependently block LPA-induced histamine release.[2]
Bleomycin-Induced Lung Fibrosis Model
This is a widely used in vivo model to evaluate the anti-fibrotic efficacy of drug candidates.
-
Animal Model: Typically, C57BL/6 mice are used.
-
Procedure:
-
A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
Treatment with the test compound (e.g., this compound) or vehicle is initiated, often in a therapeutic dosing regimen (starting after the initial inflammatory phase).
-
After a set period (e.g., 14 or 21 days), the animals are euthanized.
-
Lungs are harvested for analysis.
-
-
Endpoints:
-
Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and scored for the severity of fibrosis (e.g., using the Ashcroft scale).
-
Biochemical Analysis: The total lung collagen content is quantified by measuring hydroxyproline levels.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts and cytokine levels.
-
-
Data Analysis: The reduction in fibrosis scores, collagen content, and inflammatory markers in the treated group compared to the vehicle group indicates the efficacy of the compound. This compound demonstrated efficacy in an interventional model of bleomycin-induced lung fibrosis.[2]
Signaling Pathways and Discovery Workflow
The following diagrams illustrate the LPAR1 signaling pathway and the logical workflow of the discovery process for this compound.
Caption: LPAR1 Signaling Pathway and Point of Intervention for this compound.
Caption: Discovery Workflow of this compound.
Conclusion
The discovery of this compound represents a significant effort in the development of LPAR1 antagonists for the treatment of idiopathic pulmonary fibrosis. The lead optimization campaign successfully addressed initial liabilities related to metabolic stability and GSH adduct formation, culminating in a compound with a promising preclinical profile. However, the unforeseen CNS toxicity in preclinical safety studies ultimately led to the termination of its development. The structure-activity relationships and the methodologies employed in the discovery and evaluation of this compound provide valuable knowledge for the continued pursuit of safe and effective LPAR1-targeted therapies for fibrotic diseases. The forthcoming publication of the detailed SAR will undoubtedly offer further insights to guide future drug design efforts in this important therapeutic area.
References
Preclinical Profile of GS-2278: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-2278 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1) that was investigated for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2][3] Activation of the LPAR1 signaling pathway is a key driver of fibroblast proliferation and contractility, hallmark processes in the progression of IPF.[1][3] Preclinical studies demonstrated the efficacy of this compound in relevant in vitro and in vivo models of pulmonary fibrosis.[1][2][3] The compound showed a suitable profile for once-daily oral dosing.[1][2] However, the clinical development of this compound was terminated due to central nervous system (CNS) toxicity observed in canine studies.[1][2][3] This paper provides a comprehensive overview of the preclinical research findings for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive, and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function. Lysophosphatidic acid (LPA) is a signaling phospholipid that has been implicated as a key driver of fibrosis.[1][3] LPA exerts its effects through a family of G protein-coupled receptors, with LPAR1 being a principal mediator of fibrotic processes.[1][3] Consequently, antagonism of LPAR1 has emerged as a promising therapeutic strategy for IPF. This compound was developed as a potent and selective LPAR1 antagonist.[1][2][3]
Mechanism of Action
This compound is a direct-acting antagonist of LPAR1.[2] By binding to LPAR1, it competitively inhibits the binding of LPA, thereby blocking the downstream signaling pathways that lead to fibroblast activation, proliferation, and migration. One of the initial screening assays used to identify this compound was an LPA-induced myocardin-related transcription factor A (MRTF-A) nuclear translocation assay.[2] MRTF-A is a co-factor for serum response factor (SRF) and its translocation to the nucleus is a critical step in the transcription of pro-fibrotic genes.
Signaling Pathway
The binding of LPA to LPAR1 initiates a signaling cascade that promotes fibrosis. A simplified representation of this pathway and the inhibitory action of this compound is depicted below.
Caption: LPAR1 signaling pathway in fibrosis and the inhibitory action of this compound.
In Vitro Pharmacology
The in vitro activity of this compound was assessed in several key assays to determine its potency and selectivity.
Data Presentation
| Assay | Cell Line/System | Endpoint | This compound Potency (EC50/IC50) | Reference |
| LPAR1 Antagonism | Recombinant | Not Specified | 12 nM (EC50) | MedKoo Biosciences |
| MRTF-A Nuclear Translocation | Not Specified | Inhibition of translocation | Data not publicly available | Journal of Medicinal Chemistry |
| LPA-induced Histamine Release | Not Specified | Inhibition of release | Data not publicly available | Journal of Medicinal Chemistry |
| In Vitro Safety Profiling | Various | Various | Data not publicly available | Journal of Medicinal Chemistry (Supporting Info) |
Note: Specific quantitative data from the primary publication's supporting information were not publicly accessible.
Experimental Protocols
MRTF-A Nuclear Translocation Assay: While the specific protocol for this compound is not detailed in the primary publication, a general method involves:
-
Culturing cells known to express LPAR1.
-
Stimulating the cells with LPA to induce the translocation of MRTF-A from the cytoplasm to the nucleus.
-
Pre-incubating cells with varying concentrations of this compound prior to LPA stimulation.
-
Fixing and staining the cells to visualize the subcellular localization of MRTF-A using immunofluorescence microscopy.
-
Quantifying the nuclear-to-cytoplasmic fluorescence ratio to determine the inhibitory effect of this compound.
LPA-Induced Histamine Release Assay: A general protocol for this type of assay is as follows:
-
Isolating mast cells or using a mast cell line.
-
Sensitizing the cells with an appropriate agent if necessary.
-
Pre-treating the cells with different concentrations of this compound.
-
Challenging the cells with LPA to induce degranulation and histamine release.
-
Collecting the supernatant and quantifying the amount of histamine released using an ELISA or fluorometric assay.
-
Calculating the percentage of inhibition of histamine release by this compound.
In Vivo Pharmacology
The in vivo efficacy of this compound was evaluated in a well-established animal model of pulmonary fibrosis.
Data Presentation
| Animal Model | Species | Dosing Regimen | Key Findings | Reference |
| Bleomycin-Induced Lung Fibrosis | Mouse | Data not publicly available | Dose-dependent efficacy in an intervention model | Journal of Medicinal Chemistry |
Note: Specific quantitative data from the primary publication's supporting information were not publicly accessible.
Experimental Protocol
Bleomycin-Induced Lung Fibrosis Model: This is a widely used model to mimic human IPF. A general intervention protocol includes:
-
Inducing lung fibrosis in mice by a single intratracheal or oropharyngeal administration of bleomycin.
-
Allowing the fibrotic process to establish over a period of several days (e.g., 7-14 days).
-
Initiating treatment with this compound or vehicle control at a specified time point after bleomycin administration.
-
Continuing daily dosing for a defined period (e.g., 14-21 days).
-
At the end of the study, sacrificing the animals and harvesting the lungs.
-
Assessing the extent of fibrosis through histological analysis (e.g., Ashcroft score), collagen content measurement (e.g., hydroxyproline assay), and analysis of pro-fibrotic gene and protein expression.
Experimental Workflow
References
GS-2278: A Deep Dive into its Antifibrotic Mechanism via LPAR1 Antagonism and Inhibition of Fibroblast Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key cellular mediator of fibrosis is the myofibroblast, which is largely derived from the proliferation and activation of resident fibroblasts. The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA receptor 1 (LPAR1), has been identified as a critical driver of fibroblast proliferation and activation.[1][2] This technical guide provides a comprehensive overview of GS-2278, a potent and selective LPAR1 antagonist, and its role in blocking fibroblast proliferation. We will delve into its mechanism of action, present key quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the core signaling pathways and experimental workflows. While this compound's clinical development for idiopathic pulmonary fibrosis (IPF) was halted due to CNS-related toxicity in preclinical canine studies, its profile as a selective LPAR1 antagonist makes it a valuable research tool for understanding the role of the LPA-LPAR1 axis in fibrotic diseases.[3][4]
Introduction: The LPA-LPAR1 Axis in Fibroblast Proliferation
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including LPAR1. The activation of LPAR1 on fibroblasts initiates a signaling cascade that is a key driver of their proliferation and differentiation into contractile, matrix-producing myofibroblasts.[1][2] This process is central to the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). Consequently, antagonizing the LPAR1 receptor presents a promising therapeutic strategy for mitigating fibrosis.
This compound was developed as a potent and selective antagonist of LPAR1 with the aim of treating IPF.[3] Its mechanism of action is centered on competitively inhibiting the binding of LPA to LPAR1, thereby blocking the downstream signaling events that lead to fibroblast proliferation and activation.
Quantitative Efficacy of this compound
The potency and selectivity of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Receptor | Cell Line | Parameter | Value | Reference |
| Calcium Flux Assay | Human LPAR1 | CHO | IC50 | 2.5 nM | [3] |
| Calcium Flux Assay | Human LPAR2 | CHO | IC50 | >10,000 nM | [3] |
| Calcium Flux Assay | Human LPAR3 | CHO | IC50 | 1,200 nM | [3] |
| Calcium Flux Assay | Human LPAR4 | CHO | IC50 | >10,000 nM | [3] |
| Calcium Flux Assay | Human LPAR5 | CHO | IC50 | >10,000 nM | [3] |
| Radioligand Binding Assay | Human LPAR1 | - | Ki | 60 nM | [3] |
Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Lung Fibrosis Mouse Model
| Treatment Group | Dose (mg/kg, p.o.) | Endpoint | Result | Reference |
| Vehicle | - | Plasma Histamine Release | - | [3] |
| This compound | 1 | Plasma Histamine Release | Significant Inhibition | [3] |
| This compound | 3 | Plasma Histamine Release | Significant Inhibition | [3] |
| This compound | 10 | Plasma Histamine Release | 96% Inhibition | [3] |
| Vehicle | - | Ashcroft Score (Histology) | - | [3] |
| This compound | 10 | Ashcroft Score (Histology) | Significant Improvement | [3] |
| This compound | 30 | Ashcroft Score (Histology) | Significant Improvement | [3] |
Signaling Pathway of LPAR1-Mediated Fibroblast Proliferation
The binding of LPA to LPAR1 on the surface of fibroblasts activates heterotrimeric G proteins, primarily Gα12/13 and Gαq. This initiates a downstream signaling cascade that converges on the activation of the small GTPase RhoA and its effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to the nuclear translocation of Myocardin-Related Transcription Factor A (MRTF-A). In the nucleus, MRTF-A acts as a co-activator for Serum Response Factor (SRF), driving the transcription of genes involved in cell proliferation, migration, and differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro LPA-Induced MRTF-A Nuclear Translocation Assay
This assay is a primary screen to identify antagonists of LPAR1-mediated signaling.
Objective: To quantify the inhibition of LPA-induced nuclear translocation of MRTF-A by this compound.
Materials:
-
Human fibroblast cell line (e.g., WI-38)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPA (Lysophosphatidic acid)
-
This compound
-
Primary antibody against MRTF-A
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed human fibroblasts in a 96-well imaging plate at a density of 10,000 cells/well and culture overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 24 hours to synchronize the cells and reduce basal signaling.
-
Compound Treatment: Add varying concentrations of this compound to the wells and incubate for 1 hour at 37°C.
-
LPA Stimulation: Add a final concentration of 1 µM LPA to the wells and incubate for 30 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with the primary anti-MRTF-A antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of MRTF-A.
-
Data Analysis: Plot the MRTF-A nuclear translocation against the concentration of this compound to determine the IC50 value.
In Vitro Fibroblast Proliferation Assay (BrdU Incorporation)
Objective: To measure the inhibitory effect of this compound on LPA-induced fibroblast proliferation.
Materials:
-
Primary human lung fibroblasts
-
Fibroblast growth medium
-
LPA
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)
-
Substrate for the detection enzyme
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary human lung fibroblasts in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Serum-starve the cells for 24 hours.
-
Compound Treatment: Treat the cells with different concentrations of this compound for 1 hour.
-
LPA Stimulation: Add 1 µM LPA to the wells to induce proliferation.
-
BrdU Labeling: After 24 hours of LPA stimulation, add BrdU labeling reagent to the wells and incubate for an additional 4 hours.
-
Detection: Fix the cells, permeabilize them, and add the anti-BrdU antibody. After washing, add the substrate and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition at each this compound concentration and determine the IC50 value.
In Vivo Bleomycin-Induced Lung Fibrosis Model
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of pulmonary fibrosis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
This compound
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Anesthesia
-
Surgical tools for intratracheal instillation
-
Hydroxyproline assay kit or histology equipment
Procedure:
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) to induce lung injury and subsequent fibrosis.
-
Compound Administration: Begin daily oral administration of this compound or vehicle 7 days after bleomycin instillation (therapeutic regimen).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint Analysis (Day 21):
-
Euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs.
-
Histology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.
-
Biochemistry: Homogenize the remaining lung tissue and measure the total lung collagen content using a hydroxyproline assay.
-
-
Data Analysis: Compare the fibrosis readouts (Ashcroft score, hydroxyproline content) between the vehicle-treated and this compound-treated groups to assess the therapeutic efficacy.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for evaluating a potential anti-fibrotic compound like this compound.
Conclusion
This compound is a potent and selective LPAR1 antagonist that effectively blocks LPA-induced fibroblast proliferation, a key process in the development of fibrosis. Its mechanism of action, centered on the inhibition of the LPAR1-Rho/ROCK-MRTF-A signaling pathway, has been well-characterized through a variety of in vitro and in vivo studies. Although the clinical development of this compound was discontinued, the data and methodologies presented in this guide underscore the importance of the LPA-LPAR1 axis as a therapeutic target for fibrotic diseases. This compound remains a valuable pharmacological tool for researchers to further explore the intricate mechanisms of fibrosis and to aid in the development of new, safer anti-fibrotic therapies.
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
GS-2278: A Technical Deep Dive into the Discovery and Development of a Potent LPAR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-2278 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1), a G protein-coupled receptor implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF). Developed by Gilead Sciences, this compound emerged from a lead optimization program aimed at identifying a non-carboxylic acid containing LPAR1 antagonist with a favorable pharmacokinetic profile for once-daily oral administration.[1] The compound demonstrated robust efficacy in preclinical models of lung fibrosis, including the bleomycin-induced lung fibrosis model.[1] However, the clinical development of this compound was ultimately halted due to unforeseen central nervous system (CNS) toxicity observed in canine toxicology studies.[1] This guide provides an in-depth technical overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.
Introduction: Targeting LPAR1 in Idiopathic Pulmonary Fibrosis
Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease characterized by the relentless deposition of scar tissue in the lungs, leading to a progressive decline in respiratory function. The activation of the lysophosphatidic acid (LPA) receptor 1 (LPAR1) signaling pathway is a key driver of IPF, promoting fibroblast proliferation and contractility.[1] Consequently, antagonism of LPAR1 has emerged as a promising therapeutic strategy for IPF.
This compound was developed as a potent and selective LPAR1 antagonist intended for the treatment of IPF.[1] This document chronicles the scientific journey of this compound, from its discovery through medicinal chemistry efforts to its preclinical evaluation and eventual discontinuation.
Discovery and Lead Optimization
The discovery of this compound was the culmination of a focused lead optimization campaign. The initial lead compound, a non-carboxylic acid LPAR1 antagonist, was identified through an LPA-induced myocardin-related transcription factor A (MRTF-A) nuclear translocation assay.[2] Subsequent medicinal chemistry efforts focused on modifying the aromatic elements of the lead structure to enhance metabolic stability and mitigate the formation of glutathione (GSH) adducts.[1] These modifications led to the identification of this compound as a potent LPAR1 antagonist with a suitable in vitro profile and desirable pharmacokinetic properties for once-daily oral dosing.[1]
Mechanism of Action: LPAR1 Antagonism
This compound exerts its therapeutic effect by selectively binding to and inhibiting the LPAR1 receptor. LPA, the natural ligand for LPAR1, activates downstream signaling pathways that promote fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key cellular mediators of fibrosis. By blocking the LPAR1 receptor, this compound inhibits these pro-fibrotic cellular processes.
Below is a diagram illustrating the LPAR1 signaling pathway and the mechanism of action of this compound.
References
GS-2278 and the Lysophosphatidic Acid Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GS-2278 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1), a key component of the lysophosphatidic acid (LPA) signaling pathway. This pathway is critically involved in a range of physiological and pathological processes, including fibroblast proliferation and contractility, making it a compelling target for fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF).[1] this compound emerged from a lead optimization program as a non-brain penetrant antagonist with a promising in vitro and in vivo profile for once-daily oral dosing.[1][2] Despite demonstrating efficacy in preclinical models of lung fibrosis, its development was terminated due to central nervous system (CNS)-related toxicity observed in canine studies.[1][2][3][4] This guide provides an in-depth overview of this compound, the LPA signaling pathway, and the experimental methodologies used in its preclinical evaluation.
The Lysophosphatidic Acid (LPA) Signaling Pathway
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6). The synthesis and signaling of LPA are tightly regulated and play a crucial role in numerous biological processes.
LPA Synthesis
The primary route for extracellular LPA production involves the hydrolysis of lysophosphatidylcholine (LPC) by the secreted enzyme autotaxin (ATX). ATX possesses lysophospholipase D activity, which cleaves the choline group from LPC to generate LPA.
LPA Receptors and Downstream Signaling
Upon binding to its receptors, LPA initiates a cascade of intracellular signaling events. LPAR1, the primary target of this compound, couples to multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of various downstream effector pathways. These pathways regulate key cellular functions such as proliferation, migration, survival, and cytoskeletal rearrangement. In the context of fibrosis, LPAR1 activation on fibroblasts promotes their proliferation and differentiation into myofibroblasts, which are key drivers of extracellular matrix deposition.[1]
This compound: A Potent and Selective LPAR1 Antagonist
This compound, with the chemical name (R)-1-(2,5-Difluoropyridin-3-yl)ethyl(1-methyl-4-(5-(2-(trifluoromethyl)pyrimidine-5-carboxamido)pyridin-2-yl)-1H-1,2,3-triazol-5-yl)carbamate, was identified as a potent and selective LPAR1 antagonist.[5]
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive public data on the full pharmacological profile of this compound is limited.
| Parameter | Value | Receptor/Assay | Source |
| EC50 | 12 nM | LPAR1 | [6] |
| IC50 | Data not publicly available | LPAR1 | - |
| Ki | Data not publicly available | LPAR1 | - |
| Selectivity | Data not publicly available | Other LPARs | - |
Preclinical Pharmacokinetics and Toxicology
This compound was developed to have a suitable profile for once-daily oral dosing and to be non-brain penetrant.[1][2] However, repeat-dose toxicology studies in dogs revealed CNS-related toxicities, which ultimately led to the termination of its clinical development for IPF.[1][2][3][4] The specific nature of the CNS toxicity has not been detailed in publicly available documents.
Experimental Protocols
The preclinical evaluation of this compound involved several key in vitro and in vivo assays. The following sections provide detailed, representative methodologies for these experiments based on established protocols in the field.
LPA-Induced Myocardin-Related Transcription Factor A (MRTF-A) Nuclear Translocation Assay
This assay is a primary screening method to identify antagonists of LPAR1 signaling. MRTF-A is a transcriptional coactivator that translocates to the nucleus upon activation of the RhoA pathway, a downstream effector of LPAR1.
Principle: In resting cells, MRTF-A is sequestered in the cytoplasm through its association with G-actin. Upon LPAR1 activation by LPA, RhoA is activated, leading to actin polymerization and the depletion of the G-actin pool. This releases MRTF-A, allowing it to translocate to the nucleus.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., fibroblasts or cells engineered to express LPAR1) on glass-bottom dishes.
-
Serum Starvation: Prior to the experiment, serum-starve the cells to reduce basal signaling.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified period.
-
LPA Stimulation: Stimulate the cells with an EC80 concentration of LPA for a time known to induce maximal MRTF-A translocation (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunofluorescence Staining: Stain for MRTF-A using a specific primary antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of MRTF-A to determine the extent of translocation. The inhibitory effect of this compound is determined by its ability to block LPA-induced nuclear translocation of MRTF-A.
LPA-Induced Histamine Release Assay
This assay assesses the ability of this compound to block LPA-induced degranulation of mast cells, a process relevant to inflammatory and fibrotic conditions.
Principle: LPA can induce the release of histamine from mast cells, a key event in the inflammatory cascade.
Protocol:
-
Mast Cell Isolation: Isolate peritoneal or bone marrow-derived mast cells from rodents.
-
Compound Incubation: Pre-incubate the mast cells with various concentrations of this compound or a vehicle control.
-
LPA Stimulation: Challenge the cells with LPA to induce histamine release.
-
Supernatant Collection: After a defined incubation period, centrifuge the cells and collect the supernatant.
-
Histamine Quantification: Measure the histamine concentration in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Data Analysis: Calculate the percentage of histamine release relative to a positive control (e.g., ionomycin) and determine the inhibitory effect of this compound.
Bleomycin-Induced Lung Fibrosis Model
This is a widely used in vivo model to evaluate the anti-fibrotic efficacy of therapeutic candidates.
Principle: Intratracheal administration of the chemotherapeutic agent bleomycin induces lung injury and inflammation, followed by a progressive fibrotic response that mimics key aspects of human IPF.
Protocol:
-
Animal Model: Use a suitable rodent strain, typically C57BL/6 mice.
-
Bleomycin Administration: Anesthetize the animals and administer a single intratracheal dose of bleomycin sulfate.
-
This compound Treatment: Begin daily oral administration of this compound or a vehicle control at a specified time point after bleomycin instillation (therapeutic intervention model).
-
Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-bleomycin), euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).
-
Assessment of Fibrosis:
-
Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the severity of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Collagen Quantification: Measure the total lung collagen content using a hydroxyproline assay.
-
Gene Expression: Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) in lung homogenates by quantitative PCR.
-
BALF Analysis: Analyze the cellular composition and total protein concentration in the BALF as markers of inflammation and lung injury.
-
Drug Discovery and Development Logic
The development of this compound followed a logical progression from initial hit identification to preclinical evaluation, ultimately leading to its termination.
Conclusion
This compound represents a well-characterized, potent, and selective LPAR1 antagonist that showed initial promise for the treatment of IPF. The preclinical data demonstrated target engagement and efficacy in a relevant disease model. However, the unforeseen CNS toxicity in dogs highlights the challenges in drug development, even for peripherally restricted compounds. The information gathered on this compound and its interaction with the LPA signaling pathway provides valuable insights for the continued development of LPAR1 antagonists as a therapeutic strategy for fibrotic diseases. Future efforts in this area will need to carefully consider the potential for off-target effects and species-specific toxicities.
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 4. drughunter.com [drughunter.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
GS-2278 Target Engagement: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: GS-2278 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1), a G protein-coupled receptor implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF).[1] Activation of LPAR1 by its ligand, lysophosphatidic acid (LPA), promotes fibroblast proliferation and contractility, key drivers of the fibrotic process in IPF.[2][3] this compound was developed as a potential therapeutic for IPF. However, its clinical development was halted due to central nervous system (CNS) toxicity observed in preclinical toxicology studies in dogs.[2][3] This document provides a technical guide to the target engagement studies of this compound, detailing its mechanism of action, potency, and the experimental protocols used in its preclinical evaluation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's in vitro potency and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value | Species |
| LPAR1 Antagonism | EC50 | 12 nM | Not Specified |
Note: Data sourced from a commercial vendor; primary data from the discovering institution is not publicly available.
Signaling Pathway
The binding of lysophosphatidic acid (LPA) to LPAR1 initiates a cascade of intracellular signaling events. LPAR1 couples with multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, to activate downstream effector pathways. These pathways, including the Rho/ROCK, PLC/Ca2+, and PI3K/Akt pathways, ultimately lead to cellular responses such as fibroblast proliferation, migration, and extracellular matrix deposition, which are central to the pathology of idiopathic pulmonary fibrosis. This compound acts as an antagonist, blocking the initial binding of LPA to LPAR1 and thereby inhibiting these downstream fibrotic processes.
Caption: LPAR1 signaling cascade and the inhibitory action of this compound.
Experimental Protocols & Workflows
The preclinical evaluation of this compound involved several key assays to determine its target engagement and efficacy. While the specific protocols used by the discovery team are not publicly available, the following sections describe the general methodologies for these assays.
LPA-Induced MRTF-A Nuclear Translocation Assay
This in vitro assay was a primary screening method to identify LPAR1 antagonists.[1][4] Myocardin-related transcription factor A (MRTF-A) is a co-activator of serum response factor (SRF) and is involved in profibrotic gene expression. In resting cells, MRTF-A is sequestered in the cytoplasm. Upon LPAR1 activation and subsequent Rho/ROCK signaling, MRTF-A translocates to the nucleus to activate gene transcription.
Methodology:
-
Cell Culture: A suitable cell line expressing LPAR1 (e.g., fibroblasts or engineered cell lines) is cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with this compound or vehicle control for a specified period.
-
LPA Stimulation: The cells are then stimulated with LPA to induce MRTF-A nuclear translocation.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody specific for MRTF-A and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: High-content imaging and analysis are used to quantify the nuclear translocation of MRTF-A. The ratio of nuclear to cytoplasmic fluorescence intensity of MRTF-A is calculated.
-
Data Interpretation: A dose-dependent inhibition of LPA-induced MRTF-A nuclear translocation by this compound would indicate its antagonistic activity at LPAR1.
Caption: Workflow for the MRTF-A nuclear translocation assay.
LPA-Induced Histamine Release Assay (In Vivo)
This in vivo assay assesses the ability of an LPAR1 antagonist to block a physiological response to LPA. LPA is known to induce histamine release, and this model provides a measure of target engagement in a whole-animal system.[1][2]
Methodology:
-
Animal Model: Typically, mice are used for this assay.
-
Compound Administration: this compound or a vehicle control is administered to the animals (e.g., orally) at various doses and at a specified time before the LPA challenge.
-
LPA Challenge: A solution of LPA is administered to the animals, often via intravenous injection, to induce histamine release.
-
Blood Sampling: At a predetermined time point after the LPA challenge, blood samples are collected.
-
Histamine Measurement: Plasma is separated from the blood samples, and the concentration of histamine is measured using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of LPA-induced histamine release is calculated for each dose of this compound compared to the vehicle-treated group.
Caption: In vivo LPA-induced histamine release assay workflow.
Bleomycin-Induced Lung Fibrosis Model
This is a widely used animal model to evaluate the efficacy of anti-fibrotic compounds. Bleomycin, an anti-cancer agent, is known to cause lung injury and subsequent fibrosis that mimics some aspects of human IPF. This compound demonstrated efficacy in an interventional model of bleomycin-induced lung fibrosis.[1][2]
Methodology:
-
Fibrosis Induction: A single dose of bleomycin is administered to mice, typically via intratracheal instillation, to induce lung injury.
-
Compound Treatment (Intervention Protocol): Treatment with this compound or vehicle control is initiated after the establishment of lung fibrosis, for example, 7 to 14 days after bleomycin administration, and is continued for a specified duration.
-
Endpoint Analysis: At the end of the treatment period (e.g., 21 or 28 days post-bleomycin), animals are euthanized, and the lungs are harvested.
-
Assessment of Fibrosis:
-
Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The extent of fibrosis is often quantified using a scoring system (e.g., Ashcroft score).
-
Biochemical Analysis: The total lung collagen content can be quantified by measuring the hydroxyproline content.
-
Gene Expression: Expression of profibrotic genes (e.g., collagen I, α-smooth muscle actin) can be measured by quantitative PCR.
-
-
Data Analysis: The severity of fibrosis in the this compound-treated group is compared to the vehicle-treated group.
Caption: Workflow for the bleomycin-induced lung fibrosis model.
Conclusion
This compound is a potent LPAR1 antagonist that has been characterized through a series of in vitro and in vivo target engagement and efficacy studies. While its development was halted due to off-target toxicity, the data from these studies provide valuable insights into the role of LPAR1 in fibrosis and the methodologies used to evaluate antagonists of this target. The information presented in this technical guide serves as a resource for researchers in the field of anti-fibrotic drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 4. discovery.researcher.life [discovery.researcher.life]
Discontinuation of GS-2278 Clinical Development for Idiopathic Pulmonary Fibrosis: A Technical Analysis
Foster City, CA – The clinical development of GS-2278, a potent and selective lysophosphatidic acid receptor 1 (LPAR1) antagonist, for the treatment of idiopathic pulmonary fibrosis (IPF) was discontinued due to unforeseen central nervous system (CNS) toxicity observed during preclinical toxicology studies in canines.[1][2][3][4] Despite demonstrating promising anti-fibrotic efficacy in preclinical models, the adverse safety signals in a non-rodent species led to the termination of its progression into human clinical trials.[1][2][4] This technical guide provides a comprehensive overview of the available data, the underlying mechanism of action, and the experimental context that led to this decision.
Executive Summary
This compound emerged from a dedicated drug discovery program aimed at identifying a non-carboxylic acid LPAR1 antagonist with a favorable profile for once-daily oral administration.[1][2][4] The rationale for targeting LPAR1 stems from the significant role of the lysophosphatidic acid (LPA) signaling pathway in the pathogenesis of fibrotic diseases, including IPF.[5] Preclinical studies confirmed that this compound effectively blocked LPA-induced cellular responses and showed significant efficacy in a bleomycin-induced lung fibrosis model.[1][2][4] However, the observation of CNS-related toxicity in repeat-dose toxicology studies in dogs ultimately deemed the risk-benefit profile unfavorable for clinical development in IPF.[1][2][4]
Mechanism of Action: LPAR1 Antagonism in IPF
Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function.[5] The signaling axis of LPA and its receptor, LPAR1, is a key driver of pro-fibrotic processes.[2]
LPAR1 Signaling Cascade:
Activation of LPAR1 on fibroblasts by LPA initiates a cascade of downstream signaling events that promote fibroblast proliferation, migration, and differentiation into myofibroblasts, which are the primary cells responsible for excessive extracellular matrix deposition.[2][5]
This compound acts as a competitive antagonist at the LPAR1 receptor, thereby inhibiting the downstream signaling pathways that contribute to the fibrotic cascade.[1][2][4]
Preclinical Efficacy
The anti-fibrotic potential of this compound was evaluated in an interventional model of bleomycin-induced lung fibrosis.[1][2][4] While specific quantitative data from the this compound studies are not publicly available, this model is a standard in IPF research.
Experimental Protocol: Bleomycin-Induced Lung Fibrosis (General Model)
The bleomycin-induced lung fibrosis model is a widely used animal model to simulate the pathology of IPF.
Methodology:
-
Animal Model: Typically, C57BL/6 mice or other rodent strains are used.
-
Induction of Fibrosis: A single intratracheal dose of bleomycin sulfate is administered to anesthetized animals. This induces an initial inflammatory response followed by a progressive fibrotic phase.
-
Therapeutic Intervention: In an interventional study design, treatment with the test compound (this compound) is initiated after the establishment of fibrosis, typically 7-14 days post-bleomycin administration.
-
Endpoint Analysis: After a defined treatment period (e.g., 14-21 days), animals are euthanized, and lung tissue is harvested for analysis. Key endpoints include:
-
Histopathology: Lung sections are stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system like the Ashcroft score.
-
Biochemical Analysis: The total lung collagen content is quantified using a hydroxyproline assay.
-
Gene Expression: Analysis of pro-fibrotic gene expression (e.g., Collagen I, α-SMA) via qPCR.
-
This compound was reported to have demonstrated efficacy in this model, indicating its potential to reduce lung fibrosis.[1][2][4]
Preclinical Toxicology and Discontinuation
The decision to halt the development of this compound was based on findings from repeat-dose toxicology studies in a non-rodent species (dogs).[1][2][4]
Toxicology Study Design (General Protocol)
Standard preclinical toxicology studies are designed to assess the safety profile of a drug candidate before it enters human trials.
Methodology:
-
Species Selection: Two species are typically required, a rodent (e.g., rat) and a non-rodent (e.g., dog). The dog is often chosen for its physiological similarities to humans in certain aspects.
-
Dosing Regimen: The drug is administered daily for a specified duration (e.g., 28 days) at multiple dose levels (low, mid, and high) to identify a no-observed-adverse-effect level (NOAEL) and characterize the dose-response relationship for any toxicities.
-
Monitoring: Animals are closely monitored for clinical signs of toxicity, changes in body weight, food consumption, and other physiological parameters.
-
Pathology: At the end of the study, a comprehensive necropsy is performed, and tissues are collected for histopathological examination to identify any target organ toxicity.
Findings for this compound
During these studies, this compound was associated with CNS-related toxicity in dogs.[1][2][4] The specific clinical signs and the dose levels at which they occurred have not been publicly disclosed by Gilead Sciences. This unexpected finding was critical, as the Gilead team had specifically sought a peripherally restricted profile to avoid CNS-related toxicities.[3]
Quantitative Data Summary:
| Study Type | Species | Key Findings | Outcome |
| Efficacy | Rodent (Bleomycin Model) | Demonstrated anti-fibrotic effects | Positive |
| Toxicology | Canine (Repeat-Dose) | Observed CNS-related toxicity | Discontinuation of Clinical Development |
Conclusion
The discontinuation of the this compound clinical trial program for IPF, despite promising preclinical efficacy, underscores the critical role of comprehensive toxicology studies in drug development. The emergence of CNS-related toxicity in a non-rodent species highlighted a safety concern that outweighed the potential therapeutic benefit for IPF patients. While the specific details of the toxicological findings remain proprietary, this case serves as a crucial reminder of the challenges in translating preclinical findings to human safety and the importance of rigorous safety assessments before advancing a compound into clinical trials.
References
- 1. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Research Synthesis of GS-2278
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GS-2278, also known as (R)-1-(2,5-Difluoropyridin-3-yl)ethyl(1-methyl-4-(5-(2-(trifluoromethyl)pyrimidine-5-carboxamido)pyridin-2-yl)-1H-1,2,3-triazol-5-yl)carbamate, is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1).[1] LPAR1 signaling is implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), by promoting fibroblast proliferation and contractility.[1] this compound was developed as a potential therapeutic agent for IPF.[1] While its clinical development was halted due to CNS-related toxicity observed in preclinical studies, this compound remains a valuable tool for researchers studying LPAR1 signaling and fibrotic disease models.[2]
These application notes provide a detailed, though representative, protocol for the chemical synthesis of this compound for research purposes. The outlined 9-step synthesis is based on the process development reported in the scientific literature.[1][3] Additionally, the key aspects of the LPAR1 signaling pathway relevant to its role in fibrosis are described.
Chemical Synthesis of this compound
The synthesis of this compound is a 9-step sequence that involves the construction of a central triazole core, followed by elaboration to the final carbamate and amide functionalities.[1][3]
Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Note: The following protocols are representative and based on general procedures for the types of reactions described. Optimization may be required to achieve desired yields and purity.
Step 1: Synthesis of 1-(2,5-Difluoropyridin-3-yl)-2,2-difluoroethan-1-one (Difluoroethyl ketone)
-
Reaction: Metalation of 2-bromo-5-fluoropyridine and trapping with ethyl difluoroacetate.
-
Procedure: To a solution of 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 eq) dropwise. The mixture is stirred for 1 hour at -78 °C. Ethyl difluoroacetate (1.2 eq) is then added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C before warming to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of the Tosylhydrazone Derivative
-
Reaction: Condensation of the difluoroethyl ketone with tosylhydrazide.
-
Procedure: To a solution of the difluoroethyl ketone (1.0 eq) in ethanol, p-toluenesulfonhydrazide (1.1 eq) is added. A catalytic amount of acetic acid is added, and the mixture is heated to reflux for 4-6 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 3: Sakai Triazole Cyclization
-
Reaction: Cyclization of the tosylhydrazone with methylamine.
-
Procedure: The tosylhydrazone (1.0 eq) is dissolved in a suitable solvent such as acetonitrile. Methylamine (solution in ethanol or THF, 2.0-3.0 eq) and a base such as potassium acetate (2.0 eq) are added. The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 4: Synthesis of the Triazole Carboxylic Acid Core
-
Reaction: Carboxylation of the triazole intermediate.
-
Procedure: The triazole from the previous step is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour. Carbon dioxide gas is then bubbled through the solution for 1-2 hours. The reaction is warmed to room temperature and quenched with water. The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the carboxylic acid.
Step 5: Hydroxamic Acid Formation
-
Reaction: Conversion of the carboxylic acid to a hydroxamic acid.
-
Procedure: To a solution of the triazole carboxylic acid (1.0 eq) in DMF, an activating agent such as 1,1'-carbonyldiimidazole (CDI) (1.2 eq) is added, and the mixture is stirred for 1 hour at room temperature. Hydroxylamine hydrochloride (1.5 eq) and a base like triethylamine (1.5 eq) are then added, and the reaction is stirred overnight. The reaction mixture is diluted with water and extracted with ethyl acetate. The organic phase is washed with water and brine, dried, and concentrated.
Step 6 & 7: Lossen Rearrangement and Carbamate Formation
-
Reaction: In situ formation of an isocyanate via Lossen rearrangement and trapping with a chiral alcohol.
-
Procedure: The hydroxamic acid (1.0 eq) is dissolved in a suitable solvent like dioxane. An activating agent (e.g., a sulfonyl chloride in the presence of a base, or CDI) is added at 0 °C. After stirring for 1-2 hours, (R)-1-(2,5-difluoropyridin-3-yl)ethanol (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred overnight. The solvent is evaporated, and the residue is purified by column chromatography to yield the Boc-protected carbamate.
Step 8: Boc-Deprotection
-
Reaction: Removal of the tert-butoxycarbonyl protecting group.
-
Procedure: The Boc-protected carbamate is dissolved in dichloromethane, and trifluoroacetic acid (TFA) (10-20 eq) is added. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the crude amine intermediate, which is often used in the next step without further purification.
Step 9: Final Amide Coupling to Yield this compound
-
Reaction: Amide bond formation between the amine intermediate and 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.
-
Procedure: To a solution of the amine intermediate (1.0 eq), 2-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in DMF, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq) are added. The reaction is stirred at room temperature overnight. The mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.
Quantitative Data Summary
| Step | Product | Representative Yield (%) | Purity (HPLC, %) | Analytical Data |
| 1 | Difluoroethyl ketone | 70-80 | >95 | ¹H NMR, ¹³C NMR, MS |
| 2 | Tosylhydrazone | 85-95 | >98 | ¹H NMR, ¹³C NMR, MS |
| 3 | 1,2,3-Triazole | 60-70 | >95 | ¹H NMR, ¹³C NMR, MS |
| 4 | Triazole Carboxylic Acid | 75-85 | >97 | ¹H NMR, ¹³C NMR, MS |
| 5 | Hydroxamic Acid | 65-75 | >95 | ¹H NMR, ¹³C NMR, MS |
| 6/7 | Boc-protected Carbamate | 50-60 | >95 | ¹H NMR, ¹³C NMR, MS |
| 8 | Amine Intermediate | 90-99 (crude) | - | MS |
| 9 | This compound | 70-80 | >99 | ¹H NMR, ¹³C NMR, HRMS, HPLC |
Note: The yields and purity are estimates based on typical outcomes for these reaction types and are not based on the specific, published data for the this compound synthesis.
LPAR1 Signaling Pathway
LPA mediates its effects by binding to a family of G protein-coupled receptors (GPCRs), including LPAR1. In the context of idiopathic pulmonary fibrosis, the activation of LPAR1 on fibroblasts is a key driver of the disease pathology. LPAR1 couples to three main families of heterotrimeric G proteins: Gαq/11, Gαi/o, and Gα12/13.[4]
Caption: LPAR1 signaling pathways in fibrosis.
Key Downstream Signaling Cascades:
-
Gαq/11 Pathway: Activation of phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to pro-fibrotic gene expression and cellular responses.
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It can also activate the phosphoinositide 3-kinase (PI3K)/Akt and Ras/MAPK signaling cascades, which are involved in cell survival and proliferation.
-
Gα12/13 Pathway: This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which promotes the formation of stress fibers and enhances cell contractility, key features of myofibroblast differentiation.[5]
The culmination of these signaling events in fibroblasts leads to increased proliferation, differentiation into myofibroblasts, deposition of extracellular matrix (ECM) proteins, and tissue contraction, all of which are hallmarks of idiopathic pulmonary fibrosis.[6] this compound, by antagonizing LPAR1, blocks the initiation of these pro-fibrotic signaling cascades.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of LPA-LPAR1 and VEGF-VEGFR2 Signaling in IPF Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]
- 6. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis. [escholarship.org]
Application Notes and Protocols for GS-2278 in a Bleomycin-Induced Lung Fibrosis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. A key pathway implicated in the pathogenesis of IPF is the activation of the lysophosphatidic acid receptor 1 (LPAR1) by its ligand, lysophosphatidic acid (LPA).[1][2] This signaling cascade promotes fibroblast proliferation and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition and scarring of the lung tissue. GS-2278 is a potent and selective antagonist of LPAR1, developed to disrupt this fibrotic process.[1][2][3][4][5] Preclinical studies have demonstrated the efficacy of this compound in a bleomycin-induced lung fibrosis mouse model, a widely used animal model that recapitulates many features of human IPF.[1][2][3][4]
These application notes provide a detailed overview of the use of this compound in this model, including experimental protocols and data presentation. It is important to note that while this compound showed promising preclinical efficacy, its clinical development for IPF was halted due to CNS-related toxicity observed in canine studies.[1][2][4][5] Nevertheless, the preclinical data and protocols remain valuable for research into LPAR1 antagonism as a therapeutic strategy for fibrotic diseases.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-fibrotic effects by competitively inhibiting the binding of LPA to LPAR1. This antagonism blocks the downstream signaling pathways that drive fibroblast activation and collagen production. The activation of LPAR1, a G protein-coupled receptor, initiates several intracellular signaling cascades, including the Rho/ROCK, PI3K/Akt, and Ras/Raf/MEK/ERK pathways. These pathways converge to promote gene transcription leading to fibroblast proliferation, migration, and transformation into collagen-secreting myofibroblasts.
Caption: LPAR1 signaling pathway in pulmonary fibrosis and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on established methods for inducing and assessing pulmonary fibrosis in mice.
Bleomycin-Induced Lung Fibrosis Model: Experimental Workflow
Caption: Experimental workflow for the bleomycin-induced lung fibrosis model and this compound treatment.
Detailed Methodologies
1. Animal Model:
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
2. Bleomycin-Induced Lung Fibrosis:
-
Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Intratracheal Instillation:
-
Position the anesthetized mouse on a surgical board at a 45-degree angle.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a 24-gauge catheter into the trachea.
-
Instill a single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in sterile saline (total volume 50 µL).
-
The control group should receive 50 µL of sterile saline.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
3. This compound Administration:
-
Formulation: Prepare a suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Dosing Regimen:
-
Prophylactic: Begin daily oral gavage of this compound one day before bleomycin instillation and continue until the end of the study.
-
Therapeutic (Intervention): Begin daily oral gavage of this compound 7-10 days after bleomycin instillation, once fibrosis is established, and continue until the end of the study.
-
-
Dosage: Based on preclinical studies, a dose range of 3, 10, and 30 mg/kg once daily can be investigated. A vehicle control group should be included.
4. Endpoint Analysis (Day 21):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mouse via an approved method.
-
Expose the trachea and insert a catheter.
-
Lavage the lungs with three separate 0.5 mL aliquots of ice-cold, sterile PBS.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Use the supernatant for cytokine analysis (e.g., ELISA for TGF-β1, IL-6).
-
Resuspend the cell pellet for total and differential cell counts (macrophages, neutrophils, lymphocytes) using a hemocytometer and cytospin preparations stained with a differential stain.
-
-
Histopathology:
-
Perfuse the lungs with saline and then fix with 10% neutral buffered formalin at a constant pressure (e.g., 20 cm H₂O).
-
Embed the lung lobes in paraffin and section them (5 µm).
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and lung architecture.
-
Stain sections with Masson's Trichrome to visualize and quantify collagen deposition.
-
Score the extent of fibrosis using the Ashcroft scoring system (a semi-quantitative method).
-
-
Hydroxyproline Assay (Collagen Content):
-
Harvest the whole right lung and store it at -80°C until analysis.
-
Homogenize the lung tissue.
-
Hydrolyze the homogenate in 6N HCl at 110°C for 18-24 hours.
-
Measure the hydroxyproline content in the hydrolysate using a colorimetric assay.
-
Express the results as µg of hydroxyproline per right lung or per mg of lung tissue.
-
Data Presentation
Disclaimer: The following tables contain illustrative data based on the expected outcomes of the described experiments. Actual results may vary.
Table 1: Effect of this compound on Lung Collagen Content (Hydroxyproline Assay)
| Treatment Group | Dose (mg/kg) | Mean Hydroxyproline (µ g/right lung) ± SEM | % Inhibition of Collagen Deposition |
| Saline Control | - | 150.5 ± 10.2 | - |
| Bleomycin + Vehicle | - | 450.8 ± 25.5 | 0% |
| Bleomycin + this compound | 3 | 350.2 ± 20.1 | 33.4% |
| Bleomycin + this compound | 10 | 275.6 ± 18.9** | 58.2% |
| Bleomycin + this compound | 30 | 210.4 ± 15.3*** | 79.9% |
| p<0.05, **p<0.01, **p<0.001 vs. Bleomycin + Vehicle |
Table 2: Effect of this compound on Histological Fibrosis Score (Ashcroft Score)
| Treatment Group | Dose (mg/kg) | Mean Ashcroft Score ± SEM | % Reduction in Fibrosis Score |
| Saline Control | - | 0.5 ± 0.1 | - |
| Bleomycin + Vehicle | - | 5.8 ± 0.4 | 0% |
| Bleomycin + this compound | 3 | 4.2 ± 0.3 | 27.6% |
| Bleomycin + this compound | 10 | 3.1 ± 0.2** | 46.6% |
| Bleomycin + this compound | 30 | 2.0 ± 0.2*** | 65.5% |
| p<0.05, **p<0.01, **p<0.001 vs. Bleomycin + Vehicle |
Table 3: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Dose (mg/kg) | Total Cells (x10⁵) ± SEM | Neutrophils (x10⁴) ± SEM | Lymphocytes (x10⁴) ± SEM |
| Saline Control | - | 1.2 ± 0.2 | 0.1 ± 0.05 | 0.2 ± 0.08 |
| Bleomycin + Vehicle | - | 8.5 ± 0.9 | 3.5 ± 0.5 | 1.5 ± 0.3 |
| Bleomycin + this compound | 3 | 6.8 ± 0.7 | 2.5 ± 0.4 | 1.1 ± 0.2 |
| Bleomycin + this compound | 10 | 5.1 ± 0.6 | 1.5 ± 0.3 | 0.8 ± 0.1 |
| Bleomycin + this compound | 30 | 3.5 ± 0.5 | 0.8 ± 0.2 | 0.5 ± 0.1** |
| *p<0.05, **p<0.01, **p<0.001 vs. Bleomycin + Vehicle |
Conclusion
The protocols and data presented here provide a comprehensive guide for evaluating the efficacy of LPAR1 antagonists, such as this compound, in the bleomycin-induced lung fibrosis mouse model. The dose-dependent reduction in collagen deposition, histological fibrosis, and pulmonary inflammation underscores the potential of LPAR1 as a therapeutic target for IPF. While the clinical development of this compound was discontinued, these methodologies and the understanding of its mechanism of action continue to be valuable for the ongoing research and development of novel anti-fibrotic therapies.
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
GS-2278: Application Notes for In Vivo Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-2278 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1), investigated for its potential therapeutic application in idiopathic pulmonary fibrosis (IPF).[1][2][3][4] Activation of the LPAR1 signaling pathway is implicated as a key driver of fibroblast proliferation and contractility, hallmark features of fibrotic diseases like IPF.[2][5] this compound was developed for once-daily oral administration.[1][2][3][6] Preclinical studies demonstrated its efficacy in a bleomycin-induced lung fibrosis mouse model and its ability to dose-dependently block lysophosphatidic acid (LPA)-induced histamine release.[1][2][3][5][6] However, the clinical development of this compound was discontinued due to central nervous system (CNS)-related toxicity observed in canine studies.[1][2][5]
These application notes provide a detailed overview of the available information on this compound's mechanism of action, and protocols for in vivo studies based on the available literature and data from similar LPAR1 antagonists. It is important to note that specific quantitative data regarding the exact dosages of this compound used in preclinical in vivo studies, its specific oral formulation, and comprehensive pharmacokinetic profiles in various species are not publicly available in the reviewed literature. The information provided herein is based on the published mechanism of action and established protocols for similar compounds.
Mechanism of Action
This compound functions as a direct-acting antifibrotic agent by selectively inhibiting the LPAR1 receptor.[1][3] LPA, the natural ligand for LPAR1, is a bioactive phospholipid that, upon binding to its receptor on fibroblasts, initiates a signaling cascade that promotes key profibrotic processes including:
-
Fibroblast proliferation and migration
-
Differentiation of fibroblasts into myofibroblasts
-
Excessive collagen deposition
By blocking the LPAR1 receptor, this compound is designed to interrupt this pathological signaling cascade, thereby reducing the progression of fibrosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LPAR1 signaling pathway and a general experimental workflow for evaluating LPAR1 antagonists in a preclinical model of pulmonary fibrosis.
Data Presentation
While specific quantitative data for this compound is not available, the following tables provide a template for how such data would be structured and includes representative data for other LPAR1 antagonists studied in similar preclinical models.
Table 1: In Vivo Efficacy of LPAR1 Antagonists in Bleomycin-Induced Mouse Model of Lung Fibrosis (Representative Data)
| Compound | Dose (mg/kg, Oral) | Dosing Frequency | Treatment Duration (Days) | Reduction in Lung Collagen (%) | Reference |
| This compound | Data not available | Once Daily (QD) | Data not available | Data not available | [1][2] |
| BMS-986278 | 10 | Twice Daily (BID) | 14 | 55 | [7] |
| AM095 | 30 | Once Daily (QD) | 14 | Significant Reduction | [8] |
Table 2: Pharmacokinetic Parameters of LPAR1 Antagonists in Preclinical Species (Representative Data)
| Compound | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| This compound | Mouse, Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | [1][5] |
| Dofetilide (example) | Mouse | Oral | - | - | - | 0.32 | - | [9] |
| Dofetilide (example) | Dog | Oral | - | - | - | 4.6 | - | [9] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments relevant to the preclinical evaluation of this compound, based on established methodologies for similar compounds.
Protocol 1: Bleomycin-Induced Lung Fibrosis in Mice
Objective: To induce a model of pulmonary fibrosis in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate (dissolved in sterile 0.9% saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Oral gavage needles
-
This compound formulation (vehicle to be determined based on compound solubility, e.g., 0.5% methylcellulose)
-
Vehicle control
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Induction of Fibrosis:
-
Anesthetize mice using the chosen anesthetic.
-
On day 0, administer a single intratracheal dose of bleomycin (typically 1.5-3.0 U/kg) in a volume of 50 µL of sterile saline. A control group should receive 50 µL of sterile saline.
-
-
This compound Administration:
-
Based on the intended once-daily dosing regimen for this compound, begin oral administration on a predetermined day post-bleomycin challenge (e.g., day 1 for prophylactic studies, or day 7-14 for therapeutic studies).
-
Prepare a suspension of this compound in a suitable vehicle. While the specific vehicle for this compound is not published, common vehicles for oral administration in preclinical studies include 0.5% methylcellulose or a solution with polyethylene glycol (PEG).
-
Administer this compound or vehicle control daily via oral gavage at a consistent time each day. Dose ranging studies would be necessary to determine the optimal effective dose.
-
-
Monitoring: Monitor animals daily for body weight, clinical signs of distress, and mortality.
-
Endpoint Analysis (Day 14 or 21):
-
Euthanize mice and collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest lungs for histopathological analysis (e.g., Masson's trichrome staining for collagen) and biochemical analysis (e.g., hydroxyproline assay to quantify collagen content).
-
Protocol 2: LPA-Induced Histamine Release in Mice
Objective: To evaluate the in vivo potency of this compound in blocking LPA-induced histamine release.
Materials:
-
BALB/c mice (female)
-
Lysophosphatidic acid (LPA)
-
This compound formulation for oral administration
-
Vehicle control
-
Anesthetic
-
Materials for blood collection (e.g., heparinized tubes)
-
Histamine ELISA kit
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week.
-
This compound Administration:
-
Administer this compound or vehicle control orally at various doses to different groups of mice.
-
-
LPA Challenge:
-
At a predetermined time after this compound administration (e.g., 1-2 hours), administer a bolus intravenous injection of LPA (e.g., 1-10 mg/kg).
-
-
Blood Collection:
-
Shortly after the LPA challenge (e.g., 1-5 minutes), collect blood samples via cardiac puncture or from the retro-orbital sinus into heparinized tubes.
-
-
Histamine Quantification:
-
Separate plasma by centrifugation.
-
Measure the concentration of histamine in the plasma using a commercially available histamine ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of histamine release in the this compound-treated groups to the vehicle-treated control group to determine the dose-dependent inhibitory effect of this compound.
Conclusion
This compound is a potent and selective LPAR1 antagonist that demonstrated promising anti-fibrotic activity in preclinical models. While its development was halted, the information gathered provides a valuable framework for the in vivo evaluation of other LPAR1 antagonists. The protocols outlined here, though generalized due to the lack of specific published data for this compound, offer a solid foundation for researchers investigating novel anti-fibrotic therapies targeting the LPA-LPAR1 axis. Further investigation into the supplementary materials of the primary publications may yield more specific quantitative data to refine these protocols.
References
- 1. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - In vivo pharmacokinetic parameters. - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MRTF-A Nuclear Translocation Assay with GS-2278
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Myocardin-Related Transcription Factor A (MRTF-A) plays a pivotal role in cell differentiation, migration, and fibrosis by acting as a transcriptional coactivator for the Serum Response Factor (SRF). The cellular localization of MRTF-A is tightly regulated by the dynamics of the actin cytoskeleton. In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with monomeric G-actin. Upon stimulation by signaling molecules such as lysophosphatidic acid (LPA), the RhoA signaling pathway is activated, leading to actin polymerization. This process depletes the cytoplasmic pool of G-actin, causing the dissociation of the MRTF-A/G-actin complex. Freed from its cytoplasmic anchor, MRTF-A translocates to the nucleus, where it binds to SRF and initiates the transcription of target genes implicated in fibrotic processes.
GS-2278 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1).[1] The discovery of this compound was facilitated by its characterization in an LPA-induced MRTF-A nuclear translocation assay, highlighting the compound's ability to interfere with this critical signaling pathway.[1] These application notes provide a detailed protocol for performing an MRTF-A nuclear translocation assay to evaluate the inhibitory potential of compounds like this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade leading to MRTF-A nuclear translocation and the general workflow of the immunofluorescence-based assay.
References
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of GS-2278
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-2278 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1).[1][2][3] Developed by Gilead Sciences, this compound was investigated as a potential oral, once-daily treatment for idiopathic pulmonary fibrosis (IPF).[1][2][3] The mechanism of action of this compound centers on the inhibition of the LPAR1 signaling pathway, which is implicated in fibroblast proliferation and contractility, key drivers of the progressive fibrosis characteristic of IPF.[1][2][3] Despite demonstrating promising preclinical efficacy, the clinical development of this compound was halted due to central nervous system (CNS) toxicity observed in canine studies.[1][2][3]
These application notes provide a summary of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, along with detailed protocols for key in vitro and in vivo assays relevant to its preclinical evaluation.
Data Presentation
In Vitro Pharmacodynamic Profile of this compound
| Parameter | Assay System | Value | Reference |
| LPAR1 Antagonism (EC50) | Calcium mobilization assay in CHO cells expressing human LPAR1 | 1.23 nM | [4] |
| Mechanism of Action | LPAR1 Antagonist | - | [1][2][3] |
Preclinical Pharmacokinetic Profile of this compound
| Species | Dosing Route | Key Findings | Reference |
| Multiple Preclinical Species | Oral (QD) | Suitable profile for once-daily oral dosing. | [1][2][3] |
| Non-brain penetrant. | [1][2] | ||
| Dogs | Repeat-dose toxicology studies | CNS-related toxicity observed. | [1][2][3] |
Signaling Pathway
The activation of LPAR1 by its ligand, lysophosphatidic acid (LPA), initiates a signaling cascade that contributes to the pathogenesis of idiopathic pulmonary fibrosis. This pathway promotes fibroblast proliferation and contractility, leading to excessive extracellular matrix deposition. This compound acts as an antagonist at the LPAR1 receptor, blocking these downstream effects.
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. | BioWorld [bioworld.com]
Application Notes and Protocols for Measuring GS-2278 Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-2278 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases, notably idiopathic pulmonary fibrosis (IPF).[1][2][3][4] Activation of LPAR1 by its ligand, lysophosphatidic acid (LPA), triggers downstream signaling cascades that promote fibroblast proliferation and contractility, key events in the progression of fibrosis.[1][5] this compound was developed to inhibit these processes. Although its clinical development was halted due to CNS-related toxicity in preclinical canine studies, the methodologies for assessing its target engagement in vivo remain highly relevant for the evaluation of other LPAR1 antagonists and similar drug candidates.[2][3][4]
These application notes provide detailed protocols for measuring the in vivo target engagement of this compound. The described methods include both direct and indirect assessments of LPAR1 inhibition and can be adapted for other small molecule inhibitors targeting GPCRs.
LPAR1 Signaling Pathway
The following diagram illustrates the LPAR1 signaling pathway, which is the target of this compound.
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LPA1 receptor antag News - LARVOL Sigma [sigma.larvol.com]
Application Notes and Protocols for GS-2278 in Studying LPAR1 Signaling in Non-Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-2278 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1).[1][2][3] While its clinical development for idiopathic pulmonary fibrosis (IPF) was discontinued due to central nervous system (CNS) toxicity observed in preclinical canine studies, its well-characterized profile as a non-brain penetrant LPAR1 antagonist in certain contexts makes it a valuable research tool for investigating the role of LPAR1 signaling in various physiological and pathological processes, particularly in peripheral tissues.[1][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to study LPAR1 signaling in non-fibrotic diseases, including oncology, neuropathic pain, and inflammation.
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), with LPAR1 being a key mediator of cellular processes such as proliferation, migration, and inflammation.[5][6] Dysregulation of the LPA/LPAR1 signaling axis has been implicated in a range of non-fibrotic pathologies.[5][6] this compound provides a means to selectively inhibit this pathway, enabling researchers to elucidate its specific contributions to disease pathogenesis.
I. Application in Oncology: Breast Cancer Metastasis
Scientific Rationale
LPAR1 is frequently overexpressed in various cancers, including breast cancer, where it has been shown to enhance tumor cell motility, invasion, and metastasis.[5][7][8] The activation of LPAR1 in breast cancer cells can trigger downstream signaling cascades, including the PI3K/AKT and Rho/ROCK pathways, which are crucial for cytoskeletal reorganization and cell migration.[5][9] this compound can be employed as a pharmacological tool to dissect the specific role of LPAR1 in these processes, independent of other LPA receptors.
Quantitative Data for LPAR1 Antagonists
While specific quantitative data for this compound in breast cancer models is not publicly available, the following table provides data for other commonly used LPAR1 antagonists in cancer research, which can serve as a reference for experimental design.
| Compound | Target(s) | In Vitro Potency (IC50/Ki) | Cell-Based Assay | Reference |
| Ki16425 | LPAR1/LPAR3 | Ki: 0.35 µM (LPAR1), 0.93 µM (LPAR3) | Inhibition of LPA-induced proliferation of MDA-BO2/GFP cells | [10] |
| AM095 | LPAR1 | IC50: 25 nM (human LPAR1) | Inhibition of LPA-induced calcium flux in CHO cells | [11] |
Experimental Protocols
1. In Vitro Cell Migration/Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the migration and invasion of breast cancer cells.
-
Cell Lines: MDA-MB-231 (highly metastatic human breast cancer cell line known to express LPAR1).
-
Reagents:
-
This compound (dissolved in DMSO)
-
Lysophosphatidic acid (LPA)
-
Serum-free cell culture medium
-
Matrigel (for invasion assay)
-
Boyden chamber inserts (8 µm pore size)
-
Calcein AM or DAPI for cell staining
-
-
Procedure:
-
Coat the upper surface of the Boyden chamber inserts with Matrigel (for invasion assay) or leave uncoated (for migration assay).
-
Starve breast cancer cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle control (DMSO).
-
Add the cell suspension to the upper chamber of the inserts.
-
Add serum-free medium containing LPA (e.g., 1 µM) as a chemoattractant to the lower chamber.
-
Incubate for 12-24 hours.
-
Remove non-migrated/invaded cells from the upper surface of the insert.
-
Fix and stain the cells that have migrated/invaded to the lower surface.
-
Quantify the number of migrated/invaded cells by microscopy.
-
2. In Vivo Mouse Model of Breast Cancer Metastasis
This protocol evaluates the impact of this compound on breast cancer metastasis in an animal model.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Line: MDA-MB-231-luciferase expressing cells.
-
Reagents:
-
This compound (formulated for oral administration)
-
Vehicle control
-
Luciferin
-
-
Procedure:
-
Inject MDA-MB-231-luciferase cells into the mammary fat pad or tail vein of the mice.
-
Begin oral administration of this compound or vehicle control daily.
-
Monitor tumor growth and metastasis formation weekly using bioluminescence imaging after intraperitoneal injection of luciferin.
-
At the end of the study, harvest primary tumors and metastatic organs (e.g., lungs, liver, bone) for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Caption: LPAR1 signaling pathway in breast cancer metastasis.
II. Application in Neuropathic Pain Research
Scientific Rationale
LPAR1 signaling plays a significant role in the initiation and maintenance of neuropathic pain.[6][12][13] Following nerve injury, LPA levels are elevated, and LPAR1 activation in Schwann cells, neurons, and microglia contributes to pain hypersensitivity (allodynia and hyperalgesia).[12][14][15] The downstream signaling involves pathways such as Rho-ROCK and MAPK.[6][13] this compound can be a useful tool to investigate the peripheral mechanisms of neuropathic pain, given its limited CNS penetration in some species.
Quantitative Data for LPAR1 Antagonists
| Compound | Target(s) | In Vivo Model | Efficacy | Reference |
| AM095 | LPAR1 | Carrageenan-induced inflammatory pain in mice | Attenuated allodynia | [16] |
| Ki16425 | LPAR1/LPAR3 | Paclitaxel-induced neuropathic pain in mice | Attenuated mechanical allodynia | [5] |
Experimental Protocols
1. In Vitro Neurite Retraction Assay
This assay assesses the effect of this compound on LPA-induced changes in neuronal morphology.
-
Cell Line: PC12 cells or primary dorsal root ganglion (DRG) neurons.
-
Reagents:
-
This compound (dissolved in DMSO)
-
LPA
-
Nerve Growth Factor (NGF) for PC12 cell differentiation
-
-
Procedure:
-
Culture and differentiate PC12 cells with NGF to induce neurite outgrowth.
-
Treat the differentiated cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with LPA (e.g., 1 µM).
-
After 1-2 hours, fix the cells and visualize neurites using microscopy (e.g., phase-contrast or immunofluorescence for beta-III tubulin).
-
Quantify neurite length and the percentage of cells with retracted neurites.
-
2. In Vivo Rodent Model of Neuropathic Pain (e.g., Spared Nerve Injury - SNI)
This protocol evaluates the effect of this compound on pain-related behaviors in a neuropathic pain model.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure (SNI surgery):
-
Anesthetize the animal.
-
Expose the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves).
-
Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments applied to the lateral plantar surface of the ipsilateral hind paw (innervated by the spared sural nerve).
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (Hargreaves test).
-
-
Drug Administration:
-
Establish a baseline pain threshold before and after SNI surgery.
-
Administer this compound or vehicle control orally.
-
Perform behavioral testing at various time points after drug administration.
-
Caption: Experimental workflow for studying neuropathic pain.
III. Application in Macrophage-Mediated Inflammation
Scientific Rationale
LPAR1 is expressed on macrophages and plays a role in their activation and polarization.[17][18][19] LPA can induce a pro-inflammatory (M1-like) phenotype in macrophages, leading to the production of inflammatory cytokines.[17][18] This process is implicated in various inflammatory diseases. This compound can be used to investigate the contribution of LPAR1 signaling to macrophage-mediated inflammation.
Quantitative Data for LPAR1 Antagonists
| Compound | Target(s) | In Vitro Model | Effect | Reference |
| Ki16425 | LPAR1/LPAR3 | Human monocyte-derived macrophages | Reduced LPA-induced M1-like polarization | [17] |
Experimental Protocols
1. In Vitro Macrophage Polarization and Cytokine Release Assay
This protocol examines the effect of this compound on macrophage polarization and the release of inflammatory cytokines.
-
Cell Lines: J774A.1 (mouse macrophage cell line) or primary bone marrow-derived macrophages (BMDMs).[20][21]
-
Reagents:
-
This compound (dissolved in DMSO)
-
LPA
-
Lipopolysaccharide (LPS) as a positive control for M1 polarization
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
-
Procedure:
-
Culture macrophages in appropriate medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with LPA (e.g., 1 µM) or LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines in the supernatant using ELISA.
-
(Optional) Lyse the cells and analyze the expression of M1/M2 markers by qPCR or flow cytometry.
-
Caption: LPAR1 signaling in macrophage activation.
Conclusion
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 5. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Roles of Lpar1 in Central Nervous System Disorders and Diseases [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. The Roles of Lpar1 in Central Nervous System Disorders and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conditional Lpar1 gene targeting identifies cell types mediating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Lysophosphatidic acid and its receptor LPA1 mediate carrageenan induced inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Activation of Macrophages by Lysophosphatidic Acid through the Lysophosphatidic Acid Receptor 1 as a Novel Mechanism in Multiple Sclerosis Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Macrophage Inflammatory Assay [bio-protocol.org]
- 21. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Off-Target Effect Screening of GS-2278
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental framework for identifying potential off-target interactions of GS-2278, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1).[1][2] Given that the clinical development of this compound was halted due to central nervous system (CNS)-related toxicity in preclinical studies, a thorough investigation of its off-target profile is critical to understand the molecular mechanisms underlying these adverse effects.[1][2][3] This guide outlines a tiered experimental approach, beginning with broad screening against other G-protein coupled receptors (GPCRs), followed by functional validation of initial hits, and culminating in an unbiased proteome-wide screen to identify any unanticipated interactions. Detailed protocols for key methodologies are provided to enable researchers to systematically evaluate the selectivity of this compound and identify potential liabilities.
Introduction to this compound and LPAR1 Signaling
This compound is a small molecule antagonist developed for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] Its intended therapeutic target, LPAR1, is a G-protein coupled receptor that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), instigates a variety of cellular responses. LPAR1 couples to multiple heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13, to regulate downstream signaling pathways that are critically involved in cell proliferation, migration, and fibrosis.[4][5][6] Understanding this primary signaling cascade is fundamental to deconvoluting on-target versus off-target effects.
LPAR1 Signaling Pathway
The binding of LPA to LPAR1 initiates signaling through several G-protein-dependent pathways. Activation of Gαq/11 stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and activate protein kinase C (PKC). The Gα12/13 pathway activates the small GTPase Rho, a key regulator of the actin cytoskeleton, cell migration, and contraction. The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
Figure 1: Simplified LPAR1 signaling pathway and the inhibitory action of this compound.
Experimental Design for Off-Target Screening
A tiered approach is recommended to efficiently screen for and validate off-target effects of this compound. This strategy begins with a broad screen to identify potential interactions, followed by more focused assays to confirm and characterize these findings.
Figure 2: Tiered experimental workflow for this compound off-target screening.
-
Tier 1: Broad Selectivity Profiling. The initial step involves screening this compound against a large panel of known GPCRs, as well as other common off-target classes like ion channels and transporters. Commercial services offer comprehensive binding assay panels for this purpose.[7][8] This provides a broad overview of the compound's selectivity.
-
Tier 2: Functional Characterization of Hits. Any GPCRs identified as potential off-targets in Tier 1 should be further investigated using functional assays.[9] These cell-based assays determine whether this compound acts as an antagonist, agonist, inverse agonist, or allosteric modulator at these receptors. This is crucial for understanding the potential physiological consequences of the off-target interaction.
-
Tier 3: Unbiased Proteome-Wide Identification. To identify novel or unexpected off-targets that may not be included in standard panels, an unbiased approach is necessary. The Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) is a powerful technique to assess compound engagement with the entire proteome in a physiologically relevant context.[10] This method can identify both membrane-bound and soluble protein targets and is particularly valuable for elucidating the molecular basis of unexpected toxicities.
Detailed Experimental Protocols
Protocol 1: GPCR Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific GPCR.
Materials:
-
Cell membranes prepared from a cell line overexpressing the target GPCR.
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-LPA for LPAR1).
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of the radiolabeled ligand at a final concentration close to its Kd.
-
25 µL of this compound at various concentrations or vehicle control (assay buffer with DMSO).
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle shaking to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Detection: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Calcium Flux Functional Assay
This protocol is used to determine if this compound has agonist or antagonist activity at Gαq-coupled GPCRs.
Materials:
-
A cell line endogenously or recombinantly expressing the target Gαq-coupled GPCR (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pluronic F-127.
-
Agonist for the target receptor.
-
This compound stock solution in DMSO.
-
A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and grow to 80-90% confluency.
-
Dye Loading: Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 0.1% Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the known agonist in assay buffer.
-
Assay Execution:
-
Antagonist Mode: After dye loading, wash the cells with assay buffer. Add different concentrations of this compound to the wells and incubate for 15-30 minutes. Place the plate in the fluorescence reader. Record a baseline fluorescence, then add a fixed concentration (e.g., EC₈₀) of the known agonist and continue recording the fluorescence signal.
-
Agonist Mode: After dye loading and washing, place the plate in the fluorescence reader. Record a baseline, then add different concentrations of this compound and monitor the fluorescence change.
-
-
Data Analysis:
-
The change in fluorescence intensity (maximum - minimum) reflects the intracellular calcium concentration.
-
For antagonist mode, plot the agonist response against the this compound concentration to determine the IC₅₀.
-
For agonist mode, plot the response against the this compound concentration to determine the EC₅₀.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Proteome-Wide Off-Target Identification
This protocol outlines a CETSA experiment coupled with mass spectrometry (MS) to identify proteins that are thermally stabilized or destabilized by this compound binding in intact cells.
Materials:
-
Relevant cell line (e.g., a human neuronal cell line, given the CNS toxicity).
-
This compound stock solution in DMSO.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Lysis buffer (e.g., Triton X-100 based).
-
Equipment for heating (e.g., PCR thermocycler).
-
Equipment for protein quantification (e.g., BCA assay).
-
Equipment for sample preparation for MS (e.g., for trypsin digestion, TMT labeling).
-
LC-MS/MS instrument.
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with either this compound (at a relevant concentration, e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Harvest the cells and resuspend them in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for MS:
-
Collect the supernatant (soluble protein fraction).
-
Quantify the protein concentration.
-
Perform protein reduction, alkylation, and digestion (e.g., with trypsin).
-
Label the resulting peptides with isobaric tags (e.g., TMT) for multiplexed quantitative proteomics.
-
-
LC-MS/MS Analysis: Analyze the labeled peptide mixtures by LC-MS/MS.
-
Data Analysis:
-
Identify and quantify the relative abundance of proteins in the soluble fraction at each temperature for both vehicle and this compound treated samples.
-
For each protein, generate a melting curve by plotting the soluble fraction versus temperature.
-
Identify proteins that show a significant shift in their melting temperature (Tm) in the presence of this compound. A positive shift indicates stabilization (potential target/off-target), while a negative shift indicates destabilization.
-
Data Presentation
Quantitative data from the screening assays should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: GPCR Binding Assay Panel Results for this compound
| Target GPCR | This compound Ki (µM) |
|---|---|
| LPAR1 | Value |
| Receptor X | Value |
| Receptor Y | Value |
| ... | ... |
A high Ki value indicates weak or no binding.
Table 2: Functional Activity of this compound at Identified Off-Targets
| Target GPCR | Assay Type | Functional Activity | IC₅₀ / EC₅₀ (µM) |
|---|---|---|---|
| Receptor X | Calcium Flux | Antagonist | Value |
| Receptor Y | cAMP | No Activity | > Max Conc. |
| ... | ... | ... | ... |
Table 3: Summary of CETSA-MS Results for this compound
| Protein Identified | Gene Name | ΔTm (°C) with this compound | Putative Function |
|---|---|---|---|
| Protein A | GENEA | +3.5 | Function |
| Protein B | GENEB | -2.1 | Function |
| ... | ... | ... | ... |
ΔTm represents the change in melting temperature induced by this compound. A positive value indicates stabilization.
References
- 1. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 8. GPCR Screening Services - Creative Bioarray [dda.creative-bioarray.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 11. Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving GS-2278 solubility for in vitro experiments
Welcome to the technical support center for GS-2278. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1).[1][2][3][4] LPAR1 is a G protein-coupled receptor that, when activated by its ligand lysophosphatidic acid (LPA), triggers downstream signaling pathways involved in key cellular processes such as fibroblast proliferation and contractility.[1] By blocking this interaction, this compound can inhibit these processes, which are implicated in fibrotic diseases like idiopathic pulmonary fibrosis (IPF).[1][3]
Q2: What are the known challenges of working with this compound in vitro?
A2: The primary challenge associated with this compound is its low aqueous solubility in its freebase form.[4][5] This can lead to difficulties in preparing stock solutions and can cause the compound to precipitate in aqueous cell culture media, affecting experimental reproducibility and accuracy. To address this, a dihydrate hydrochloride salt of this compound was developed to improve its solubility and pharmacokinetic properties.[4][5]
Q3: How should I prepare a stock solution of this compound?
A3: Due to its low aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly soluble compounds. For the final experimental concentration, the DMSO stock should be serially diluted in your aqueous buffer or cell culture medium, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q4: My this compound precipitated when I added it to my aqueous buffer. What can I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this, including strategies like vortexing during dilution, gentle warming, and sonication.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides solutions to common problems encountered when preparing this compound solutions for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound freebase has very low aqueous solubility. | Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a concentrated stock solution in an organic solvent like DMSO. |
| Precipitation occurs immediately upon diluting the DMSO stock solution into cell culture medium or buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The rapid change in solvent polarity causes the compound to crash out of solution. | 1. Optimize Dilution Technique: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This promotes rapid dispersion and can prevent localized high concentrations. 2. Reduce Final Concentration: If precipitation persists, lower the final working concentration of this compound in your experiment. 3. Use the Hydrochloride Salt: If available, use the dihydrate hydrochloride salt of this compound, which was specifically developed for improved solubility.[4][5] 4. Gentle Warming: Gently warm the aqueous solution (e.g., to 37°C) before and during the addition of the DMSO stock. Be cautious, as excessive heat can degrade the compound. |
| The prepared working solution appears cloudy or contains visible particulates. | Formation of fine precipitates or aggregates. | 1. Sonication: Briefly sonicate the final working solution in a water bath sonicator to help break up small aggregates and improve dissolution. 2. Filtration: For non-cellular assays, you may filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates. Note that this may reduce the actual concentration of the compound in your solution. |
| Inconsistent experimental results. | Inconsistent solubility and precipitation of this compound between experiments. | 1. Standardize Solution Preparation: Follow a consistent, optimized protocol for preparing your this compound working solutions for every experiment. 2. Prepare Fresh Solutions: Prepare fresh working solutions from the DMSO stock for each experiment to avoid potential degradation or precipitation over time. |
Solubility Data
Specific quantitative solubility data for this compound in common laboratory solvents is not widely available in the public domain. However, based on published literature, the following qualitative information can be provided:
| Compound Form | Solvent | Solubility | Notes |
| This compound (Freebase, Form 1-A) | Isopropyl Acetate (iPrOAc) | Low (<15 mg/mL at 75°C) | Solubility is temperature-dependent. |
| This compound (Freebase, Form 1-A) | Ethyl Acetate (EtOAc) | Low (<15 mg/mL at 75°C) | Solubility is temperature-dependent. |
| This compound (Freebase, Form 1-A) | 2-Methyltetrahydrofuran (2-MeTHF) | Low (<15 mg/mL at 75°C) | Solubility is temperature-dependent. |
| This compound (Freebase, Form 1-A) | Acetone | Moderate (~50 mg/mL at 75°C) | Solubility is temperature-dependent. |
| This compound (Freebase, Form 1-A) | Methyl Ethyl Ketone (MEK) | Moderate (~50 mg/mL at 75°C) | Solubility is temperature-dependent. |
| This compound Dihydrate Hydrochloride Salt | Aqueous Buffers | Improved | Developed to enhance aqueous solubility and pharmacokinetic properties.[4][5] |
| This compound | DMSO | Assumed Soluble | DMSO is a common solvent for preparing stock solutions of poorly soluble compounds. |
Experimental Protocols & Visualizations
LPAR1 Signaling Pathway
This compound acts by antagonizing the LPAR1 receptor, thereby inhibiting the downstream signaling cascade initiated by lysophosphatidic acid (LPA). A simplified diagram of this pathway is presented below.
Experimental Workflow: LPA-Induced MRTF-A Nuclear Translocation Assay
This immunofluorescence-based assay is a key method for functionally assessing the antagonist activity of this compound. This compound was originally identified as a potent LPAR1 antagonist using this type of assay.
Detailed Protocol: LPA-Induced MRTF-A Nuclear Translocation Assay
Objective: To quantify the inhibitory effect of this compound on the translocation of Myocardin-Related Transcription Factor A (MRTF-A) from the cytoplasm to the nucleus upon stimulation with Lysophosphatidic Acid (LPA).
Materials:
-
Cells expressing LPAR1 (e.g., primary lung fibroblasts)
-
Glass coverslips
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
This compound (and its dihydrate hydrochloride salt, if available)
-
Lysophosphatidic Acid (LPA)
-
DMSO (for stock solution)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-MRTF-A
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in a 70-80% confluent monolayer the next day. Culture overnight in medium containing 10% FBS.
-
Serum Starvation: The next day, wash the cells with PBS and replace the medium with serum-free medium. Incubate for 16-24 hours to reduce basal signaling and synchronize the cells.
-
Compound Treatment:
-
Prepare working solutions of this compound by diluting the DMSO stock in serum-free medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
Pre-incubate the serum-starved cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
-
LPA Stimulation: Add LPA to the wells to a final concentration known to induce robust MRTF-A translocation (e.g., 1-10 µM). Incubate for 30-60 minutes.
-
Fixation and Permeabilization:
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-MRTF-A antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope, capturing both the DAPI (blue) and the MRTF-A (e.g., green) channels.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of MRTF-A in a sufficient number of cells for each condition using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is a measure of translocation.
-
Logical Workflow for Troubleshooting Solubility
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Development of a Scalable Process for an LPAR1 Antagonist with a Complex Form Landscape, this compound - Organic Process Research & Development - Figshare [acs.figshare.com]
Overcoming GS-2278 precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to the precipitation of GS-2278 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1).[1][2][3] It has been investigated for its potential in treating idiopathic pulmonary fibrosis (IPF).[1][4] The freebase form of this compound exhibits low aqueous solubility, which can lead to precipitation in experimental settings, affecting data accuracy and reproducibility. To address this, a dihydrate hydrochloride salt (this compound HCl dihydrate) was developed to improve its solubility and pharmacokinetic properties.[4]
Q2: What are the different forms of this compound available?
This compound exists primarily in two forms: the freebase and the dihydrate hydrochloride salt. The freebase is the active molecule, but it has limited solubility in water.[4] The dihydrate hydrochloride salt is the more water-soluble form and is generally recommended for use in aqueous-based biological assays.[4]
Q3: What is the primary cause of this compound precipitation in aqueous solutions?
Precipitation of this compound, particularly its freebase form, is primarily due to its low intrinsic solubility in water. When a solution becomes supersaturated with this compound, the compound will come out of solution and form a solid precipitate. This can be triggered by factors such as a change in pH, temperature, or the presence of other substances that reduce its solubility.
Q4: How does pH affect the solubility of this compound?
The solubility of this compound is pH-dependent. As a weak base, this compound is more soluble in acidic conditions where it can be protonated to form the more soluble hydrochloride salt. In neutral or basic solutions, the equilibrium shifts towards the less soluble freebase form, increasing the risk of precipitation.
Troubleshooting Guide
Issue 1: My this compound precipitated immediately upon adding it to my aqueous buffer.
-
Question: Why did my this compound precipitate instantly? Answer: This is likely due to the buffer's pH being too high (neutral or basic), causing the conversion of the soluble hydrochloride salt to the insoluble freebase form. It could also be that the concentration you are trying to achieve exceeds the solubility limit in that specific buffer.
-
Question: What can I do to prevent this? Answer:
-
Use a lower pH buffer: If your experimental conditions permit, use a buffer with a slightly acidic pH (e.g., pH 5.0-6.5).
-
Prepare a concentrated stock solution in an appropriate solvent: First, dissolve the this compound HCl dihydrate in a small amount of an organic solvent like DMSO or a low pH aqueous buffer. Then, add this stock solution to your final aqueous buffer in a stepwise manner with vigorous mixing.
-
Check the final concentration: Ensure that the final concentration of this compound in your aqueous buffer does not exceed its solubility limit at the working pH.
-
Issue 2: My this compound solution was clear initially but precipitated over time.
-
Question: Why did my this compound precipitate after being in solution for some time? Answer: This could be due to a few factors:
-
Temperature change: A decrease in temperature can reduce the solubility of the compound.
-
pH shift: The pH of your solution may have changed over time. For example, CO2 from the atmosphere can dissolve in the buffer and lower the pH, but in some complex media, metabolic byproducts from cells could alter the pH.
-
Evaporation: If the solvent evaporates, the concentration of this compound will increase, potentially exceeding its solubility limit.
-
-
Question: How can I resolve this? Answer:
-
Control the temperature: Store your solutions at a constant temperature. If you prepared the solution at a higher temperature, be aware that it might precipitate when it cools down to room temperature.
-
Use a stable buffer: Ensure your buffer has sufficient capacity to maintain a stable pH throughout your experiment.
-
Seal your containers: Keep your solution containers tightly sealed to prevent evaporation.
-
Re-dissolve with caution: You may be able to gently warm the solution while stirring to redissolve the precipitate. However, be cautious about potential degradation of the compound at higher temperatures.
-
Issue 3: I am seeing precipitation when I add my this compound stock solution to my cell culture media.
-
Question: Why is my this compound precipitating in the cell culture media? Answer: Cell culture media are complex mixtures containing salts, proteins, and other components that can affect the solubility of your compound. The pH of most cell culture media is around 7.4, which is in the range where this compound is less soluble. The proteins in the media can also sometimes interact with the compound and cause it to precipitate.
-
Question: What is the best way to add this compound to cell culture media? Answer:
-
Use a low percentage of organic solvent: Prepare a high-concentration stock solution in 100% DMSO. When adding it to the media, ensure the final concentration of DMSO is low (typically less than 0.5%) to minimize solvent toxicity to the cells.
-
Add the stock solution dropwise while stirring: This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Pre-warm the media: Adding the stock solution to media that is at the experimental temperature (e.g., 37°C) can help with solubility.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound HCl Dihydrate in Aqueous Buffers
| pH | Buffer System | Solubility (µg/mL) | Molar Solubility (µM) |
| 4.0 | 50 mM Acetate Buffer | > 1000 | > 2000 |
| 5.0 | 50 mM Acetate Buffer | 850 | 1700 |
| 6.0 | 50 mM Phosphate Buffer | 420 | 840 |
| 7.0 | 50 mM Phosphate Buffer | 150 | 300 |
| 7.4 | PBS | 95 | 190 |
| 8.0 | 50 mM Tris Buffer | 40 | 80 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific solubility data for this compound is not publicly available. It is intended to provide a general understanding of the pH-dependent solubility of a weakly basic compound like this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound HCl dihydrate powder.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw a 10 mM stock solution of this compound in DMSO at room temperature.
-
Pre-warm Media: Warm the required volume of cell culture media to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1:100 intermediate dilution of the 10 mM stock solution in pre-warmed media to get a 100 µM solution. Mix gently but thoroughly.
-
Prepare Final Working Solution: Add the 100 µM intermediate solution to the pre-warmed cell culture media to achieve the final desired concentration of 1 µM. For example, add 10 µL of the 100 µM solution to 990 µL of media.
-
Mix Gently: Mix the final working solution by gently inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in the media.
-
Use Immediately: Use the freshly prepared working solution for your experiment immediately to minimize the risk of precipitation.
Visualizations
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collection - Development of a Scalable Process for an LPAR1 Antagonist with a Complex Form Landscape, this compound - Organic Process Research & Development - Figshare [acs.figshare.com]
Troubleshooting inconsistent results with the bleomycin fibrosis model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the bleomycin-induced lung fibrosis model. Inconsistent results are a common challenge with this model, and this resource aims to provide clarity on potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the extent of fibrosis between animals in the same group. What are the potential causes?
High variability is a known issue in the bleomycin model and can stem from several factors:
-
Bleomycin Administration: The method of bleomycin delivery is critical. Intratracheal (IT) or oropharyngeal aspiration (OA) are common methods, but inconsistent deposition within the lungs can lead to patchy fibrosis. Ensure your technique is consistent and delivers bleomycin to the desired lung region. Uneven distribution can result in some animals developing severe fibrosis while others have minimal changes.[1][2]
-
Animal Strain: Different mouse strains exhibit varying susceptibility to bleomycin-induced fibrosis. C57BL/6 mice are known to be susceptible and develop robust fibrosis, whereas BALB/c mice are relatively resistant.[3] Ensure you are using a consistent and appropriate strain for your study.
-
Animal Health: Underlying subclinical infections or inflammation in your animal colony can significantly impact the response to bleomycin. Maintaining a specific-pathogen-free (SPF) environment is crucial.
-
Bleomycin Dose: The dose of bleomycin is a critical determinant of the severity of fibrosis.[4][5] Inconsistent dosing, even with small variations, can lead to significant differences in outcome. Calibrate your delivery method carefully.
Q2: Our control group is showing signs of inflammation. What could be the cause?
Inflammation in the control group can confound results and may be caused by:
-
Vehicle Administration: The process of intratracheal or oropharyngeal administration itself can cause minor inflammation. Ensure your control group receives the same volume of sterile saline or the vehicle used to dissolve bleomycin, administered in the exact same manner as the treatment group.
-
Animal Health: As mentioned above, underlying infections can present as baseline inflammation.
Q3: The fibrotic response in our model seems to be resolving over time. Is this normal?
Yes, one of the key limitations of the single-dose bleomycin model is the tendency for the fibrotic lesions to spontaneously resolve over time.[6] The peak of fibrosis is typically observed around 14-21 days post-bleomycin administration.[7] After this point, a resolution phase can occur. If your study aims to test anti-fibrotic therapies, it's crucial to administer the treatment during the active fibrotic phase and not during the resolution phase.[3] For studies requiring a more sustained fibrotic response, a repetitive-dose bleomycin model might be more appropriate.[8][9]
Q4: We are not seeing a significant increase in collagen content despite observing fibrosis histologically. Why might this be?
This discrepancy can arise from a few factors:
-
Timing of Analysis: Collagen deposition takes time. If you are analyzing tissues too early (e.g., in the initial inflammatory phase), the increase in collagen may not yet be significant. The peak of collagen deposition typically occurs between day 14 and day 28.[4][7]
-
Assay Sensitivity: Ensure your hydroxyproline assay is sensitive enough to detect the changes in your model. The distribution of fibrosis can also be patchy, so it's important to homogenize the entire lung or specific lobes consistently for the assay.
-
Histological Scoring: Histological scoring, like the Ashcroft score, can be subjective.[10][11][12] It's possible that the observed histological changes are more related to inflammation and cellular infiltration rather than extensive collagen deposition, especially in the early phases.
Troubleshooting Inconsistent Results
The following table summarizes common issues, potential causes, and recommended solutions to help troubleshoot inconsistent results in your bleomycin fibrosis experiments.
| Issue | Potential Causes | Recommended Solutions |
| High inter-animal variability | Inconsistent bleomycin delivery (dose and location) | Refine and standardize the administration technique (e.g., use of a microsprayer for intratracheal delivery).[8] Consider oropharyngeal aspiration for more homogenous distribution.[2] |
| Genetic background of animals | Use a well-characterized, susceptible mouse strain (e.g., C57BL/6) and ensure all animals are from the same source and background.[3] | |
| Subclinical infections | Maintain a strict SPF environment and monitor animal health closely. | |
| Lack of significant fibrotic response | Insufficient bleomycin dose | Perform a dose-response study to determine the optimal bleomycin concentration for your specific animal strain and administration route.[4][5] |
| Incorrect timing of endpoint analysis | Analyze tissues at the peak of fibrosis, typically between 14 and 21 days after a single bleomycin dose.[7] | |
| Animal strain resistance | Switch to a more susceptible mouse strain. | |
| Spontaneous resolution of fibrosis | Natural course of the single-dose model | Consider a repetitive-dose bleomycin model for a more sustained fibrotic response.[8][9] Time therapeutic interventions before the resolution phase begins.[3] |
| High mortality rate | Bleomycin dose is too high | Reduce the dose of bleomycin. A lower dose may still induce fibrosis with lower mortality. |
| Administration-related trauma | Ensure the administration procedure is performed carefully to avoid physical injury to the trachea or lungs. |
Experimental Protocols
Key Experimental Endpoints
| Endpoint | Methodology | Typical Time Point (Post-Bleomycin) |
| Inflammation | Bronchoalveolar Lavage (BAL) Fluid Analysis (Total and differential cell counts) | Days 3-7[7] |
| Fibrosis (Histology) | Masson's Trichrome or Picrosirius Red Staining, Ashcroft Scoring | Days 14-28[7][10] |
| Collagen Content | Hydroxyproline Assay | Days 14-28[7] |
Bronchoalveolar Lavage (BAL) Fluid Analysis
Bronchoalveolar lavage is a procedure to collect cells and fluid from the lungs for analysis.[13][14]
Protocol:
-
Euthanize the mouse via an approved method.
-
Expose the trachea through a midline incision in the neck.
-
Cannulate the trachea with an appropriate gauge catheter.
-
Instill a known volume of sterile, pre-warmed phosphate-buffered saline (PBS) (typically 0.5-1.0 mL).
-
Gently aspirate the fluid. Repeat the instillation and aspiration steps 2-3 times, pooling the collected fluid.
-
Centrifuge the collected BAL fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentages of macrophages, neutrophils, lymphocytes, and eosinophils.[15]
Hydroxyproline Assay for Collagen Quantification
The hydroxyproline assay is a colorimetric method to measure the total collagen content in a tissue sample.[16][17][18]
Protocol:
-
Excise and weigh the lung tissue.
-
Homogenize the tissue in a known volume of distilled water.
-
Hydrolyze the tissue homogenate in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for an extended period (e.g., 18-24 hours) to break down proteins into their constituent amino acids.
-
Neutralize the hydrolyzed sample.
-
Add a chloramine-T solution to oxidize the hydroxyproline residues.
-
Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) which reacts with the oxidized hydroxyproline to produce a colored product.
-
Measure the absorbance of the solution at the appropriate wavelength (typically around 560 nm).[19]
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
-
Convert the hydroxyproline content to collagen content (hydroxyproline constitutes approximately 13.5% of the amino acid composition of collagen).
Histological Assessment of Fibrosis (Ashcroft Score)
The Ashcroft score is a semi-quantitative method used to grade the severity of lung fibrosis in histological sections.[10][11][12]
Protocol:
-
Fix lung tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut sections (typically 4-5 µm).
-
Stain the sections with Masson's Trichrome or Picrosirius Red to visualize collagen.
-
Examine the stained sections under a microscope at a specific magnification (e.g., 100x).
-
Assign a score from 0 to 8 to multiple random fields of view based on the following criteria:
-
Grade 0: Normal lung.
-
Grade 1: Minimal fibrous thickening of alveolar or bronchial walls.
-
Grade 3: Moderate thickening of walls without obvious damage to lung architecture.
-
Grade 5: Increased fibrosis with definite damage to lung structure and formation of fibrous bands or small fibrous masses.
-
Grade 7: Severe distortion of structure and large fibrous areas.
-
Grade 8: Total fibrous obliteration of the field.
-
-
Calculate the mean score for each animal. To reduce subjectivity, consider using automated image analysis software.[20][21]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for the Bleomycin-Induced Fibrosis Model
A typical experimental workflow for the bleomycin-induced lung fibrosis model.
Key Signaling Pathway in Bleomycin-Induced Fibrosis: TGF-β
Transforming growth factor-beta (TGF-β) is a crucial cytokine in the development of fibrosis.[22][23][24] Its signaling pathway plays a central role in the activation of fibroblasts and the deposition of extracellular matrix.
Simplified signaling pathway of TGF-β in bleomycin-induced pulmonary fibrosis.
References
- 1. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of Bleomycin via the Oropharyngeal Aspiration Route Leads to Sustained Lung Fibrosis in Mice and Rats as Quantified by UTE-MRI and Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Standardized quantification of pulmonary fibrosis in histological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Automated Digital Quantification of Pulmonary Fibrosis in Human Histopathology Specimens [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 14. Bronchoalveolar lavage as a diagnostic procedure: a review of known cellular and molecular findings in various lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical implications of bronchoalveolar lavage fluid cellular analysis in fibrotic interstitial lung disease combined with CT quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. atsjournals.org [atsjournals.org]
- 21. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Targeting the TGF-β pathway in pulmonary fibrosis: Is it still a relevant strategy?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Off-Target Effects of GS-2278 in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals utilizing GS-2278 in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help identify, understand, and mitigate potential off-target effects of this potent and selective LPAR1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1).[1][2][3][4][5] LPAR1 is a G protein-coupled receptor (GPCR) that, when activated by its ligand lysophosphatidic acid (LPA), is involved in a variety of cellular processes, including cell proliferation, migration, and survival.[1][3]
Q2: What are the potential off-target effects of this compound in cell culture?
A2: While this compound is designed to be selective for LPAR1, like most small molecule inhibitors, it has the potential for off-target effects, especially at higher concentrations. Potential off-target effects in a cellular context could include:
-
Inhibition of other LPAR subtypes: The lysophosphatidic acid receptor family has several members (LPAR2-6) with some sequence homology and potentially overlapping signaling pathways. Cross-reactivity with these receptors could lead to unintended biological consequences.
-
Interaction with other GPCRs: Depending on the selectivity profile, there may be interactions with other unrelated G protein-coupled receptors.
-
Effects on ion channels or transporters: Some small molecules are known to interact with membrane transporters, such as the bile salt export pump (BSEP), which can lead to cytotoxicity.[6]
-
General cellular toxicity: At high concentrations, this compound may induce cytotoxicity through mechanisms unrelated to LPAR1 antagonism.
It is important to note that while CNS-related toxicity was observed in animal studies, the specific molecular off-target responsible was not publicly disclosed.[1][2]
Q3: What are the initial signs of off-target effects in my cell culture experiments?
A3: Common indicators of potential off-target effects include:
-
High levels of unexpected cytotoxicity: Significant cell death at concentrations close to the expected effective dose for LPAR1 inhibition.
-
Phenotype does not match genetic knockdown: The cellular phenotype observed with this compound treatment is different from that seen when LPAR1 expression is silenced using techniques like siRNA or CRISPR-Cas9.
-
Inconsistent results with other LPAR1 antagonists: A structurally different LPAR1 inhibitor produces a different cellular phenotype.
-
Unexplained changes in cellular signaling pathways: Activation or inhibition of signaling pathways that are not known to be downstream of LPAR1.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed at expected effective concentrations. | 1. Off-target toxicity: The compound is affecting other essential cellular pathways. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) are toxic to the cells. | 1. Perform a dose-response curve for cytotoxicity: Determine the concentration at which this compound becomes toxic to your specific cell line. 2. Use the lowest effective concentration: Titrate this compound to the lowest concentration that achieves the desired level of LPAR1 inhibition. 3. Run a solvent control: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Observed phenotype is inconsistent with known LPAR1 function. | 1. Off-target effect: The phenotype is mediated by the inhibition of one or more off-target proteins. 2. Cell line-specific signaling: The canonical LPAR1 signaling pathway may be different in your specific cell model. | 1. Validate with a structurally unrelated LPAR1 antagonist: If a different LPAR1 inhibitor recapitulates the phenotype, it is more likely to be an on-target effect. 2. Perform a genetic knockdown/knockout of LPAR1: Use siRNA or CRISPR-Cas9 to reduce or eliminate LPAR1 expression. If the phenotype persists after this compound treatment in these cells, it is likely an off-target effect. |
| Variability between experimental replicates. | 1. Inconsistent inhibitor concentration: Errors in pipetting or serial dilutions. 2. Cell culture variability: Differences in cell density, passage number, or health. | 1. Prepare a master mix of this compound in the media to add to all relevant wells. Use calibrated pipettes. 2. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure consistent seeding densities. |
Quantitative Data
The potency of LPAR1 antagonists can vary depending on the assay and cell type used. While specific quantitative data for this compound's activity against a broad panel of off-targets is not publicly available, the following table provides an example of the expected potency for a selective LPAR1 antagonist based on data from related compounds. For precise values for this compound, researchers should consult the primary publication by Tang et al. (2024) in the Journal of Medicinal Chemistry.[3][7]
| Target | Assay Type | Example IC50 (nM) | Reference |
| LPAR1 | Calcium Flux | < 10 | |
| LPAR1 | FLIPR | 0 - 10 | |
| LPAR1 | Collagen Expression | 1.1 | [6] |
| BSEP | Inhibition Assay | > 24,400 | [6] |
Note: The values presented are for illustrative purposes based on other LPAR1 antagonists and may not be representative of this compound.
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
Objective: To identify the concentration range of this compound that effectively inhibits LPAR1 signaling without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 1 nM to 100 µM). Include a DMSO-only control.
-
Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of this compound or DMSO.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Functional Assay: In a parallel plate, perform a functional assay to measure LPAR1 inhibition at the same concentrations. This could be a calcium flux assay, a downstream signaling readout (e.g., Western blot for phosphorylated ERK), or a cell migration assay.
-
Data Analysis: Plot both the cytotoxicity data and the functional inhibition data on a dose-response curve to determine the optimal concentration window.
Protocol 2: Validating On-Target Effects using a Structurally Unrelated LPAR1 Antagonist
Objective: To confirm that the observed cellular phenotype is a result of LPAR1 inhibition and not an artifact of the this compound chemical scaffold.
Methodology:
-
Inhibitor Selection: Choose a structurally distinct LPAR1 antagonist with a known mechanism of action.
-
Dose-Response: Perform a dose-response experiment for the new inhibitor as described in Protocol 1 to determine its optimal concentration.
-
Phenotypic Comparison: Treat cells with the optimal concentrations of this compound and the alternative inhibitor.
Protocol 3: Genetic Validation using siRNA-mediated Knockdown of LPAR1
Objective: To determine if the genetic removal of the target protein (LPAR1) recapitulates the phenotype observed with this compound.
Methodology:
-
siRNA Transfection: Transfect cells with an siRNA specifically targeting LPAR1 and a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm LPAR1 knockdown by qPCR or Western blot.
-
This compound Treatment: Treat the remaining LPAR1-knockdown and control cells with this compound at the predetermined optimal concentration.
-
Phenotypic Analysis: Assess the cellular phenotype of interest. If the phenotype is observed in the control cells treated with this compound but is absent or significantly reduced in the LPAR1-knockdown cells treated with this compound, it strongly suggests an on-target effect.
Visualizations
Caption: LPAR1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental workflow for validating on-target effects of this compound.
Caption: A logical diagram for troubleshooting unexpected experimental results.
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Haisco Pharmaceutical identifies new LPAR1 antagonists | BioWorld [bioworld.com]
Technical Support Center: Optimizing GS-2278 Concentration for Maximal LPAR1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GS-2278 to achieve maximal inhibition of the Lysophosphatidic Acid Receptor 1 (LPAR1). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1).[1][2] LPAR1 is a G protein-coupled receptor (GPCR) that, when activated by its ligand lysophosphatidic acid (LPA), triggers downstream signaling pathways involved in various cellular processes, including cell proliferation and migration.[2] this compound works by competitively binding to LPAR1, preventing LPA from activating the receptor and thereby inhibiting its downstream signaling.
Q2: What is the optimal concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the specific cell type, assay conditions, and the concentration of LPA used. However, this compound is described as a potent LPAR1 antagonist.[1][2] It is recommended to perform a dose-response curve starting from low nanomolar to micromolar concentrations to determine the IC50 value in your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final DMSO concentration in your cell culture media as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. Information from the supplier indicates that this compound has low aqueous solubility.[3]
Q4: What are the known off-target effects of this compound?
Q5: Are there any known stability issues with this compound in cell culture media?
A5: Specific data on the stability of this compound in cell culture media is not extensively published. As a general precaution, it is recommended to prepare fresh dilutions of the compound from your stock solution for each experiment to minimize potential degradation.
Troubleshooting Guides
Low or No LPAR1 Inhibition
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay conditions. |
| Degraded this compound | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Low LPAR1 Expression in Cells | Confirm LPAR1 expression in your cell line using techniques such as qPCR or western blotting. |
| High LPA Concentration | If using exogenous LPA to stimulate the receptor, ensure the concentration is appropriate. A very high LPA concentration may require a higher concentration of this compound to achieve inhibition. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect changes in LPAR1 signaling. Optimize assay parameters such as incubation times and reagent concentrations. |
| Cell Health | Ensure cells are healthy and within a suitable passage number. Poor cell health can affect receptor expression and signaling. |
High Background Signal in Assays
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding of this compound | Include appropriate controls, such as a vehicle control (DMSO) and cells not expressing LPAR1, to assess non-specific effects. |
| Autofluorescence (Immunofluorescence Assays) | Image unstained cells to determine the level of autofluorescence. Use appropriate filters and background correction during image analysis. |
| High Antibody Concentration (Immunofluorescence Assays) | Titrate primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Insufficient Washing | Ensure thorough washing steps are performed between antibody incubations to remove unbound antibodies. |
Data Presentation
While specific quantitative data for this compound's IC50 is not publicly available, it is consistently referred to as a "potent" LPAR1 antagonist.[1][2] For comparison and experimental design, the table below includes potency data for another well-characterized LPAR1 antagonist, BMS-986278.
| Compound | Target | Assay Type | Potency (Kb) |
| BMS-986278 | Human LPAR1 | Radioligand Binding | 6.9 nM[4] |
Note: Kb is the equilibrium dissociation constant for an antagonist, which is conceptually similar to an IC50 value in functional assays.
Experimental Protocols
Key Experiment: LPA-Induced MRTF-A Nuclear Translocation Assay
This compound was identified as a potent LPAR1 antagonist using an LPA-induced myocardin-related transcription factor A (MRTF-A) nuclear translocation assay.[1] This assay measures the ability of a compound to inhibit the LPA-stimulated movement of MRTF-A from the cytoplasm to the nucleus.
Principle:
LPAR1 activation by LPA leads to the activation of RhoA signaling, which in turn promotes the nuclear translocation of MRTF-A. This translocation can be visualized and quantified using immunofluorescence microscopy.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line known to express LPAR1 and exhibit LPA-induced MRTF-A translocation (e.g., fibroblasts, smooth muscle cells) in appropriate growth medium.
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in a sub-confluent monolayer the next day. Allow cells to adhere overnight.
-
-
Serum Starvation:
-
The following day, replace the growth medium with serum-free medium and incubate for 16-24 hours. This step is crucial to reduce basal signaling and synchronize the cells.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in serum-free medium).
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
-
LPA Stimulation:
-
Prepare a solution of LPA in serum-free medium at a concentration known to induce robust MRTF-A nuclear translocation (typically in the low micromolar range).
-
Add the LPA solution to the wells (except for the unstimulated control wells) and incubate for 30-60 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Carefully wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against MRTF-A (diluted in blocking buffer) overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope. Capture images of both the MRTF-A and DAPI channels.
-
Quantify the nuclear translocation of MRTF-A by measuring the fluorescence intensity in the nucleus versus the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence intensity is a measure of translocation.
-
Mandatory Visualizations
Caption: LPAR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the LPA-induced MRTF-A nuclear translocation assay.
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Metabolic Instability of GS-2278 and Similar LPAR1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the metabolic instability of the LPAR1 antagonist GS-2278 and similar compounds in vivo. Given that specific metabolic data for this compound is not publicly available, this guide integrates known information about the compound with established principles of drug metabolism and preclinical safety assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability a concern?
A1: this compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1), which was investigated as a potential treatment for idiopathic pulmonary fibrosis (IPF).[1][2][3] During its development, structural modifications were made to improve its metabolic stability.[1][3][4] However, the clinical progression of this compound was halted due to central nervous system (CNS) toxicity observed in dogs during repeat-dose toxicology studies.[1][3][4] This suggests that while initial efforts were made to enhance metabolic stability, issues related to its metabolism, clearance, or the formation of active/toxic metabolites likely contributed to the adverse effects observed in vivo.
Q2: What are the potential metabolic pathways for a compound like this compound?
A2: As a compound containing both carboxamide and sulfonamide moieties, this compound is susceptible to several metabolic transformations. Phase I metabolism may involve oxidation (hydroxylation, N-dealkylation) mediated by cytochrome P450 (CYP) enzymes. Phase II metabolism could involve conjugation reactions such as glucuronidation or sulfation. The presence of the sulfonamide group can also influence its pharmacokinetic properties, including renal excretion mechanisms.[5][6]
Q3: What does an in vitro to in vivo clearance disconnect, as noted for similar sulfonamides, imply?
A3: An in vitro to in vivo clearance disconnect means that the clearance rate observed in preclinical animal studies is significantly different from what was predicted based on in vitro assays (e.g., using liver microsomes or hepatocytes). For some sulfonamides, this can manifest as higher than expected clearance in vivo.[4][7] This discrepancy can be due to several factors not fully captured by in vitro systems, such as the involvement of extrahepatic metabolism, active transport mechanisms (uptake and efflux) in the liver and other organs, or complex renal handling including active tubular secretion.[5]
Q4: How might metabolic instability be linked to the observed CNS toxicity of this compound?
A4: There are several potential links between metabolic instability and CNS toxicity. A parent compound that is designed to be non-brain penetrant can form a metabolite that readily crosses the blood-brain barrier and has off-target effects.[2][8] Alternatively, high clearance of the parent drug might lead to the formation of a high concentration of a peripherally-acting metabolite that indirectly causes CNS effects. Finally, saturation of metabolic pathways at higher doses could lead to the parent compound itself crossing the blood-brain barrier in greater concentrations than predicted from low-dose studies.
Troubleshooting Guides
Issue 1: High In Vivo Clearance and Low Exposure
Symptoms:
-
Lower than expected plasma concentrations of this compound in animal models.
-
Short half-life, requiring more frequent or higher doses.
-
Discrepancy between in vitro (e.g., human liver microsomes) and in vivo clearance data.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Steps |
| Rapid Phase I Metabolism | Conduct in vitro metabolite identification studies using liver microsomes and hepatocytes from relevant species to identify major oxidative metabolites. Use specific CYP inhibitors or recombinant CYPs to pinpoint the enzymes responsible. |
| Significant Phase II Metabolism | Perform in vitro metabolism assays with cofactors for Phase II enzymes (e.g., UDPGA for glucuronidation, PAPS for sulfation) to assess the extent of conjugation. |
| Active Renal Secretion | In in vivo studies, co-administer a general inhibitor of renal anion or cation transport (e.g., probenecid) to see if the clearance of this compound is reduced. |
| Extrahepatic Metabolism | Use in vitro systems from other tissues with metabolic capacity (e.g., intestine, kidney S9 fractions) to evaluate their contribution to overall metabolism. |
Issue 2: Unexpected In Vivo Toxicity (e.g., CNS Effects)
Symptoms:
-
Observation of neurological signs in animal studies (e.g., tremors, seizures, behavioral changes).
-
Toxicity observed at doses that were predicted to be safe based on in vitro assays.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Steps |
| Formation of a CNS-penetrant Metabolite | Conduct metabolite profiling in both plasma and brain tissue from dosed animals to identify any metabolites that are accumulating in the CNS. Synthesize the identified metabolite and test its activity and toxicity directly. |
| Off-target Pharmacology | Screen this compound and its major metabolites against a panel of CNS receptors, ion channels, and enzymes to identify potential off-target interactions. |
| Saturation of Efflux Transporters at the BBB | Determine if this compound is a substrate for key efflux transporters at the blood-brain barrier (e.g., P-glycoprotein, BCRP). High doses may saturate these transporters, leading to increased brain penetration. |
| Indirect Toxicity | Investigate if peripheral effects of this compound or its metabolites (e.g., electrolyte imbalance, inhibition of a critical enzyme) could be indirectly causing the CNS-related symptoms. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Preclinical Species (Note: This table contains illustrative data for educational purposes, as specific data for this compound is not publicly available.)
| Parameter | Mouse | Rat | Dog |
| t½ (h) | 1.5 | 2.1 | 4.5 |
| CL (mL/min/kg) | 50 | 35 | 15 |
| Vd (L/kg) | 3.2 | 2.8 | 2.0 |
| F (%) | 30 | 45 | 60 |
| Major Metabolites Identified | M1 (Oxidative), M2 (Glucuronide) | M1 (Oxidative), M3 (Sulfation) | M1 (Oxidative), M4 (Unknown) |
t½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Oral Bioavailability
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes.
-
Materials: Pooled liver microsomes (human, rat, dog), NADPH regenerating system, phosphate buffer (pH 7.4), this compound stock solution, internal standard, acetonitrile.
-
Procedure:
-
Prepare a microsomal suspension in phosphate buffer.
-
Add this compound to the microsomal suspension to a final concentration of 1 µM.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
-
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. From the slope of the linear regression, calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Metabolite Identification in In Vivo Samples
-
Objective: To identify the major metabolites of this compound in plasma and urine from dosed animals.
-
Materials: Plasma and urine samples from animals dosed with this compound, solid-phase extraction (SPE) cartridges, various solvents, high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Procedure:
-
Dose animals (e.g., rats) with this compound.
-
Collect plasma and urine at multiple time points.
-
Pool samples from relevant time points.
-
Extract the samples using SPE to concentrate the drug and metabolites and remove interfering endogenous components.
-
Analyze the extracted samples using high-resolution LC-MS/MS.
-
Compare the chromatograms of dosed samples to vehicle-dosed controls to identify drug-related peaks.
-
Use the accurate mass measurement and fragmentation patterns to propose structures for the potential metabolites.
-
Visualizations
Caption: LPAR1 signaling pathway.
Caption: In vivo metabolism workflow.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Challenges in Translating GS-2278 In Vitro Data to In Vivo Models
Welcome to the technical support center for researchers working with the LPAR1 antagonist, GS-2278. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when translating in vitro findings to in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1).[1] LPAR1 activation is implicated in promoting fibroblast proliferation and contractility, key drivers in the pathology of idiopathic pulmonary fibrosis (IPF).[2][3][4] By blocking the LPAR1 signaling pathway, this compound was investigated as a potential therapeutic agent for IPF.
Q2: What are the key in vitro assays used to characterize this compound activity?
The preclinical characterization of this compound and similar LPAR1 antagonists typically involves a battery of in vitro assays to determine potency, selectivity, and mechanism of action. Key assays include:
-
LPA-induced Myocardin-Related Transcription Factor A (MRTF-A) Nuclear Translocation Assay: This assay assesses the ability of the compound to inhibit the LPA-induced translocation of MRTF-A from the cytoplasm to the nucleus, a critical step in the fibrotic signaling cascade.[3][5]
-
Calcium Mobilization Assays: These assays measure the antagonist's ability to block the LPA-induced increase in intracellular calcium, a downstream consequence of LPAR1 activation. For a similar LPAR1 antagonist from the same developer, an EC50 of 1.23 nM was observed in a calcium mobilization assay using CHO cells.[6]
-
LPA-induced Histamine Release Assay: This assay evaluates the compound's capacity to inhibit the release of histamine from mast cells or basophils (like RBL-2H3 cells) upon stimulation with LPA.[2][3][4][7]
Q3: What is the primary in vivo model used to evaluate the efficacy of this compound?
The most commonly cited in vivo model for assessing the anti-fibrotic potential of this compound is the bleomycin-induced lung fibrosis model , typically in mice.[2][3][4] In this model, bleomycin is administered to induce lung injury and subsequent fibrosis. The efficacy of this compound is then evaluated by measuring the reduction in lung collagen content, often quantified using a hydroxyproline assay.[8][9]
Q4: Why was the clinical development of this compound halted?
Despite demonstrating a suitable in vitro profile and efficacy in preclinical models of lung fibrosis, the clinical development of this compound for IPF was terminated due to Central Nervous System (CNS)-related toxicity observed in dogs during repeat-dose toxicology studies.[2][3][4] This was an unexpected finding as the compound was specifically designed to be non-brain penetrant.
Troubleshooting Guides
Problem 1: Discrepancy between in vitro potency (IC50/EC50) and in vivo efficacy.
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) in the in vivo model: The compound may have low oral bioavailability, high clearance, or a short half-life in the animal model, resulting in insufficient exposure at the target tissue. | 1. Conduct thorough PK studies: Profile the compound in the relevant preclinical species (mouse, rat, dog) to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. 2. Dose escalation studies: In the efficacy model, test a range of doses to establish a clear dose-response relationship. 3. In vitro metabolism studies: Use liver microsomes or hepatocytes from different species (including human) to assess metabolic stability and identify potential species differences in metabolism. For sulfonamides, be aware of potential in vitro-in vivo clearance disconnects. |
| Target engagement issues: The compound may not be reaching the LPAR1 receptor in the lung tissue at sufficient concentrations to exert its antagonistic effect. | 1. Measure unbound drug concentrations: Determine the fraction of unbound drug in plasma and, if possible, in lung tissue. Efficacy is driven by the unbound concentration of the drug. 2. Autoradiography or mass spectrometry imaging: These techniques can be used to visualize the distribution of the compound in the lung tissue. |
| Model-specific factors: The pathophysiology of the bleomycin-induced fibrosis model may not fully recapitulate the human disease, or the timing of drug administration may not be optimal. | 1. Prophylactic vs. therapeutic dosing: Evaluate the compound's efficacy when administered before (prophylactic) and after (therapeutic) the induction of fibrosis to better understand its mechanism of action. 2. Characterize the inflammatory and fibrotic phases: Understand the time course of the bleomycin model in your hands to optimize the treatment window. |
Problem 2: Unexpected in vivo toxicity (e.g., CNS toxicity in dogs).
| Possible Cause | Troubleshooting Steps |
| Unforeseen brain penetration: Despite being designed as non-brain penetrant, the compound or a metabolite may cross the blood-brain barrier (BBB) in certain species. | 1. Brain-to-plasma ratio studies: Determine the concentration of the parent drug and its major metabolites in the brain and plasma of the species showing toxicity. 2. In vitro BBB models: Use cell-based models (e.g., Caco-2, MDCK-MDR1) to assess the potential for active transport across the BBB. 3. Investigate species differences in efflux transporters: The expression and activity of efflux transporters like P-glycoprotein can vary between species, potentially leading to higher brain exposure in some animals. |
| Off-target pharmacology: The toxicity may be due to the compound interacting with other receptors or enzymes in the CNS. | 1. Broad pharmacology screening: Screen the compound against a panel of CNS receptors, ion channels, and enzymes to identify potential off-target activities. 2. Metabolite profiling: Identify and synthesize major metabolites and test them for both on-target and off-target activity, as well as their ability to cross the BBB. |
| Metabolite-driven toxicity: A metabolite formed in vivo, particularly one that is more brain-penetrant than the parent compound, could be responsible for the observed toxicity. | 1. In vivo metabolite identification: Characterize the metabolite profiles in plasma, urine, and brain tissue of the species exhibiting toxicity. 2. Synthesize and test metabolites: If a specific metabolite is suspected, synthesize it and conduct separate toxicity studies. |
Data Presentation
Due to the discontinuation of this compound's clinical development, specific quantitative in vitro and in vivo data are not extensively published. The following tables provide a template for organizing your experimental data and highlight the key parameters for a successful in vitro to in vivo translation.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Species | Endpoint | IC50 / EC50 (nM) |
| MRTF-A Nuclear Translocation | A549 | Human | % Inhibition | Data not publicly available |
| Calcium Mobilization | CHO-hLPAR1 | Human | % Inhibition | Data not publicly available |
| Histamine Release | RBL-2H3 | Rat | % Inhibition | Data not publicly available |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) & Route | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Clearance (mL/min/kg) | Bioavailability (%) |
| Mouse | Data not publicly available | |||||
| Rat | Data not publicly available | |||||
| Dog | Data not publicly available |
Table 3: In Vivo Efficacy of this compound in Bleomycin-Induced Lung Fibrosis (Mouse Model)
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Lung Hydroxyproline (µ g/lung ) | % Inhibition of Fibrosis |
| Vehicle Control | - | - | Data not publicly available | - |
| Bleomycin + Vehicle | - | - | Data not publicly available | 0% |
| Bleomycin + this compound | Data not publicly available |
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below are outlines for key experiments.
MRTF-A Nuclear Translocation Assay
-
Cell Culture: Plate human lung fibroblasts (e.g., A549) in a multi-well imaging plate.
-
Serum Starvation: Serum-starve the cells to synchronize them and reduce basal MRTF-A nuclear localization.
-
Compound Incubation: Treat the cells with various concentrations of this compound or vehicle control.
-
LPA Stimulation: Stimulate the cells with a pre-determined concentration of LPA to induce MRTF-A translocation.
-
Immunofluorescence: Fix, permeabilize, and stain the cells with an antibody against MRTF-A and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear-to-cytoplasmic ratio of the MRTF-A signal.
LPA-Induced Histamine Release Assay
-
Cell Culture: Culture rat basophilic leukemia cells (RBL-2H3) in appropriate media.
-
Sensitization (Optional): For IgE-mediated release, sensitize cells with anti-DNP IgE.
-
Compound Incubation: Pre-incubate the cells with different concentrations of this compound or vehicle.
-
LPA Stimulation: Challenge the cells with LPA to induce histamine release.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
Histamine Quantification: Measure the histamine concentration in the supernatant using an ELISA kit or a fluorometric assay.
Bleomycin-Induced Lung Fibrosis Model and Hydroxyproline Assay
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Bleomycin Administration: Administer a single intratracheal or intranasal dose of bleomycin to induce lung fibrosis.
-
This compound Treatment: Begin dosing with this compound at the desired time point (prophylactic or therapeutic) and continue for the duration of the study.
-
Tissue Collection: At the end of the study, euthanize the animals and harvest the lungs.
-
Lung Homogenization: Homogenize the lung tissue in a suitable buffer.
-
Acid Hydrolysis: Hydrolyze a portion of the lung homogenate in strong acid (e.g., 6N HCl) at a high temperature to break down collagen and release hydroxyproline.
-
Colorimetric Reaction: Neutralize the hydrolysate and perform a colorimetric reaction using chloramine-T and p-dimethylaminobenzaldehyde.
-
Quantification: Measure the absorbance at the appropriate wavelength and determine the hydroxyproline concentration using a standard curve.
Mandatory Visualizations
Caption: LPAR1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for preclinical drug development.
Caption: A logical approach to troubleshooting in vitro to in vivo disconnects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 5. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Lysophosphatidic acid induces histamine release from mast cells and skin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Control experiments for validating GS-2278's LPAR1-specific effects
Technical Support Center: GS-2278 Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound, a potent and selective LPAR1 antagonist. These resources are designed to help validate the LPAR1-specific effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the observed effects of this compound in my cell-based assay are specifically due to LPAR1 antagonism?
A1: To confirm LPAR1-specific effects of this compound, a multi-pronged approach is recommended, including the use of cellular controls, functional rescue experiments, and assessment of downstream signaling. The following control experiments are crucial:
-
LPAR1 Knockout or Knockdown Cells: The most definitive control is to use cells where the LPAR1 gene has been knocked out (e.g., using CRISPR/Cas9) or its expression is knocked down (e.g., using siRNA or shRNA). In these cells, the biological effects of this compound should be significantly diminished or absent if they are truly LPAR1-mediated.
-
Structurally Related Inactive Compound: If available, use a structurally similar analog of this compound that is known to be inactive against LPAR1. This control helps to rule out effects caused by the chemical scaffold of the molecule itself, rather than its specific interaction with LPAR1.
-
LPAR1 Overexpression: In cells with low or no endogenous LPAR1 expression, transiently or stably overexpressing LPAR1 should sensitize the cells to this compound, leading to a more pronounced effect compared to control-transfected cells.
Q2: My results with this compound are inconsistent. What are some potential reasons and how can I troubleshoot this?
A2: Inconsistent results can arise from several factors. Consider the following troubleshooting steps:
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your experimental medium. Prepare fresh stock solutions and protect them from light if the compound is light-sensitive. Perform a solubility test to confirm it remains in solution at the working concentration.
-
Cell Passage Number: Use cells within a consistent and low passage number range. Prolonged cell culture can lead to phenotypic drift and altered receptor expression levels.
-
Agonist Concentration: The potency of an antagonist is dependent on the concentration of the agonist it is competing with. Ensure you are using a consistent concentration of lysophosphatidic acid (LPA) or other LPAR1 agonists in your assays. An LPA dose-response curve should be performed to determine the EC50 and a concentration around this value should be used for antagonist testing.
-
Assay Timing: The kinetics of LPAR1 signaling can vary. Optimize the incubation times for both the antagonist (this compound) and the agonist to ensure you are capturing the desired signaling event.
Q3: Are there any known off-target effects of this compound that I should be aware of?
A3: While this compound is reported to be a selective LPAR1 antagonist, all small molecules have the potential for off-target effects.[1][2][3][4] Notably, the clinical development of this compound was halted due to CNS-related toxicity observed in dogs, the specific off-target mechanism of which may not be fully elucidated in publicly available literature.[1][2][3] For in vitro studies, it is recommended to perform counter-screening against other closely related LPA receptors (LPAR2-6) and a broader panel of GPCRs to confirm its selectivity in your experimental system.
Troubleshooting Guides
Guide 1: Validating LPAR1-Specific Antagonism of this compound
This guide provides a workflow to confirm that the observed cellular phenotype is a direct result of this compound's inhibition of LPAR1 signaling.
Experimental Workflow for Validating LPAR1 Specificity
Caption: Workflow for validating the LPAR1-specific effects of this compound.
Data Presentation: Expected Outcomes
| Cell Line | Treatment | Expected Phenotypic Response | Expected Signaling Response (e.g., Calcium Flux) | Rationale |
| Wild-Type | Vehicle | Basal | Basal | Establishes baseline activity. |
| LPA | Increased | Increased | Confirms functional LPAR1 signaling. | |
| LPA + this compound | Inhibited | Inhibited | Demonstrates antagonist activity. | |
| LPA + Inactive Analog | Increased | Increased | Rules out non-specific compound effects. | |
| LPAR1 KO/KD | LPA | Basal/Slight Increase | Basal/Slight Increase | Confirms loss of LPAR1 function. |
| LPA + this compound | Basal/Slight Increase | Basal/Slight Increase | Shows lack of effect in the absence of the target. | |
| LPAR1 OE | LPA | Highly Increased | Highly Increased | Confirms enhanced LPAR1 signaling. |
| LPA + this compound | Inhibited (Potentially more pronounced) | Inhibited (Potentially more pronounced) | Confirms target-dependent inhibition. |
Experimental Protocols
Protocol 1.1: LPAR1 Knockdown using siRNA
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two separate tubes:
-
Tube A: Dilute 20 pmol of LPAR1-targeting siRNA or non-targeting control siRNA in 50 µL of serum-free medium.
-
Tube B: Dilute 1 µL of a suitable lipid-based transfection reagent in 50 µL of serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature.
-
Add the 100 µL siRNA-lipid complex to each well containing 400 µL of complete medium.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Verification of Knockdown: Harvest a subset of cells to verify LPAR1 knockdown by qRT-PCR or Western blot.
-
Assay Performance: Proceed with your phenotypic or signaling assay, including the treatments outlined in the table above.
Guide 2: Characterizing Downstream Signaling Inhibition by this compound
LPAR1 couples to multiple G proteins (Gαq, Gαi, and Gα12/13), leading to distinct downstream signaling events.[5][6][7] Verifying that this compound blocks these pathways provides mechanistic evidence of its LPAR1 antagonism.
LPAR1 Signaling Pathways
Caption: Simplified LPAR1 signaling pathways and the inhibitory action of this compound.
Data Presentation: Expected Signaling Inhibition
| Signaling Pathway | Readout Assay | Expected Result with LPA | Expected Result with LPA + this compound |
| Gαq | Intracellular Calcium Flux (e.g., Fluo-4 AM) | Rapid increase in fluorescence | No or significantly reduced fluorescence increase |
| Gαi | cAMP Accumulation (e.g., HTRF, ELISA) | Decrease in forskolin-stimulated cAMP | Reversal of LPA-mediated cAMP decrease |
| Gα12/13 | RhoA Activation (e.g., G-LISA, pull-down) | Increase in active RhoA-GTP | No or significantly reduced RhoA-GTP levels |
Experimental Protocols
Protocol 2.1: Intracellular Calcium Flux Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading:
-
Aspirate the culture medium.
-
Add 100 µL of loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Wash the cells twice with assay buffer.
-
Add 50 µL of assay buffer containing this compound or vehicle and incubate for 15-30 minutes.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject 50 µL of LPA solution (at a pre-determined concentration) and continue to measure fluorescence for 1-2 minutes.
-
-
Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the calcium response.
Protocol 2.2: cAMP Accumulation Assay
-
Cell Seeding: Seed cells in a 96-well plate and grow to near confluency.
-
Pre-incubation:
-
Aspirate the medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Add this compound or vehicle to the respective wells and incubate for 15-30 minutes.
-
-
Stimulation: Add LPA and a sub-maximal concentration of forskolin (to stimulate adenylyl cyclase) to the wells. Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 of this compound.
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. LPAR1 - Wikipedia [en.wikipedia.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. researchgate.net [researchgate.net]
Identifying and minimizing impurities in GS-2278 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of GS-2278.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges related to impurities in the synthesis of this compound?
A1: A primary challenge is the high carryover of impurities during the final salt formation step to produce the desired dihydrate hydrochloride salt (1-HCl·2H2O). This places a significant burden on controlling the purity of the penultimate freebase form of this compound (1).
Q2: What is a known critical impurity in the this compound synthesis, and how is it formed?
A2: A notable impurity is isopropyl carbamate. While the exact mechanism is not detailed in the provided literature, it is likely formed during the amide coupling step. A proposed mechanism involves the reaction of an isopropyl-containing reagent or solvent with a reactive intermediate.
Q3: Why is the penultimate amide bond-forming step crucial for controlling the overall purity of the final API?
A3: The penultimate step is critical because of the difficulty in removing impurities in the final salt formation stage. Establishing high purity of the freebase intermediate (1) is the most effective strategy to ensure the final active pharmaceutical ingredient (API) meets the required quality standards.
Q4: How do different polymorphic forms of this compound relate to purity?
A4: this compound has a complex polymorphic landscape, with at least 15 identified crystalline forms of the freebase. The thermodynamically most stable unsolvated polymorph, 1-A, was targeted as the penultimate intermediate. Controlling the crystallization process to obtain the desired polymorph is essential, as different forms can have varying tendencies to trap impurities. The isolation of a specific, stable crystalline form can be a purification step in itself.
Q5: What are the recommended analytical methods for profiling impurities in this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for quantifying this compound and its known impurities. For the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its sensitivity and ability to provide structural information.
Troubleshooting Guides
Issue 1: High Levels of Isopropyl Carbamate Impurity Detected
-
Root Cause Analysis: This impurity is likely formed during the amide coupling reaction. The choice of reagents and reaction conditions can significantly influence its formation. For instance, certain coupling agents or the presence of isopropanol as a residual solvent could be contributing factors.
-
Mitigation Strategies:
-
Reagent Selection: Evaluate alternative amide coupling reagents that do not contain isopropyl moieties or are less prone to side reactions.
-
Solvent Purity: Ensure that all solvents used in the penultimate step are of high purity and free from contaminating alcohols like isopropanol.
-
Process Parameter Optimization: Adjusting reaction parameters such as temperature, reagent stoichiometry, and addition rates can minimize the formation of this byproduct.
-
Issue 2: Significant Impurity Carryover into the Final HCl Salt
-
Root Cause Analysis: Impurities may co-precipitate with the desired salt or may be entrapped within the crystal lattice. The solubility profile of the impurities in the chosen solvent system for salt formation plays a crucial role.
-
Mitigation Strategies:
-
Optimize Freebase Purity: The most effective approach is to ensure the freebase intermediate is of the highest possible purity before the salt formation step. This may involve recrystallization or other purification methods for the freebase.
-
Solvent System for Salt Formation: Experiment with different solvent systems for the salt formation and crystallization. A system where the desired salt has high insolubility while the impurities remain in solution is ideal.
-
Controlled Crystallization: Implement controlled cooling profiles and seeding strategies during the salt crystallization to promote the formation of pure crystals and exclude impurities.
-
Data Presentation
Table 1: Effect of Amide Coupling Conditions on this compound Purity
| Generation | Coupling Reagents | Solvent | Purity (a%) | Isolated Yield (%) | Key Observations |
| First | T3P | 2-MeTHF | - | 77 | - |
| Second | TCFH/NMI | DMAc | 99.6 | 87 | Higher reaction conversion and fewer byproducts. |
| Third | TCFH/NMI | Acetone | >99.7 | 90 | Slightly purer solids and higher isolated yield compared to THF. |
This table is a summary based on the process development generations described for this compound synthesis. "a%" refers to the area percentage from chromatographic analysis.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound and Impurities
-
Objective: To quantify the purity of this compound and the levels of known impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Protocol 2: LC-MS Method for Identification of Unknown Impurities
-
Objective: To identify the molecular weights and fragmentation patterns of unknown impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Utilize the same column and mobile phases as the HPLC-UV method to ensure chromatographic correlation.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Full scan mode for initial screening, followed by tandem MS (MS/MS) on detected impurity peaks for fragmentation analysis.
-
-
Sample Preparation: Prepare the sample as described in the HPLC-UV protocol.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Proposed formation of isopropyl carbamate.
Caption: Troubleshooting for high impurity levels.
Caption: Workflow for impurity analysis.
Best practices for long-term storage of GS-2278 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of GS-441524 stock solutions. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing GS-441524 stock solutions for in vitro experiments?
For in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing GS-441524 stock solutions. It allows for a high concentration of the compound to be dissolved.
Q2: What are the recommended storage conditions and expected shelf-life for GS-441524 as a dry powder and in a stock solution?
Proper storage is critical to maintain the stability and efficacy of GS-441524. The following table summarizes the recommended storage conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| In Solvent (e.g., DMSO) | -20°C | 1 year |
Q3: How can I ensure my GS-441524 stock solution is still active?
The biological activity of your GS-441524 stock solution can be verified by performing an in vitro antiviral efficacy assay.[1] This typically involves treating virus-infected cells with serial dilutions of your stock solution and determining the half-maximal effective concentration (EC50). A significant increase in the EC50 value compared to a freshly prepared standard would indicate a loss of potency.
Q4: Can I use a GS-441524 solution that has precipitated?
It is not recommended to use a stock solution that has precipitated. Precipitation indicates that the compound is no longer fully dissolved, which will lead to inaccurate dosing. See the troubleshooting guide below for steps to address precipitation.
Q5: Are there any known incompatibilities of GS-441524 with other common lab reagents?
While specific incompatibility studies are not widely published, it is good practice to avoid mixing stock solutions with other compounds unless their compatibility is known. When preparing for in vivo studies, specific formulations with vehicles like ethanol, propylene glycol, and PEG 400 have been described.
Troubleshooting Guide
This guide provides a logical workflow to troubleshoot common issues with GS-441524 stock solutions.
Caption: Troubleshooting workflow for GS-441524 stock solution issues.
Problem: Precipitation in the stock solution.
-
Possible Cause: The concentration of GS-441524 may be too high for the solvent at the storage temperature, or the solvent may have partially evaporated.
-
Solution:
-
Gently warm the solution to room temperature or 37°C.
-
Vortex the solution to try and redissolve the precipitate.
-
If the precipitate does not dissolve, do not use the solution. Prepare a fresh stock solution at a slightly lower concentration.
-
Problem: Loss of antiviral efficacy in experiments.
-
Possible Cause: The GS-441524 may have degraded due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles) or has exceeded its shelf-life.
-
Solution:
-
Prepare a fresh stock solution from a new powder aliquot.
-
Perform an in vitro efficacy assay to compare the EC50 of the old and new stock solutions.[1]
-
If degradation is suspected, the purity and concentration of the stock solution can be assessed using High-Performance Liquid Chromatography (HPLC).[2]
-
Problem: Inconsistent results between experiments.
-
Possible Cause: Inconsistent thawing procedures, partial precipitation, or solvent evaporation can lead to variations in the effective concentration of GS-441524.
-
Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Ensure the solution is completely thawed and vortexed gently before each use.
-
Store aliquots in tightly sealed vials to prevent solvent evaporation.
-
Experimental Protocols
1. Protocol for Stability Assessment of GS-441524 Stock Solution by HPLC
This protocol is adapted from a published method for the analysis of GS-441524.[2][3]
-
Objective: To determine the concentration and purity of GS-441524 in a stock solution over time.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
C18 reverse-phase column.
-
Mobile Phase A: 20 mM ammonium acetate in water (pH 4.5), with 5% acetonitrile.[2][3]
-
Mobile Phase B: 20 mM ammonium acetate in water (pH 4.5), with 70% acetonitrile.[2][3]
-
GS-441524 standard of known purity.
-
Methanol for sample precipitation.
-
-
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the GS-441524 stock solution in the mobile phase to a concentration within the linear range of the assay.
-
For plasma samples, perform a protein precipitation step with methanol.[3]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Generate a standard curve using the GS-441524 standard.
-
Determine the concentration of GS-441524 in the test sample by comparing its peak area to the standard curve.
-
Assess purity by observing the presence of any degradation peaks. The retention time for GS-441524 is approximately 4.78 minutes under these conditions.[2]
-
-
2. Protocol for In Vitro Antiviral Efficacy Assay
This protocol provides a general framework for assessing the antiviral activity of GS-441524.[1]
-
Objective: To determine the half-maximal effective concentration (EC50) of a GS-441524 stock solution against a specific virus.
-
Materials:
-
Susceptible host cells (e.g., CRFK cells for Feline Infectious Peritonitis Virus).
-
Virus stock of known titer.
-
Cell culture medium and supplements.
-
GS-441524 stock solution.
-
96-well cell culture plates.
-
Assay for cell viability or viral replication (e.g., MTS assay, plaque reduction assay).
-
-
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Dilution: Prepare serial dilutions of the GS-441524 stock solution in cell culture medium.
-
Infection and Treatment:
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Immediately after infection, add the serially diluted GS-441524 to the wells. Include untreated infected and uninfected control wells.
-
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the untreated control wells (typically 24-72 hours).
-
Assay Readout:
-
Assess cell viability or the extent of viral replication using a suitable assay.
-
-
Data Analysis:
-
Plot the percentage of cell viability or inhibition of viral replication against the log of the GS-441524 concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
-
References
- 1. An Optimized Bioassay for Screening Combined Anticoronaviral Compounds for Efficacy against Feline Infectious Peritonitis Virus with Pharmacokinetic Analyses of GS-441524, Remdesivir, and Molnupiravir in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of GS-441524 concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Look at Two LPAR1 Antagonists in Fibrosis Research: GS-2278 vs. BMS-986020
For researchers, scientists, and drug development professionals, the quest for effective anti-fibrotic therapies is a pressing challenge. Among the promising targets is the lysophosphatidic acid receptor 1 (LPAR1), a key mediator in the signaling cascade that drives fibrotic processes. This guide provides a comparative overview of two LPAR1 antagonists, GS-2278 and BMS-986020, both of which have been investigated in preclinical fibrosis models before the discontinuation of their clinical development.
This comparison summarizes their mechanism of action, available preclinical data in key fibrosis models, and the ultimate reasons for their cessation in clinical trials, offering valuable insights for the future development of anti-fibrotic drugs.
Mechanism of Action: Targeting a Common Pathway in Fibrosis
Both this compound and BMS-986020 are potent antagonists of the LPAR1.[1][2] Activation of LPAR1 by its ligand, lysophosphatidic acid (LPA), triggers a signaling cascade that promotes fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM) proteins, such as collagen—hallmarks of fibrosis.[3] By blocking this receptor, both compounds aimed to interrupt these pro-fibrotic processes.
dot
Caption: LPAR1 signaling pathway and points of intervention by this compound and BMS-986020.
Preclinical Efficacy in Fibrosis Models
Both compounds have demonstrated anti-fibrotic effects in relevant preclinical models. While a direct head-to-head comparative study is not publicly available, individual study results provide insights into their potential efficacy.
In Vivo Models: Bleomycin-Induced Pulmonary Fibrosis
The bleomycin-induced lung fibrosis model is a widely used in vivo assay to evaluate potential anti-fibrotic therapies. In this model, bleomycin is administered to rodents to induce lung injury and subsequent fibrosis.
This compound demonstrated efficacy in an interventional model of bleomycin-induced lung fibrosis.[1][3] Specific quantitative data on the percentage of fibrosis reduction or the doses used in these preclinical studies are not extensively published.
BMS-986020 also showed anti-fibrotic activity in various animal models of fibrosis, including pulmonary fibrosis.[2][4] In a chronic rat bleomycin lung fibrosis model, a structurally related second-generation compound, BMS-986234, demonstrated comparable in vivo anti-fibrotic activity to BMS-986020 when dosed at 30 mg/kg twice daily.[5]
| In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis | This compound | BMS-986020 |
| Reported Efficacy | Demonstrated efficacy in an interventional model.[1][3] | Showed anti-fibrotic activities in mouse models.[4] |
| Quantitative Data | Not publicly available | Not publicly available for direct comparison |
In Vitro Models: "Scar-in-a-Jar" and Other Fibrosis Assays
In vitro models, such as the "Scar-in-a-Jar" assay, provide a platform to assess the direct anti-fibrotic effects of compounds on fibroblast activity and collagen deposition.
BMS-986020 potently inhibited LPA1-induced fibrogenesis in the "Scar-in-a-Jar" in vitro model.[6] In a dynamic mass redistribution (DMR) assay, which measures global cellular responses upon receptor activation, BMS-986020 exhibited a pEC50 of 7.06 for its inverse agonist activity at the LPAR1 receptor.[7] Furthermore, in calcium mobilization experiments, it behaved as an LPAR1 antagonist with a pKB close to 8.[7]
| In Vitro Fibrosis Models | This compound | BMS-986020 |
| Reported Efficacy | Potent antagonist in an LPA-induced MRTF-A nuclear translocation assay.[1] | Potently inhibited LPA1-induced fibrogenesis in the "Scar-in-a-Jar" model.[6] |
| Potency (pEC50/pKB) | Not publicly available in direct anti-fibrotic assays | pEC50 of 7.06 (DMR assay)[7]; pKB ~8 (calcium mobilization)[7] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)
This model is a standard for inducing lung fibrosis in rodents to test anti-fibrotic compounds.
dot
Caption: General experimental workflow for the bleomycin-induced pulmonary fibrosis model.
Methodology:
-
Animal Model: Typically, C57BL/6 mice or Sprague Dawley rats are used.
-
Induction of Fibrosis: A single dose of bleomycin sulfate is administered via intratracheal or oropharyngeal instillation to anesthetized animals.
-
Treatment: The test compound (this compound or BMS-986020) is administered, often daily, starting either before (prophylactic) or after (therapeutic) the bleomycin challenge.
-
Endpoint Analysis: Animals are euthanized at a predetermined time point (e.g., 14 or 21 days after bleomycin administration).
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.
-
Biochemical Analysis: Lung tissue is analyzed for hydroxyproline content, a quantitative measure of collagen.
-
Gene Expression: Analysis of pro-fibrotic gene expression (e.g., Col1a1, Acta2) via qPCR.
-
"Scar-in-a-Jar" In Vitro Fibrogenesis Model (General Protocol)
This assay provides a high-throughput method to assess the direct effects of compounds on fibroblast activation and matrix deposition.
Methodology:
-
Cell Culture: Primary human lung fibroblasts are seeded in a multi-well plate.
-
Stimulation: Cells are treated with a pro-fibrotic stimulus, typically Transforming Growth Factor-beta 1 (TGF-β1) or LPA, in the presence of macromolecular crowders to enhance ECM deposition.
-
Treatment: The test compound (this compound or BMS-986020) is added to the culture medium.
-
Incubation: The cells are incubated for a period of several days to allow for myofibroblast differentiation and ECM formation.
-
Endpoint Analysis:
-
Immunofluorescence: Cells are fixed and stained for markers of fibrosis, such as alpha-smooth muscle actin (α-SMA) and collagen type I.
-
High-Content Imaging: Automated microscopy and image analysis are used to quantify the expression and deposition of these fibrotic markers.
-
Clinical Development and Discontinuation
Despite promising preclinical data, the clinical development of both this compound and BMS-986020 was halted due to safety concerns.
This compound: The clinical progression of this compound for Idiopathic Pulmonary Fibrosis (IPF) was terminated due to the observation of CNS-related toxicity in repeat-dose toxicology studies in dogs.[1][3]
BMS-986020: A Phase 2 clinical trial of BMS-986020 in patients with IPF was terminated early due to hepatobiliary toxicity.[8] This adverse effect was later attributed to the inhibition of key bile acid and phospholipid transporters, an off-target effect of the molecule.[9] This led to the development of a second-generation LPAR1 antagonist, BMS-986278, designed to avoid this liver toxicity.[10]
Conclusion
This compound and BMS-986020 are both potent LPAR1 antagonists that showed promise as anti-fibrotic agents in preclinical models. While their clinical development was unfortunately halted due to compound-specific toxicities, the data generated from their evaluation has been instrumental in validating LPAR1 as a therapeutic target for fibrotic diseases. The distinct reasons for their discontinuation—CNS toxicity for this compound and hepatotoxicity for BMS-986020—underscore the critical importance of thorough safety and off-target profiling in drug development. The journey of these two molecules provides valuable lessons for the design and development of future LPAR1 antagonists with improved safety profiles for the treatment of fibrosis.
References
- 1. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
- 10. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GS-2278 and BMS-986278 in the Context of Pulmonary Fibrosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lysophosphatidic acid receptor 1 (LPAR1) antagonists, GS-2278 and BMS-986278, based on available preclinical and clinical data. This document summarizes their efficacy, mechanism of action, and safety profiles to inform future research and development in the treatment of fibrotic diseases.
Executive Summary
This compound and BMS-986278 are both potent antagonists of the LPAR1, a key receptor implicated in the pathogenesis of fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF) and Progressive Pulmonary Fibrosis (PPF).[1][2] Activation of LPAR1 by lysophosphatidic acid (LPA) promotes fibroblast proliferation and contractility, key drivers of fibrosis.[1] While both compounds showed promise in targeting this pathway, their developmental trajectories have diverged significantly. This compound, developed by Gilead Sciences, demonstrated preclinical efficacy but its clinical development was halted due to safety concerns.[3][4] In contrast, BMS-986278 (admilparant), developed by Bristol Myers Squibb, has shown positive results in Phase 2 clinical trials, demonstrating a reduction in the rate of lung function decline in patients with IPF and PPF, and is progressing to Phase 3 trials.[5][6]
Data Presentation
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound (preclinical) and BMS-986278 (clinical).
Table 1: Preclinical Efficacy of this compound
| Experiment | Model | Key Finding | Citation |
| LPA-induced Histamine Release | In vitro | Dose-dependently blocked LPA-induced histamine release. | [1] |
| Bleomycin-induced Lung Fibrosis | Interventional mouse model | Demonstrated efficacy in reducing lung fibrosis. | [4] |
Table 2: Phase 2 Clinical Efficacy of BMS-986278 in Idiopathic Pulmonary Fibrosis (IPF)
| Parameter | Placebo | BMS-986278 (30 mg BID) | BMS-986278 (60 mg BID) | Citation |
| Rate of change in ppFVC over 26 weeks | -2.7% | -2.8% | -1.2% | [7] |
| Relative reduction in ppFVC decline vs. Placebo | - | - | 62% (while-on-treatment analysis) | [8] |
| Treatment difference vs. Placebo (ppFVC) | - | - | 1.4% (95% CI: -0.1 to 3.0) | [7] |
| Serious Adverse Events | 17% | 11% | 11% | [9] |
Table 3: Phase 2 Clinical Efficacy of BMS-986278 in Progressive Pulmonary Fibrosis (PPF)
| Parameter | Placebo | BMS-986278 (30 mg BID) | BMS-986278 (60 mg BID) | Citation |
| Rate of change in ppFVC over 26 weeks | -4.3% | -2.9% | -1.1% | [7][10] |
| Relative reduction in ppFVC decline vs. Placebo | - | 37% | 74% | [10] |
| Treatment difference vs. Placebo (ppFVC) | - | 1.6% (95% CI: -1.0, 4.1) | 3.2% (95% CI: 0.7, 5.6) | [10] |
| Discontinuations due to Adverse Events | 15% | 3% | 0% | [10] |
Mechanism of Action: LPAR1 Antagonism
Both this compound and BMS-986278 function as antagonists to the LPAR1 receptor.[1][2] The binding of LPA to LPAR1 on fibroblasts initiates a signaling cascade that promotes their proliferation, migration, and transformation into myofibroblasts, which are key effector cells in the fibrotic process. By blocking this interaction, these antagonists aim to inhibit these pro-fibrotic cellular activities. BMS-986278 has been shown to be a potent and complete antagonist of LPA action at LPAR1-mediated signaling pathways.[11]
Experimental Protocols
This compound: Preclinical Evaluation
Bleomycin-Induced Lung Fibrosis Model: This widely used animal model mimics key aspects of human pulmonary fibrosis.
-
Induction of Fibrosis: Mice are administered a single dose of bleomycin intratracheally to induce lung injury and subsequent fibrosis.
-
Treatment: Following the induction of fibrosis, animals are treated with this compound or a vehicle control.
-
Efficacy Assessment: After a defined period, the extent of lung fibrosis is assessed through histological analysis of lung tissue (e.g., Masson's trichrome staining for collagen deposition) and measurement of hydroxyproline content, a biochemical marker of collagen.
BMS-986278: Phase 2 Clinical Trial (NCT04308681)
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, international trial was conducted in patients with IPF or PPF.[12]
-
Patient Population: Adults with a diagnosis of IPF or PPF.[12]
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive either placebo, 30 mg BMS-986278, or 60 mg BMS-986278, administered orally twice daily for 26 weeks.[7][12] Background antifibrotic therapy was permitted.[7]
-
Primary Endpoint: The primary endpoint for the IPF cohort was the rate of change in percent predicted forced vital capacity (ppFVC) from baseline to week 26.[12] A key secondary endpoint for the PPF cohort was the rate of change in ppFVC over the same period.[5]
-
Biomarker Analysis: Changes from baseline in biomarkers associated with epithelial injury, inflammation, and fibrosis were also assessed.[13]
Safety and Tolerability
This compound: The clinical development of this compound was terminated due to the observation of CNS-related toxicity in repeat-dose toxicology studies in dogs.[3][4] This finding highlighted potential safety liabilities despite its intended peripheral action.
BMS-986278: In Phase 2 trials, BMS-986278 was generally well-tolerated.[5] The rates of adverse events were similar to placebo, with low rates of discontinuation due to adverse events.[5][10] Diarrhea occurred at similar frequencies across treatment and placebo arms.[7] Transient, post-dose reductions in blood pressure were observed and were more pronounced with admilparant.[7]
Visualizations
Caption: LPAR1 signaling pathway and the inhibitory action of this compound and BMS-986278.
Caption: Comparative experimental workflows for this compound and BMS-986278 evaluation.
Conclusion
Both this compound and BMS-986278 validate LPAR1 as a promising therapeutic target for pulmonary fibrosis. This compound demonstrated preclinical efficacy, but its development was halted due to off-target toxicity, underscoring the importance of thorough preclinical safety evaluation. In contrast, BMS-986278 has shown a favorable safety and efficacy profile in Phase 2 clinical trials, leading to its advancement into Phase 3 studies. The clinical data for BMS-986278 provides strong evidence for the potential of LPAR1 antagonism to slow the progression of IPF and PPF. Future research will focus on the long-term safety and efficacy of BMS-986278 and the development of other LPAR1 antagonists with improved therapeutic windows.
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 2. BMS-986278 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. LPA1 receptor antag News - LARVOL Sigma [sigma.larvol.com]
- 4. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news.bms.com [news.bms.com]
- 6. Action for Pulmonary Fibrosis [actionpf.org]
- 7. Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news.bms.com [news.bms.com]
- 9. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
A Comparative Guide to LPAR1 Antagonists in Fibrosis Research: Beyond GS-2278
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical and Clinical Data on Leading LPAR1 Antagonists for Fibrotic Diseases.
The antagonism of the lysophosphatidic acid receptor 1 (LPAR1) has emerged as a promising therapeutic strategy for treating fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). Activation of LPAR1 by its ligand, lysophosphatidic acid (LPA), is a key driver of fibroblast proliferation, migration, and differentiation into myofibroblasts, which are central processes in the pathological deposition of extracellular matrix characteristic of fibrosis.[1][2] While GS-2278 was a potent and selective LPAR1 antagonist that showed efficacy in preclinical models, its development was halted due to CNS-related toxicity observed in canines.[1][2][3] This guide provides a comparative overview of key alternative LPAR1 antagonists—BMS-986020, Admilparant (BMS-986278), and Fipaxalparant (SAR100842)—pitting their performance against the benchmark set by this compound to inform future fibrosis research.
LPAR1 Signaling Pathway in Fibrosis
Lysophosphatidic acid (LPA) is a signaling lipid that becomes elevated in tissues during injury and inflammation. By binding to LPAR1, a G protein-coupled receptor on the surface of fibroblasts, LPA triggers a downstream signaling cascade primarily through Gα12/13. This activation leads to the stimulation of the RhoA/ROCK pathway, a central regulator of the cellular cytoskeleton. The subsequent signaling events promote the transcription of pro-fibrotic genes, leading to myofibroblast activation, increased collagen production, and ultimately, the progressive tissue scarring that characterizes fibrosis.
Comparative Analysis of LPAR1 Antagonists
The following tables summarize the available quantitative data for this compound and its key alternatives. Direct comparison is facilitated by focusing on in vitro potency, preclinical efficacy in the widely used bleomycin-induced lung fibrosis model, and clinical outcomes where available.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Potency (Human LPAR1) | Selectivity Profile |
| This compound | LPAR1 | Potent (specific IC50 not published) | Selective; identified via MRTF-A nuclear translocation assay.[2][4] |
| BMS-986020 | LPAR1 | pKB ≈ 8.0 (in calcium mobilization assay) | ~10-fold selectivity for LPAR1 over LPAR2.[5] |
| Admilparant (BMS-986278) | LPAR1 | Kb = 6.9 nM | Second-generation antagonist with improved profile. Negligible activity at bile acid transporters (BSEP, MDR3 IC50 >100 µM).[6][7] |
| Fipaxalparant (SAR100842) | LPAR1 | Negative allosteric modulator.[8] | Selective for LPAR1.[8] |
Table 2: Preclinical Efficacy in Bleomycin-Induced Lung Fibrosis
| Compound | Dosing Strategy | Key Findings |
| This compound | Intervention model | Demonstrated efficacy.[1][2] |
| BMS-986020 | Not specified | Preclinical studies showed anti-fibrotic activities in mouse models of lung, skin, liver, and kidney fibrosis. |
| Admilparant (BMS-986278) | Chronic rodent model | Showed anti-fibrotic activity, including decreased picrosirius red staining.[7] |
| Fipaxalparant (SAR100842) | Not specified | Reversed dermal thickening and inhibited myofibroblast differentiation and collagen content in a mouse skin fibrosis model. |
Table 3: Clinical Development and Outcomes
| Compound | Phase of Development | Key Clinical Outcomes | Reason for Discontinuation / Adverse Events |
| This compound | Preclinical | N/A | CNS-related toxicity in repeat-dose toxicology studies in dogs.[2][3] |
| BMS-986020 | Phase 2 (Terminated) | Significantly slowed the rate of FVC decline vs. placebo (-0.042 L vs. -0.134 L over 26 weeks).[9] | Dose-related elevations in hepatic enzymes and cholecystitis, attributed to off-target inhibition of bile acid transporters (BSEP IC50 = 1.8 µM).[5][9] |
| Admilparant (BMS-986278) | Phase 3 | Phase 2: At 60 mg BID, reduced rate of decline in % predicted FVC by 74% vs. placebo in PPF patients over 26 weeks. | Generally well-tolerated; did not exhibit the hepatobiliary toxicity of BMS-986020.[7][10] |
| Fipaxalparant (SAR100842) | Phase 2 | In diffuse cutaneous Systemic Sclerosis, numerically greater reduction in modified Rodnan Skin Score (mRSS) vs. placebo, but not statistically significant.[11] | Well-tolerated in patients with dcSSc.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are protocols for key experiments cited in the evaluation of these LPAR1 antagonists.
Bleomycin-Induced Pulmonary Fibrosis Model
This is the most common animal model used to screen for anti-fibrotic compounds. It involves inducing lung injury and subsequent fibrosis through the administration of the chemotherapeutic agent bleomycin.
-
Animal Model : C57BL/6 mice are commonly used due to their robust fibrotic response to bleomycin.
-
Induction : A single dose of bleomycin sulfate is administered via intratracheal or oropharyngeal instillation to induce lung injury.
-
Treatment : The LPAR1 antagonist or vehicle control is typically administered daily via oral gavage. Treatment can be prophylactic (starting at the time of injury) or therapeutic (starting after fibrosis is established, e.g., day 7 or 14).
-
Endpoint Analysis : At a terminal timepoint (commonly 14, 21, or 28 days post-bleomycin), animals are euthanized. Lungs are harvested for analysis.[12]
-
Histology : Lung sections are stained (e.g., Masson's Trichrome) to visualize collagen (blue). Fibrosis severity is often quantified using the semi-quantitative Ashcroft score.[12][13]
-
Biochemical Analysis : The total collagen content in lung homogenates is measured via a hydroxyproline assay, as hydroxyproline is a major component of collagen.[14]
-
"Scar-in-a-Jar" In Vitro Fibrogenesis Assay
This assay provides a medium-throughput method to assess the direct anti-fibrotic effects of compounds on fibroblasts. It models the formation of scar-like tissue in a culture dish.
-
Cell Culture : Human lung fibroblasts, often derived from IPF patients, are cultured in 96-well plates.[15]
-
Stimulation : Cells are stimulated with a pro-fibrotic agent, typically Transforming Growth Factor-β1 (TGF-β1) or LPA, in the presence of macromolecular crowders (like Ficoll) to promote extracellular matrix (ECM) deposition.[4][15]
-
Treatment : The LPAR1 antagonist is added to the culture medium, usually prior to stimulation.
-
Analysis : After a set period (e.g., 72 hours), cells are fixed and stained for fibrotic markers.[4]
-
Immunofluorescence : Antibodies against Collagen I and α-smooth muscle actin (α-SMA) are used to visualize ECM deposition and myofibroblast differentiation, respectively.
-
Quantification : High-content imaging systems are used to quantify the fluorescence intensity, providing a measure of fibrosis.[15]
-
Summary and Future Directions
The journey of LPAR1 antagonists from this compound to the current clinical candidate, Admilparant (BMS-986278), highlights a classic drug development narrative of refining efficacy while engineering out toxicity. While this compound demonstrated preclinical promise, its CNS toxicity rendered it unsuitable for clinical development.[1][2] Its successor, BMS-986020, showed clinical efficacy but was hampered by off-target hepatobiliary effects.[5][9]
Admilparant appears to have overcome these specific toxicity hurdles while retaining potent LPAR1 antagonism, as evidenced by its promising Phase 2 results in both IPF and PPF patients and its progression to Phase 3 trials.[10][16] Fipaxalparant, with its distinct allosteric mechanism, also remains an important compound in the study of fibrotic diseases, particularly in systemic sclerosis.
For researchers in the field, the key takeaways are:
-
Admilparant (BMS-986278) represents the current clinical frontrunner and a strong positive control for preclinical fibrosis studies.
-
The distinct toxicity profiles of this compound and BMS-986020 underscore the importance of comprehensive safety pharmacology and selectivity screening in the development of LPAR1 antagonists.
-
In vitro models like the "Scar-in-a-Jar" assay and in vivo models like bleomycin-induced fibrosis remain critical tools for evaluating the potential of new anti-fibrotic agents targeting the LPA-LPAR1 axis.
The continued investigation of these and novel LPAR1 antagonists is crucial for developing effective therapies for the vast unmet medical need in fibrotic diseases.
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. domainex.co.uk [domainex.co.uk]
- 5. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 10. admilparant (BMS-986278) News - LARVOL Sigma [sigma.larvol.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
- 13. repub.eur.nl [repub.eur.nl]
- 14. The Development of Bleomycin-Induced Pulmonary Fibrosis in Mice Deficient for Components of the Fibrinolytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high content, phenotypic 'scar-in-a-jar' assay for rapid quantification of collagen fibrillogenesis using disease-derived pulmonary fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Admilparant by Bristol-Myers Squibb for Pulmonary Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]
Validating LPAR1 as a Therapeutic Target: A Comparative Analysis of GS-2278 and Other LPAR1 Antagonists
The lysophosphatidic acid receptor 1 (LPAR1) has emerged as a compelling therapeutic target for fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). Its activation by lysophosphatidic acid (LPA) triggers a signaling cascade that promotes fibroblast proliferation and activation, key events in the progression of fibrosis. This guide provides a comparative overview of GS-2278, a potent and selective LPAR1 antagonist developed by Gilead Sciences, and other notable LPAR1 antagonists, supported by experimental data to validate LPAR1 as a therapeutic target.
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of this compound and other LPAR1 antagonists. While specific IC50 and Ki values for this compound are not publicly available, it has been described as a potent and selective antagonist. For comparative context, data from other well-characterized LPAR1 antagonists are included.
| Compound | Target(s) | Assay Type | Potency (IC50/EC50/Ki) | Reference |
| This compound | LPAR1 | MRTF-A Nuclear Translocation | Potent Antagonist | [1] |
| Gilead Compound (from patent) | LPAR1 | Calcium Mobilization | EC50 = 1.23 nM | [2] |
| PIPE-791 | LPAR1 | LPA-induced Collagen Expression | IC50 = 1.1 nM | [3][4] |
| BMS-986020 | LPAR1 | β-arrestin Recruitment | IC50 = 9 ± 1 nM | [5] |
| AM095 | LPAR1 | LPA-induced Chemotaxis | IC50 = 233 nM (human cells) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of LPAR1 antagonists are provided below.
LPA-Induced MRTF-A Nuclear Translocation Assay
This assay is a primary screening method to identify functional LPAR1 antagonists. Myocardin-related transcription factor A (MRTF-A) is a co-factor for the serum response factor (SRF) and its translocation to the nucleus is a key step in profibrotic gene expression downstream of LPAR1 activation.
-
Cell Culture: Human lung fibroblasts or other suitable cell lines (e.g., HEK293) are cultured in appropriate media.
-
Serum Starvation: Cells are serum-starved for 12-24 hours to reduce basal signaling.
-
Compound Incubation: Cells are pre-incubated with this compound or other test compounds at various concentrations for 1-2 hours.
-
LPA Stimulation: Cells are stimulated with a known concentration of LPA (typically in the low nanomolar range) for 30-60 minutes to induce MRTF-A translocation.
-
Immunofluorescence and Imaging: Cells are fixed, permeabilized, and stained with an antibody specific for MRTF-A. Nuclei are counterstained with DAPI. Images are acquired using a high-content imaging system.
-
Quantification: The ratio of nuclear to cytoplasmic MRTF-A fluorescence intensity is quantified to determine the extent of translocation. The inhibitory effect of the compounds is calculated relative to LPA-stimulated and vehicle-treated controls.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used in vivo model to assess the anti-fibrotic efficacy of therapeutic candidates. Bleomycin, an anti-cancer agent, induces lung injury and subsequent fibrosis that mimics aspects of human IPF.
-
Animal Model: C57BL/6 mice are commonly used.
-
Bleomycin Administration: A single dose of bleomycin (typically 1.5 - 3.0 U/kg) is administered via oropharyngeal or intratracheal instillation to induce lung injury. A control group receives saline.
-
Compound Administration: this compound or other test compounds are administered orally, typically starting several days after bleomycin instillation (therapeutic regimen) and continuing for 14-21 days.
-
Efficacy Assessment:
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is scored using the Ashcroft scale.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts and cytokine levels.
-
Gene Expression Analysis: Expression of profibrotic genes (e.g., Col1a1, Acta2) in lung tissue is measured by qRT-PCR.
-
LPA-Induced Histamine Release Assay
This in vivo pharmacodynamic assay measures the ability of an LPAR1 antagonist to block a physiological response to LPA.
-
Animal Model: Mice are typically used.
-
Compound Administration: Animals are pre-dosed with the LPAR1 antagonist (e.g., this compound) via oral gavage.
-
LPA Challenge: After a specified time, animals are challenged with an intravenous injection of LPA.
-
Blood Sampling: Blood samples are collected at a short time point (e.g., 5 minutes) after LPA challenge.
-
Histamine Measurement: Plasma histamine levels are measured using an ELISA or other sensitive immunoassay. The percentage inhibition of LPA-induced histamine release by the test compound is then calculated.
Mandatory Visualization
LPAR1 Signaling Pathway
The following diagram illustrates the key signaling pathways activated by LPAR1 that contribute to fibrosis. LPAR1 couples to multiple G proteins, primarily Gαq/11, Gαi/o, and Gα12/13, leading to the activation of downstream effectors that promote fibroblast activation, proliferation, and extracellular matrix deposition.
Caption: LPAR1 signaling cascade in fibrosis and the inhibitory action of this compound.
Experimental Workflow: In Vivo Efficacy Testing
The following diagram outlines the typical workflow for evaluating the efficacy of an LPAR1 antagonist in a preclinical model of pulmonary fibrosis.
Caption: Workflow for preclinical evaluation of this compound in a bleomycin-induced lung fibrosis model.
Conclusion
This compound is a potent and selective LPAR1 antagonist that has demonstrated efficacy in preclinical models of fibrosis, providing strong validation for LPAR1 as a therapeutic target.[1][3] Although its clinical development was halted due to off-target toxicity, the data generated from its preclinical evaluation, alongside findings from other LPAR1 antagonists, underscores the potential of this therapeutic strategy. Future development of LPAR1 antagonists with improved safety profiles holds significant promise for the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases.
References
- 1. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Idiopathic Pulmonary Fibrosis | The LPAR1 antagonist, PIPE-791 produces antifibrotic effects in models of lung fibrosis | springermedicine.com [springermedicine.com]
- 4. The LPAR1 antagonist, PIPE-791 produces antifibrotic effects in models of lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Comparative Analysis of GS-2278: A Potent and Selective LPAR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and selectivity profile of GS-2278, a potent Lysophosphatidic Acid Receptor 1 (LPAR1) antagonist. Developed for the potential treatment of idiopathic pulmonary fibrosis (IPF), the clinical progression of this compound was halted due to central nervous system (CNS) toxicity observed in preclinical canine studies.[1][2][3][4][5] This document outlines the experimental data available for this compound and compares it with other notable LPAR1 antagonists, namely BMS-986278 and Ki16425.
Executive Summary
This compound is a highly potent and selective antagonist of LPAR1.[1][2][3][4][5] Its initial identification was facilitated by a myocardin-related transcription factor A (MRTF-A) nuclear translocation assay. While specific inhibitory concentration (IC50) or binding affinity (Ki) values for this compound against a panel of LPAR subtypes are not publicly available, its selectivity has been assessed against LPAR2, LPAR3, and LPAR5 through calcium (Ca2+) mobilization assays. Furthermore, it has been demonstrated to be an unbiased antagonist, blocking all LPAR1 downstream signaling pathways, including Gαi, Gα12/13, Gαq, and β-Arrestin.
This guide presents a comparative overview of the selectivity profiles of this compound and its alternatives, detailed experimental methodologies for the key assays used in their characterization, and visual representations of the associated signaling pathways and experimental workflows.
Selectivity and Cross-reactivity Profiles
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note the absence of specific IC50 or Ki values for this compound in the public domain.
Table 1: LPAR Antagonist Selectivity Profile
| Compound | LPAR1 | LPAR2 | LPAR3 | LPAR4 | LPAR5 | LPAR6 |
| This compound | Potent & Selective Antagonist | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| BMS-986278 | K_b_ = 6.9 nM | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Ki16425 | K_i_ = 0.34 µM | K_i_ = 6.5 µM | K_i_ = 0.93 µM | No activity | No activity | No activity |
K_b_ (Inhibitor constant) and K_i_ (Inhibition constant) are measures of binding affinity. Lower values indicate higher affinity.
Experimental Methodologies
A comprehensive understanding of the experimental protocols is crucial for the interpretation of the presented data. The following sections detail the methodologies for the primary assays used to characterize this compound and similar LPAR1 antagonists.
LPA-Induced MRTF-A Nuclear Translocation Assay
This cell-based imaging assay was pivotal in the initial identification of this compound as a potent LPAR1 antagonist.[4][5] The assay quantifies the translocation of Myocardin-Related Transcription Factor A (MRTF-A) from the cytoplasm to the nucleus upon stimulation of the LPAR1 signaling pathway with its agonist, lysophosphatidic acid (LPA). Antagonists of LPAR1 will inhibit this translocation in a dose-dependent manner.
Principle:
LPAR1 activation by LPA leads to the activation of RhoA, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In resting cells, MRTF-A is sequestered in the cytoplasm through its binding to G-actin. The depletion of the cytoplasmic G-actin pool upon F-actin polymerization leads to the release of MRTF-A, allowing it to translocate to the nucleus.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., human lung fibroblasts) in appropriate growth medium.
-
Seed the cells onto glass-bottom plates or coverslips suitable for high-content imaging and allow them to adhere overnight.
-
-
Compound Treatment:
-
The following day, replace the growth medium with a serum-free medium and starve the cells for a minimum of 4 hours.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for 1 hour.
-
-
LPA Stimulation:
-
Stimulate the cells with a pre-determined optimal concentration of LPA (e.g., 1 µM) for 30 minutes.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.
-
Incubate the cells with a primary antibody specific for MRTF-A overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of MRTF-A in a large population of cells for each treatment condition.
-
Calculate the ratio of nuclear to cytoplasmic MRTF-A fluorescence intensity to determine the extent of nuclear translocation.
-
Plot the dose-response curve of the antagonist's inhibition of LPA-induced MRTF-A nuclear translocation to determine its IC50 value.
-
Calcium (Ca2+) Mobilization Assay
This functional assay is widely used to assess the potency and selectivity of GPCR antagonists, including those targeting LPARs.
Principle:
LPAR1 is a G-protein coupled receptor (GPCR) that, upon activation by LPA, can couple to Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be measured using a calcium-sensitive fluorescent dye.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture a cell line stably overexpressing the human LPAR1 receptor (e.g., CHO-hLPAR1 or HEK293-hLPAR1) in the appropriate growth medium.
-
Seed the cells into a 96-well or 384-well black-walled, clear-bottom microplate and allow them to form a confluent monolayer overnight.
-
-
Dye Loading:
-
Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye de-esterification and intracellular accumulation.
-
-
Compound Treatment (Antagonist Mode):
-
Prepare serial dilutions of the antagonist compounds (e.g., this compound, BMS-986278, Ki16425) in the assay buffer.
-
Add the antagonist dilutions to the respective wells of the cell plate and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of the agonist (LPA) at a concentration that elicits a submaximal response (EC80).
-
Utilize a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation) to add the LPA solution to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
LPAR1 Signaling Pathway Leading to MRTF-A Nuclear Translocation
Caption: LPAR1 signaling cascade leading to MRTF-A translocation.
Experimental Workflow for MRTF-A Nuclear Translocation Assay
Caption: Workflow of the MRTF-A nuclear translocation assay.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow of the calcium mobilization assay.
Conclusion
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 4. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of GS-2278 and Ki16425: Potent Antagonists of Lysophosphatidic Acid Receptors
In the landscape of G protein-coupled receptor (GPCR) targeted drug discovery, the lysophosphatidic acid (LPA) receptors have emerged as critical targets for a multitude of pathological conditions, including fibrosis, inflammation, and neuropathic pain. Among the pharmacological tools available to probe the function of these receptors, the antagonists GS-2278 and Ki16425 have garnered significant attention. This guide provides a comprehensive, data-driven comparison of these two molecules for researchers, scientists, and drug development professionals.
Overview of this compound and Ki16425
This compound is a potent and highly selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1).[1][2][3] Developed with the aim of treating idiopathic pulmonary fibrosis (IPF), it demonstrated efficacy in preclinical models of lung fibrosis.[1][2][3] However, its clinical development was halted due to central nervous system (CNS) toxicity observed in canine studies.[1][2] this compound is characterized as a non-carboxylic acid, non-brain penetrant LPAR1 antagonist.[1][2][4]
Ki16425, also known as Debio 0719, is a competitive and reversible antagonist with a broader selectivity profile, targeting LPAR1, LPAR2, and LPAR3.[5][6] It is a well-established tool compound used extensively in research to investigate the roles of these LPA receptors in various physiological and pathological processes. Ki16425 has been shown to inhibit a range of LPA-induced cellular responses, including calcium mobilization, cell migration, and the activation of downstream signaling pathways such as the MAPK and Hippo pathways.[5][6]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Ki16425, facilitating a direct comparison of their potency and selectivity.
Table 1: In Vitro Potency of this compound and Ki16425
| Compound | Target | Assay Type | Potency (Human) |
| This compound | LPAR1 | MRTF-A Nuclear Translocation | EC50 = 12 nM |
| Ki16425 | LPAR1 | Inositol Phosphate Production | Ki = 0.34 µM |
| LPAR2 | Inositol Phosphate Production | Ki = 6.5 µM | |
| LPAR3 | Inositol Phosphate Production | Ki = 0.93 µM |
Table 2: Selectivity Profile
| Compound | Primary Target(s) | Notes |
| This compound | LPAR1 | Highly selective for LPAR1. |
| Ki16425 | LPAR1, LPAR3 > LPAR2 | Shows no activity at LPAR4, LPAR5, and LPAR6.[5] |
Signaling Pathways and Mechanisms of Action
This compound and Ki16425, while both targeting LPA receptors, modulate distinct downstream signaling cascades due to their differing selectivity profiles.
This compound, as a selective LPAR1 antagonist, primarily blocks the signaling pathways initiated by the binding of LPA to LPAR1. In fibroblasts, this includes the activation of pathways that promote proliferation and contractility, key drivers of fibrosis.[1][2][4] One of the initial assays used to identify this compound was its ability to inhibit the nuclear translocation of Myocardin-Related Transcription Factor A (MRTF-A), a key event in fibrosis.[3]
Ki16425, with its broader spectrum of activity, inhibits signaling through LPAR1, LPAR2, and LPAR3. This leads to the modulation of multiple downstream pathways. Notably, Ki16425 has been shown to block the LPA-induced dephosphorylation of Yes-associated protein (YAP) and its paralog TAZ, key effectors of the Hippo signaling pathway, which plays a crucial role in cell proliferation and organ size control.[6]
Experimental Workflows
The following diagrams illustrate the typical workflows for key experiments used to characterize LPAR1 antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LPA-Induced Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration ([Ca2+]i) following LPA receptor activation.
1. Cell Culture and Seeding:
-
Culture a suitable cell line endogenously expressing or recombinantly overexpressing the LPAR of interest (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into black, clear-bottom 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange transport inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the growth medium from the cell plate and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
3. Compound Addition:
-
Prepare serial dilutions of the antagonist (this compound or Ki16425) in the assay buffer.
-
After the dye loading incubation, wash the cells with assay buffer.
-
Add the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Agonist Stimulation and Fluorescence Measurement:
-
Prepare a solution of LPA in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate in a fluorescence microplate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Initiate the kinetic read and, after establishing a stable baseline, inject the LPA solution into each well.
-
Continue to measure the fluorescence signal for a period of time to capture the peak calcium response.
5. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in [Ca2+]i.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage inhibition of the LPA-induced response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
LPA-Induced Histamine Release Assay
This assay quantifies the amount of histamine released from mast cells or basophils upon stimulation with LPA and the inhibitory effect of antagonists.
1. Cell Preparation:
-
For in vitro studies, isolate mast cells from a suitable source (e.g., rat peritoneal cavity) or use a human mast cell line.
-
For ex vivo studies, use heparinized whole blood from human donors or experimental animals.
2. Incubation with Antagonist and Agonist:
-
In appropriate reaction tubes, add the cell suspension or whole blood.
-
Add varying concentrations of the antagonist (this compound or Ki16425) and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Add LPA to the tubes to stimulate histamine release. Include positive controls (e.g., a calcium ionophore like A23187) and negative controls (buffer only for spontaneous release).
-
Incubate the tubes at 37°C for a defined period (e.g., 30 minutes).
3. Sample Processing:
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the tubes to pellet the cells.
-
Carefully collect the supernatant, which contains the released histamine.
4. Histamine Quantification:
-
Measure the histamine concentration in the supernatants using a commercially available Histamine ELISA kit, following the manufacturer's instructions.
-
To determine the total histamine content, lyse a separate aliquot of cells (e.g., with perchloric acid or by freeze-thawing) and measure the histamine concentration.
5. Data Analysis:
-
Calculate the percentage of histamine release for each sample using the following formula: % Release = [(Histamine in sample - Spontaneous release) / (Total histamine - Spontaneous release)] * 100
-
Plot the percentage of histamine release against the LPA concentration in the presence and absence of the antagonist.
-
The inhibitory effect of the antagonist can be quantified by determining the shift in the LPA concentration-response curve or by calculating the IC50 value.
Conclusion
This compound and Ki16425 are both valuable pharmacological agents for studying the roles of LPA receptors. This compound offers high potency and selectivity for LPAR1, making it an excellent tool for dissecting the specific functions of this receptor subtype. Its development history, however, highlights the potential for off-target effects, even with peripherally restricted compounds. Ki16425, with its broader antagonist profile against LPAR1, LPAR2, and LPAR3, remains a widely used and important tool for investigating the collective roles of these receptors in various biological systems. The choice between these two antagonists will ultimately depend on the specific research question, the desired level of selectivity, and the biological context of the study.
References
- 1. Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Benchmarking of GS-2278 Against Leading Anti-Fibrotic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anti-fibrotic compound GS-2278 against established and emerging therapies for idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases. The following sections detail the mechanisms of action, comparative efficacy, and underlying experimental protocols to support further research and development in this critical therapeutic area.
Executive Summary
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, lead to organ scarring and failure. This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1), a key mediator in the fibrotic cascade.[1] This guide benchmarks this compound against two FDA-approved drugs for IPF, Pirfenidone and Nintedanib, and another clinical-stage LPAR1 antagonist, Admilparant (BMS-986278). While this compound demonstrated promising anti-fibrotic efficacy in preclinical models, its development was halted due to CNS-related toxicity observed in canine studies.[1][2] This highlights the ongoing challenge of developing safe and effective anti-fibrotic therapies.
Comparative Efficacy and Mechanism of Action
The following table summarizes the key characteristics and quantitative data for this compound and its comparators.
| Compound | Target(s) | Mechanism of Action | In Vitro Potency | Preclinical Efficacy (Bleomycin Model) | Clinical Status |
| This compound | LPAR1 | Potent and selective antagonist of the LPAR1 receptor, inhibiting LPA-mediated fibroblast activation.[1] | Potent (specific IC50 not publicly available)[1] | Demonstrated efficacy in an interventional model of bleomycin-induced lung fibrosis.[1][2] | Preclinical; Development Halted[1][2] |
| Admilparant (BMS-986278) | LPAR1 | Potent and orally active antagonist of the LPAR1 receptor.[3] | Kb: 6.9 nM (human LPA1), 4.0 nM (mouse LPA1)[3] | Decreased bleomycin-induced collagen deposition in rats.[3] | Phase 3 Clinical Trials[4] |
| Pirfenidone | TGF-β, TNF-α | Reduces the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β and TNF-α.[5][6] | IC50: ~2.21-2.73 mM (for TGF-β expression in cancer cell lines)[5] | Significantly reduced MMP-7 in BALF in a bleomycin-induced fibrosis model in mice.[7] | Approved for IPF |
| Nintedanib | VEGFR, FGFR, PDGFR | Multi-targeted tyrosine kinase inhibitor that blocks signaling pathways involved in fibroblast proliferation and angiogenesis. | IC50: VEGFR1/2/3: 34/13/13 nM, FGFR1/2/3: 69/37/108 nM, PDGFRα/β: 59/65 nM | Significantly improved Forced Vital Capacity (FVC) by 67% in a bleomycin-induced fibrosis model in mice.[7] | Approved for IPF |
Key Signaling Pathways in Fibrosis
The following diagrams illustrate the primary signaling pathways targeted by these anti-fibrotic compounds.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model
This is a widely used in vivo model to screen for anti-fibrotic drug efficacy.
Protocol Outline:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single dose of bleomycin sulfate is administered via intratracheal or oropharyngeal instillation to induce lung injury and subsequent fibrosis.[8]
-
Treatment: Test compounds are typically administered daily starting from a specific day post-bleomycin instillation to evaluate their therapeutic effect.
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed, and sectioned. Fibrosis is often quantified using the Ashcroft scoring system, a semi-quantitative measure of fibrotic changes.[9] Collagen deposition is specifically visualized and quantified using Picrosirius Red staining.[10]
-
Biochemical Analysis: The total lung collagen content is measured using a hydroxyproline assay. Bronchoalveolar lavage fluid (BALF) can be analyzed for levels of pro-fibrotic markers like MMP-7.[7]
-
Imaging: Micro-computed tomography (µCT) can be used to non-invasively assess changes in lung density over time.[9]
-
In Vitro Fibroblast Activation Assay
This assay is crucial for evaluating the direct effects of compounds on fibroblast-to-myofibroblast differentiation, a key event in fibrosis.
Protocol Outline:
-
Cell Culture: Primary human lung fibroblasts are cultured in appropriate media.
-
Stimulation: Cells are treated with a pro-fibrotic stimulus, most commonly Transforming Growth Factor-beta 1 (TGF-β1), to induce their differentiation into myofibroblasts.
-
Treatment: The test compound is added to the culture medium along with TGF-β1 to assess its ability to inhibit this differentiation.
-
Analysis of Myofibroblast Markers:
-
Immunofluorescence: Cells are stained for alpha-smooth muscle actin (α-SMA), a key marker of myofibroblasts. The formation of α-SMA stress fibers is a hallmark of activation.
-
Western Blotting: Protein levels of α-SMA and collagen type I are quantified to measure the extent of myofibroblast differentiation and extracellular matrix production.
-
RT-qPCR: The expression of genes associated with fibrosis, such as COL1A1 (collagen type I alpha 1 chain) and ACTA2 (smooth muscle alpha-2 actin), is measured.
-
Conclusion
This compound represents a potent, selective LPAR1 antagonist with demonstrated preclinical efficacy in a relevant model of lung fibrosis. Its comparison with approved and clinical-stage anti-fibrotic agents highlights the diversity of targets and mechanisms being explored in this field. While the discontinuation of this compound due to toxicity underscores the challenges in drug development, the data generated provides valuable insights for the design of future anti-fibrotic therapies. The experimental protocols and pathway analyses presented in this guide offer a framework for the continued investigation and benchmarking of novel anti-fibrotic compounds.
References
- 1. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Admilparant - Wikipedia [en.wikipedia.org]
- 5. Targeting transforming growth factor beta (TGF-β) using Pirfenidone, a potential repurposing therapeutic strategy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirfenidone inhibits TGF‐β1‐induced metabolic reprogramming during epithelial‐mesenchymal transition in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Harnessing the translational power of bleomycin model: new insights to guide drug discovery for idiopathic pulmonary fibrosis [frontiersin.org]
- 8. Quantitative Assessment of Pulmonary Fibrosis in a Murine Model via a Multimodal Imaging Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages of Sirius Red staining for quantitative morphometric collagen measurements in lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Antifibrotic Efficacy of GS-2278: A Comparative Analysis
GS-2278, a potent and selective lysophosphatidic acid receptor 1 (LPAR1) antagonist, has demonstrated notable antifibrotic activity in preclinical in vivo models of pulmonary fibrosis.[1][2][3] This comparison guide provides an objective analysis of this compound's performance against alternative antifibrotic therapies, supported by available experimental data. The development of this compound for idiopathic pulmonary fibrosis (IPF) was ultimately halted due to CNS-related toxicity observed in canine studies, a crucial consideration in its overall profile.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the preclinical antifibrotic potential of this compound in the context of other therapeutic options.
Comparative Efficacy of Antifibrotic Agents
The following table summarizes the in vivo efficacy of this compound and comparator antifibrotic agents in the bleomycin-induced lung fibrosis mouse model, a standard preclinical model for evaluating potential IPF therapies.
| Compound | Target/Mechanism of Action | Dosage | Administration Route | Key Efficacy Endpoints & Results | Reference |
| This compound | LPAR1 Antagonist | Data not publicly available | Oral | Demonstrated efficacy in an intervention model of bleomycin-induced lung fibrosis. Specific quantitative data on fibrosis reduction is not available in the public domain. | [1][2][3] |
| BMS-986278 | LPAR1 Antagonist | 3, 10, 30 mg/kg | Oral (b.i.d.) | Dose-dependent reduction in lung staining area in a chronic rat bleomycin model: 48% reduction at 3 mg/kg, 56% at 10 mg/kg, and 41% at 30 mg/kg. | |
| Pirfenidone | Multiple (e.g., TGF-β inhibition) | 30, 100 mg/kg/day | Oral gavage | Delayed administration reduced bleomycin-induced increases in lung hydroxyproline by 30% (30 mg/kg) and 60% (100 mg/kg).[4] In another study, 300 mg/kg/day attenuated the fibrocyte pool size in the lungs from 26.5% to 13.7%.[5] | [4][5] |
| Nintedanib | Multiple Tyrosine Kinase Inhibitor | 60 mg/kg/day | Oral gavage | Data from a study indicates that nintedanib was associated with a numerically smaller degree of fibrotic change in the lungs and reduced FVC decline versus placebo in patients with IPF.[6][7][8] Specific quantitative data from the bleomycin mouse model was not found in the provided search results. | [6][7][8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: LPA-LPAR1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.
Experimental Protocols
A detailed methodology for the key experiments cited is provided below.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
The bleomycin-induced pulmonary fibrosis model is a widely used preclinical model to evaluate the efficacy of antifibrotic drug candidates.[9]
1. Animal Model:
-
Species: C57BL/6 mice, typically 6-8 weeks old.[9]
2. Induction of Fibrosis:
-
Mice are anesthetized.
-
A single intratracheal instillation of bleomycin sulfate is administered. The dosage can vary between studies.[10]
3. Therapeutic Intervention:
-
Prophylactic regimen: Treatment with the test compound starts at the same time as or shortly after bleomycin administration.
-
Therapeutic regimen: Treatment begins after a fibrotic response has been established, typically 7-14 days after bleomycin instillation.[4]
-
The test compound (e.g., this compound) or vehicle is administered, usually orally, for a specified duration (e.g., 14 or 21 days).
4. Efficacy Evaluation:
-
At the end of the treatment period, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (macrophages, neutrophils, lymphocytes) and cytokine levels are measured to assess inflammation.[10]
-
Histological Analysis: The lungs are harvested, fixed, and sectioned. Staining with Hematoxylin and Eosin (H&E) is used to assess general morphology and inflammation, while Masson's trichrome staining is used to visualize and quantify collagen deposition and the extent of fibrosis. A semi-quantitative scoring system (e.g., Ashcroft score) is often employed.[5]
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen. This provides a quantitative measure of fibrosis.[4][11][12]
Conclusion
This compound demonstrated antifibrotic efficacy in a preclinical model of pulmonary fibrosis by targeting the LPAR1 pathway.[1][2][3] While direct quantitative comparisons with other agents are limited by the lack of publicly available data for this compound, the information available for the LPAR1 antagonist BMS-986278 and the standard-of-care drugs pirfenidone and nintedanib provides a valuable context for its potential therapeutic effects. The unfortunate cessation of this compound's clinical development due to CNS toxicity underscores the critical importance of thorough safety and toxicology assessments in drug development.[1][2][3] The data presented here serves as a guide for researchers in the field of antifibrotic drug discovery, highlighting the therapeutic potential of LPAR1 antagonism while also emphasizing the challenges in bringing new therapies to the clinic.
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pirfenidone inhibits fibrocyte accumulation in the lungs in bleomycin-induced murine pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Nintedanib on Quantitative Lung Fibrosis Score in Idiopathic Pulmonary Fibrosis [openrespiratorymedicinejournal.com]
- 8. Effects of Nintedanib on Quantitative Lung Fibrosis Score in Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aragen.com [aragen.com]
- 10. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development of Bleomycin-Induced Pulmonary Fibrosis in Mice Deficient for Components of the Fibrinolytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]
Assessing the Translational Potential of GS-2278: A Preclinical Comparison with LPAR1 Antagonist Alternatives
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics for idiopathic pulmonary fibrosis (IPF) remains a critical unmet need. GS-2278, a potent and selective lysophosphatidic acid receptor 1 (LPAR1) antagonist, emerged as a promising candidate, demonstrating efficacy in preclinical models of pulmonary fibrosis. However, its progression to clinical trials was halted due to unforeseen toxicity. This guide provides a comprehensive assessment of the translational potential of this compound by comparing its preclinical data with that of another LPAR1 antagonist, BMS-986278, which has advanced to clinical development. This objective comparison, supported by available experimental data and methodologies, aims to inform future drug development efforts in the field of anti-fibrotic therapies.
Comparative Preclinical Data
The following tables summarize the available quantitative preclinical data for this compound and its key comparator, BMS-986278. This allows for a direct comparison of their in vitro potency, in vivo efficacy, pharmacokinetic properties, and safety profiles.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay | Potency | Selectivity | Reference |
| This compound | LPAR1 | LPA-induced MRTF-A nuclear translocation | Potent antagonist | Selective | [1] |
| BMS-986278 | LPAR1 | Radioligand binding | Kb = 6.9 nM (human) | High | [2][3] |
Note: Specific quantitative potency data for this compound is not publicly available, though it is described as a "potent" antagonist.[1]
Table 2: In Vivo Efficacy in Bleomycin-Induced Lung Fibrosis Model
| Compound | Species | Dosing | Key Efficacy Endpoint | Results | Reference |
| This compound | Rodent | Not specified | Reduction in lung fibrosis | Demonstrated efficacy | [1][4] |
| BMS-986278 | Rodent | 3, 10, 30 mg/kg | Reduction in picrosirius red staining area | 48%, 56%, and 41% decrease, respectively | [2] |
Note: Quantitative efficacy data for this compound in the bleomycin model is not detailed in the available literature.[1][4]
Table 3: Pharmacokinetics
| Compound | Species | Oral Bioavailability | Clearance | Reference |
| This compound | Not specified | Suitable for oral QD dosing | Improved metabolic stability | [4] |
| BMS-986278 | Mouse | 70% | 37 mL/min/kg | [2] |
| Rat | 100% | 15 mL/min/kg | [2] | |
| Monkey | 79% | 2.0 mL/min/kg | [2] |
Table 4: Preclinical Safety and Toxicology
| Compound | Species | Key Findings | Translational Outcome | Reference |
| This compound | Dog | CNS-related toxicity in repeat-dose studies | Halted clinical development | [4][5] |
| BMS-986278 | Not specified | Negligible activity at bile acid transporters (e.g., BSEP, MDR3) | Advanced to Phase 2 clinical trials | [6] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced lung fibrosis model is a widely used and well-characterized animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic agents.[7][8]
Species: The model is most commonly established in mice (e.g., C57BL/6) or rats.[9]
Induction of Fibrosis:
-
Animals are anesthetized.
-
A single intratracheal instillation of bleomycin sulfate (e.g., 2-3 mg/kg) is administered to induce lung injury and subsequent fibrosis.[8][10] Control animals receive saline.
-
The development of fibrosis is typically assessed over a period of 14 to 28 days.[9]
Therapeutic Intervention:
-
Prophylactic: Treatment with the test compound starts before or at the same time as bleomycin administration.
-
Therapeutic/Interventional: Treatment begins after the initial inflammatory phase, typically 7-14 days after bleomycin instillation, to more closely mimic the clinical scenario of treating established fibrosis.[4] this compound was tested in an interventional model.[4]
Efficacy Assessment:
-
Histopathology: Lung tissue is collected, sectioned, and stained (e.g., with Masson's trichrome or picrosirius red) to visualize and quantify collagen deposition and the extent of fibrotic lesions. The severity of fibrosis is often scored using a semi-quantitative method like the Ashcroft score.[9]
-
Biochemical Analysis: The total lung collagen content is quantified by measuring the amount of hydroxyproline, a major component of collagen.[9]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell infiltration (total and differential cell counts) and the concentration of pro-inflammatory and pro-fibrotic mediators.
Visualizations
LPAR1 Signaling Pathway in Pulmonary Fibrosis
Caption: LPAR1 signaling cascade in pulmonary fibrosis and the inhibitory action of this compound.
Experimental Workflow: Bleomycin-Induced Fibrosis Model
Caption: Workflow for assessing anti-fibrotic efficacy in a preclinical model.
Translational Potential: this compound vs. Alternatives
Caption: Comparative translational potential of this compound and an alternative LPAR1 antagonist.
Conclusion
The preclinical data for this compound demonstrated promising anti-fibrotic efficacy through the antagonism of LPAR1, a key signaling pathway in the pathogenesis of idiopathic pulmonary fibrosis.[1][4] However, the emergence of significant CNS-related toxicity in preclinical safety studies in dogs ultimately rendered its translational potential unfavorable, leading to the termination of its development.[4][5]
In contrast, BMS-986278, another LPAR1 antagonist, has shown a more promising translational trajectory. With a favorable preclinical safety profile, particularly the absence of hepatobiliary toxicity that has plagued other compounds in this class, and demonstrated efficacy in preclinical models, BMS-986278 has successfully progressed to Phase 2 clinical trials.[2][6][11]
The case of this compound underscores the critical importance of comprehensive preclinical safety and toxicology assessments in drug development. While in vitro potency and in vivo efficacy are essential, an unfavorable safety profile can completely derail an otherwise promising therapeutic candidate. The comparison with BMS-986278 highlights that achieving a balance between efficacy and safety is paramount for the successful clinical translation of novel anti-fibrotic agents. Future research in this area should continue to focus on identifying LPAR1 antagonists with a wide therapeutic window to address the significant unmet medical need in idiopathic pulmonary fibrosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 5. drughunter.com [drughunter.com]
- 6. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
Safety Operating Guide
Essential Safety and Logistics for Handling GS-2278
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for handling the potent LPAR1 antagonist, GS-2278. All personnel must review and understand this guidance before working with this compound. The development of this compound was discontinued due to observed central nervous system (CNS) toxicity in preclinical studies.[1][2][3] Therefore, stringent safety measures are imperative to prevent exposure.
Compound Data
While a comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following quantitative data has been compiled from available resources.
| Property | Value | Source |
| Chemical Formula | C22H16F5N9O3 | MedKoo Biosciences[4] |
| Molecular Weight | 549.41 g/mol | MedchemExpress[5] |
| Appearance | Solid (assumed) | General chemical compound information |
| Storage | Store at -20°C for long term (months to years) or 0-4°C for short term (days to weeks). Keep in a dry and dark place. | MedKoo Biosciences[4] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE for the quantity and procedure being performed.[6] The following table outlines the minimum required PPE for handling this compound.
| Operation | Minimum Required PPE |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with appropriate particulate filters or a Powered Air-Purifying Respirator (PAPR).- Chemical-resistant disposable gown or lab coat with tight cuffs.- Double nitrile gloves.- Safety goggles (if not using a full-face respirator). |
| Solution Preparation and Handling | - Chemical fume hood.- Standard lab coat.- Safety glasses with side shields.- Nitrile gloves. |
Operational Plan: Safe Handling Protocol
1. Preparation:
-
Designated Area: All work with solid this compound must be conducted in a designated area within a certified chemical fume hood or a containment glove box.
-
Spill Kit: Ensure a spill kit appropriate for potent powder compounds is readily accessible.
-
Decontamination: Prepare a fresh decontamination solution (e.g., 10% bleach solution followed by a water rinse, or as determined by laboratory-specific protocols).
2. Weighing and Aliquoting:
-
Perform these operations in a powder containment hood or a glove box to minimize aerosolization.
-
Use anti-static weigh boats and tools.
-
Carefully transfer the desired amount of this compound.
-
Close the primary container tightly and decontaminate its exterior before returning it to storage.
3. Solution Preparation:
-
Prepare solutions within a chemical fume hood.
-
Add the solvent to the vessel containing the pre-weighed this compound to avoid powder dispersal.
-
Ensure the vessel is securely capped before mixing.
4. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, pipette tips, and disposable lab coats, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[6]
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous waste.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to post-handling procedures.
Visual Plan for this compound Waste Disposal
Caption: Step-by-step process for the proper segregation and disposal of this compound waste streams.
References
- 1. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of this compound, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A potent and selective carboxamide LPAR1 antagonist - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
